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Core Science & Biosynthesis

Foundational

Structural Analysis, Synthesis, and Pharmacological Profiling of N-(3-ethoxypropyl)biphenyl-4-carboxamide: A Technical Whitepaper

Executive Summary In modern medicinal chemistry and materials science, the rational design of small molecules relies on balancing lipophilic bulk with precise polar contacts. N-(3-ethoxypropyl)biphenyl-4-carboxamide repr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and materials science, the rational design of small molecules relies on balancing lipophilic bulk with precise polar contacts. N-(3-ethoxypropyl)biphenyl-4-carboxamide represents a highly optimized molecular architecture that achieves this balance. By coupling the rigid, hydrophobic biphenyl scaffold—a privileged structure in drug discovery—with a flexible, amphiphilic 3-ethoxypropyl chain via a stable carboxamide linkage, this compound serves as a versatile pharmacophore.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the molecule’s physicochemical properties, detail a self-validating synthetic methodology, and explore its pharmacological relevance, specifically its role in kinase inhibition and receptor antagonism.

Structural Decomposition & Physicochemical Profiling

The structural elegance of N-(3-ethoxypropyl)biphenyl-4-carboxamide lies in its tripartite modularity. Each moiety contributes specific physicochemical properties that dictate the molecule's behavior in biological and chemical systems.

  • The Biphenyl Core (Hydrophobic Anchor): The biphenyl group provides a large, rigid, and highly lipophilic surface area. It is exceptionally adept at occupying deep hydrophobic pockets in target proteins (such as the ATP-binding sites of kinases) and engaging in robust

    
     stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine).
    
  • The Carboxamide Linker (Directional H-Bonding): The amide bond enforces a planar geometry due to its partial double-bond character. It acts as both a hydrogen-bond donor (NH) and acceptor (C=O), allowing for highly directional interactions with target backbones or solvent molecules.

  • The 3-Ethoxypropyl Tail (Amphiphilic Vector): The aliphatic chain introduces rotational freedom, while the ether oxygen serves as an additional hydrogen-bond acceptor. The terminal ethyl group acts as a small lipophilic cap, optimizing the molecule's overall partition coefficient (LogP) without excessively increasing the topological polar surface area (TPSA).

Quantitative Physicochemical Data

To predict the molecule's pharmacokinetic viability, we evaluate its compliance with Lipinski's Rule of Five. The data below confirms that the compound possesses excellent drug-like properties.

PropertyValuePharmacological Implication
Molecular Formula C18H21NO2Defines atomic composition.
Molecular Weight 283.37 g/mol Well below the 500 Da threshold, ensuring favorable passive permeability.
Calculated LogP (cLogP) ~3.5Optimal lipophilicity for membrane crossing without excessive non-specific binding.
H-Bond Donors (HBD) 1 (Amide NH)Minimizes desolvation energy penalties during target binding.
H-Bond Acceptors (HBA) 2 (Carbonyl O, Ether O)Facilitates specific interactions with target binding site residues.
Topological Polar Surface Area 38.3 ŲExcellent predictor for high oral bioavailability and potential blood-brain barrier (BBB) penetration.
Rotatable Bonds 7Provides sufficient flexibility to adapt to induced-fit binding pockets.

Synthetic Methodology: The EDCI/HOBt Activation Paradigm

The synthesis of N-(3-ethoxypropyl)biphenyl-4-carboxamide is achieved via a nucleophilic acyl substitution. To ensure high yield and prevent side reactions, we employ the EDCI/HOBt coupling strategy.

The Causality of Reagent Selection: Using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) alone to activate biphenyl-4-carboxylic acid forms a highly reactive O-acylisourea intermediate. However, this intermediate is kinetically unstable and prone to undergoing a detrimental [1,3]-sigmatropic rearrangement to form an unreactive N-acylurea byproduct. To circumvent this, we introduce 1-Hydroxybenzotriazole (HOBt). HOBt rapidly acts as a nucleophile, intercepting the O-acylisourea to form an OBt-active ester. This ester is stable against rearrangement but remains highly reactive toward the incoming 3-ethoxypropylamine nucleophile (1)[1].

Step-by-Step Protocol & Self-Validating Controls

Reagents: Biphenyl-4-carboxylic acid (1.0 eq), 3-ethoxypropylamine (1.2 eq), EDCI·HCl (1.5 eq), HOBt (1.5 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), Anhydrous DMF.

  • Activation Phase:

    • Dissolve biphenyl-4-carboxylic acid in anhydrous DMF under an inert nitrogen atmosphere.

    • Add EDCI·HCl and HOBt. Stir at room temperature for 30 minutes.

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC). The disappearance of the starting acid and the appearance of a new, less polar UV-active spot confirms the successful formation of the OBt-active ester.

  • Nucleophilic Aminolysis:

    • Add 3-ethoxypropylamine followed by DIPEA dropwise. DIPEA is critical here; it acts as a non-nucleophilic base to neutralize the HCl salt of EDCI and keep the aliphatic amine deprotonated, maximizing its nucleophilicity.

    • Stir for 4–6 hours at room temperature.

  • Quenching and Differential Workup (The Purification Logic):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) and quench with distilled water.

    • Wash 1 (1M HCl): Protonates and extracts any unreacted 3-ethoxypropylamine into the aqueous layer.

    • Wash 2 (Saturated NaHCO₃): Deprotonates and extracts any residual biphenyl-4-carboxylic acid and HOBt into the aqueous layer.

    • Wash 3 (Brine): Removes residual water and DMF from the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be recrystallized from ethanol/water.

SynthesisWorkflow SM1 Biphenyl-4-carboxylic acid (Hydrophobic Core) Reagents EDCI + HOBt + DIPEA (Activation Phase) SM1->Reagents Solvation in DMF Int OBt-Active Ester (Stable Intermediate) Reagents->Int O-acylisourea conversion Prod N-(3-ethoxypropyl)biphenyl-4-carboxamide (Target Molecule) Int->Prod Aminolysis SM2 3-Ethoxypropylamine (Nucleophile) SM2->Prod Nucleophilic Attack

Caption: Synthetic workflow of N-(3-ethoxypropyl)biphenyl-4-carboxamide via EDCI/HOBt coupling.

Spectroscopic Validation

To guarantee structural integrity, the synthesized molecule must be validated spectroscopically. The following table outlines the expected ¹H NMR assignments, explaining the causality behind the chemical shifts.

¹H NMR Spectroscopic Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Structural Rationale
7.85 Doublet (d)2HAr-H (Ortho to C=O)Strongly deshielded by the electron-withdrawing anisotropic cone of the adjacent carbonyl group.
7.65 – 7.35 Multiplets (m)7HRemaining Ar-HStandard aromatic resonance for the extended conjugated biphenyl system.
6.50 Broad Singlet (br s)1HAmide NHSelf-Validation: Addition of D₂O causes this peak to disappear due to rapid deuterium exchange, confirming the presence of an exchangeable proton.
3.55 – 3.45 Multiplets (m)6HN-CH₂, O-CH₂, Ether CH₂Protons are deshielded by the adjacent electronegative heteroatoms (Nitrogen and Oxygen).
1.90 Quintet (p)2HCentral Aliphatic CH₂Split by the four neighboring protons on the adjacent CH₂ groups (n+1 rule).
1.20 Triplet (t)3HTerminal Ethoxy CH₃Split by the adjacent ether CH₂ group; represents the lipophilic cap of the chain.

Pharmacological Relevance & Mechanism of Action

Biphenyl-4-carboxamide derivatives are highly regarded in medicinal chemistry for their potent biological activities. They have been extensively documented as selective 5-HT1B/1D receptor antagonists (2)[2] and as critical modulators of kinase signaling networks.

Notably, biphenyl-4-carboxamides act as highly specific, ATP-competitive inhibitors of Thousand-and-One Amino Acid (TAO) Kinases (TAOK1, 2, and 3) (3)[3].

Mechanistic Causality: In the context of kinase inhibition, the biphenyl core of the molecule inserts deeply into the hydrophobic adenine-binding pocket of the TAOK enzyme. The carboxamide linker forms critical hydrogen bonds with the kinase hinge region, while the flexible 3-ethoxypropyl chain extends toward the solvent-exposed channel, improving the drug's solubility profile and preventing off-target binding. By inhibiting TAOK, these derivatives modulate the upstream regulators of the Hippo signaling pathway , ultimately preventing the phosphorylation of YAP/TAZ and suppressing downstream disease-related gene transcription (3)[3].

TAOKPathway Drug Biphenyl-4-carboxamide Derivative TAOK TAO Kinase (1/2/3) (Active) Drug->TAOK ATP-Competitive Inhibition MST MST1/2 Kinase TAOK->MST Phosphorylation LATS LATS1/2 Kinase TAOK->LATS Direct Activation MST->LATS Activation YAP YAP/TAZ (Cytoplasmic Retention) LATS->YAP Phosphorylation Gene Gene Transcription (Disease Progression) YAP->Gene Suppression of Transactivation

Caption: Mechanism of action for biphenyl-4-carboxamide derivatives in the TAOK/Hippo signaling pathway.

References

  • The Diverse Roles of TAO Kinases in Health and Diseases National Institutes of Health (PMC)[Link]

  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings The Journal of Organic Chemistry (ACS Publications)[Link]

  • New Selective and Potent 5-HT1B/1D Antagonists: Chemistry and Pharmacological Evaluation of N-Piperazinylphenyl Biphenylcarboxamides and Biphenylsulfonamides Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Exploratory

A Senior Application Scientist's Guide to Pharmacophore Modeling of N-Substituted Biphenyl Carboxamides

Authored For: Drug Development Professionals, Computational Chemists, and Medicinal Chemistry Researchers Abstract The N-substituted biphenyl carboxamide scaffold is a privileged structure in modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Authored For: Drug Development Professionals, Computational Chemists, and Medicinal Chemistry Researchers

Abstract

The N-substituted biphenyl carboxamide scaffold is a privileged structure in modern medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including antitubercular, anticancer, and anti-inflammatory properties.[1][2][3] Effectively navigating the chemical space of this scaffold to optimize potency and selectivity requires a synergistic interplay between synthetic chemistry and computational modeling. This in-depth technical guide provides a comprehensive framework for the application of pharmacophore modeling as a central tool in the rational design of novel N-substituted biphenyl carboxamides. We will dissect the complete workflow, from initial data curation to model validation and application, emphasizing the causal logic behind critical experimental choices. This document is structured to serve not as a rigid protocol, but as a strategic guide, empowering researchers to make informed decisions tailored to their specific biological target and chemical series.

Foundational Concepts: The "Why" Before the "How"

Before embarking on the technical workflow, it is crucial to establish the foundational principles that govern our approach. A successful modeling endeavor is not merely about executing software commands; it is about understanding the underlying chemistry and biology of the system.

The N-Substituted Biphenyl Carboxamide Scaffold

The biphenyl carboxamide core consists of two phenyl rings linked together, with a carboxamide group providing a key interaction point. The "N-substituted" portion and the various positions on both phenyl rings offer rich territory for synthetic modification. This scaffold's prevalence stems from its unique combination of properties:

  • Structural Rigidity and Flexibility: The biphenyl unit provides a semi-rigid backbone, which can help in pre-organizing key interaction features for optimal binding. However, the torsional rotation around the biphenyl linkage allows the molecule to adopt different conformations to fit within a binding pocket.[1]

  • Key Interaction Points: The amide group is a classic hydrogen bond donor and acceptor. The aromatic rings serve as hydrophobic features and can participate in π-π stacking or cation-π interactions.

  • Synthetic Tractability: Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, make the synthesis of diverse biphenyl derivatives highly accessible.[4]

Defining the Pharmacophore: An Abstracted View of Molecular Recognition

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.[5] It is not a real molecule or a collection of atoms, but rather an abstract concept that represents the essential interaction points.[6] Common features include:

Feature TypeAbbreviationDescription
Hydrogen Bond Acceptor HBAA Lewis basic atom (e.g., sp2 or sp3 oxygen/nitrogen) capable of accepting a hydrogen bond.
Hydrogen Bond Donor HBDA functional group with a hydrogen atom attached to an electronegative atom (e.g., -OH, -NH).
Hydrophobic/Aromatic HY/ARA region of non-polar character, typically an aromatic ring or an aliphatic chain.
Positive Ionizable PIA group that is likely to be protonated at physiological pH (e.g., an amine).
Negative Ionizable NIA group that is likely to be deprotonated at physiological pH (e.g., a carboxylic acid).

Understanding these features allows us to move beyond specific chemical structures and focus on the functional requirements for biological activity. This abstraction is the core power of pharmacophore modeling, enabling scaffold hopping and the discovery of novel active chemotypes.[7]

The Pharmacophore Modeling Workflow: A Self-Validating System

The ultimate goal of a pharmacophore model is to be predictive. It must be able to distinguish active compounds from inactive ones with high accuracy. The following workflow is designed as an iterative and self-validating process to build trust in the final model.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Validation & Application cluster_3 Outcome DataCuration 1. Data Curation (Ligand Set Selection) ConformerGen 2. Conformational Analysis DataCuration->ConformerGen ModelGen 3. Hypothesis Generation (Ligand-Based vs. Structure-Based) ConformerGen->ModelGen Validation 4. Rigorous Validation (Test Set, Decoys, GH Score) ModelGen->Validation Screening 5. Virtual Screening & Hit Identification Validation->Screening LeadOpt Lead Optimization & Novel Scaffold Design Screening->LeadOpt G Start High-Resolution Target Structure Available? StructureBased Structure-Based Modeling (Direct Feature Mapping) Start->StructureBased Yes LigandBased Ligand-Based Modeling (Molecule Superimposition) Start->LigandBased No

Caption: Decision tree for selecting the appropriate modeling approach.

A. Ligand-Based Pharmacophore Modeling

This approach is used when the 3D structure of the target is unknown. [6]The core principle is that a set of active molecules must share a common 3D arrangement of pharmacophoric features that is responsible for their activity.

Protocol: Ligand-Based Model Generation

  • Feature Identification: For each conformation of each active molecule in the training set, identify all potential pharmacophoric features (HBAs, HBDs, HYs, etc.).

  • Common Feature Alignment: The algorithm systematically superimposes the conformations of the active molecules, searching for a spatial arrangement of features common to all of them. [6][8]3. Hypothesis Generation: The output is a set of pharmacophore hypotheses, each defined by a unique combination of 3D features. Inactive molecules are often used at this stage to penalize hypotheses that map to them, thereby increasing the model's specificity. [9] B. Structure-Based Pharmacophore Modeling

When a high-resolution crystal structure of the target-ligand complex is available, a more direct approach can be taken. [10]This method maps the key interaction points observed in the active site.

Protocol: Structure-Based Model Generation

  • Active Site Analysis: Analyze the binding pocket of the protein-ligand complex (from the Protein Data Bank, PDB).

  • Interaction Mapping: Identify the key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the bound ligand.

  • Feature Placement: Translate these interaction points into pharmacophoric features. [10]For example, a hydrogen bond from a backbone NH group to the ligand's carbonyl oxygen would generate an HBA feature at the oxygen's position.

    • Expertise Insight: This method is powerful because it is grounded in direct experimental observation. It can reveal essential interactions that might be missed by ligand-based methods and can describe the entire interaction capability of the protein pocket. [10]

Phase 3: Rigorous Model Validation

A generated hypothesis is useless without rigorous validation. The goal is to prove that the model can reliably distinguish active from inactive compounds and that its success is not due to chance.

Protocol: Multi-Step Model Validation

  • Internal Validation (Training Set): The generated models are first scored based on how well they map the active compounds in the training set used to build them.

  • External Validation (Test Set): The test set, which was withheld from model generation, is now screened. A good model should correctly identify most of the active compounds in the test set while rejecting the inactive ones. [11]3. Decoy Set Screening & Statistical Metrics: To assess the model's statistical significance, it is used to screen a large database of "decoy" molecules (compounds assumed to be inactive). Several metrics are calculated:

    • Enrichment Factor (EF): Measures how much better the model is at finding actives compared to random selection.

    • Goodness of Hit (GH) Score: A sophisticated scoring function that balances the percentage of actives retrieved against the percentage of database screened. A GH score above 0.7 indicates a very good model. [12] * Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate vs. the false positive rate, which provides a comprehensive view of the model's predictive ability. [13]

      Validation Method Purpose Key Metric
      Test Set Screening Assesses predictive power on unseen data. % Actives Retrieved
      Decoy Set Screening Assesses ability to reject inactive compounds. Enrichment Factor (EF)

      | Statistical Analysis | Provides a robust measure of model quality. | Goodness of Hit (GH), ROC AUC |

Phase 4: Application in Virtual Screening

Once validated, the pharmacophore model becomes a powerful query for rapidly searching large chemical databases (e.g., ZINC, Enamine REAL). [14] Protocol: Pharmacophore-Based Virtual Screening

  • Database Preparation: Obtain a 3D conformer library of the database to be screened.

  • Screening: The validated pharmacophore model is used as a 3D search query. The software rapidly filters the database, retaining only those molecules that can match the pharmacophoric features in a low-energy conformation. [8]3. Hit Filtering & Post-Processing: The initial list of hits is often large. It should be filtered based on other criteria, such as drug-likeness (e.g., Lipinski's Rule of Five), ADMET properties, and visual inspection by a medicinal chemist.

    • Expertise Insight: It is highly recommended to combine pharmacophore screening with other methods, such as molecular docking. [7][14]Hits from the pharmacophore screen can be docked into the target's active site (if known) to refine the hit list and prioritize compounds for synthesis and biological testing.

Conclusion and Future Outlook

Pharmacophore modeling is an indispensable tool in the modern drug discovery pipeline for N-substituted biphenyl carboxamides. By abstracting complex chemical information into a set of essential 3D features, it provides a robust framework for understanding structure-activity relationships and identifying novel, potent lead compounds. The key to success lies not in the blind application of software but in a thoughtful, iterative process of data curation, model generation, and rigorous validation. As computational power increases and algorithms become more sophisticated, the integration of pharmacophore modeling with techniques like molecular dynamics and machine learning will further enhance our ability to design the next generation of therapeutics based on this versatile scaffold.

References

  • DiMasi, J. A., Grabowski, H. G., & Hansen, R. W. (2016). Innovation in the pharmaceutical industry: New estimates of R&D costs. Journal of Health Economics, 47, 20-33. [Link]

  • Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. [Link]

  • Koutsoukas, A., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Institute of Molecular and Translational Medicine. [Link]

  • Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service. Creative Biolabs. [Link]

  • Bio-protocol. (2019). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol, 9(15). [Link]

  • Protheragen. (n.d.). Ligand-based Pharmacophore Modeling. Protheragen. [Link]

  • Tlak Tsafack, M., et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]

  • ResearchGate. (n.d.). Workflow diagram presenting the ligand based pharmacophore modeling. ResearchGate. [Link]

  • Scholars Research Library. (n.d.). 3D QSAR and pharmacophore modeling studies on C-2 and C-4 substituted Quinazoline series as Anti-tubercular agents. Scholars Research Library. [Link]

  • Interconnected Journal of Chemistry and Pharmaceutical Sciences. (2025). Pharmacophore Modeling of New Antitubercular Compounds. IJCPS, 1(1). [Link]

  • PMC. (2025). Computational approaches: atom-based 3D-QSAR, molecular docking, ADME-Tox, MD simulation and DFT to find novel multi-targeted anti-tubercular agents. PMC. [Link]

  • Fiveable. (2025). Pharmacophore modeling. Fiveable. [Link]

  • ResearchGate. (2023). Pharmacophore, atom-based 3D-QSAR modeling and binding mode analysis of QcrB inhibitors as potential tuberculosis agents. ResearchGate. [Link]

  • PMC. (2024). Pharmacophore mapping, 3D QSAR, molecular docking, and ADME prediction studies of novel Benzothiazinone derivatives. PMC. [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. PMC. [Link]

  • PubMed. (2015). Synthesis, biological activity and molecular modeling of new biphenylic carboxamides as potent and selective CB2 receptor ligands. PubMed. [Link]

  • MDPI. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. MDPI. [Link]

  • PMC. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. PMC. [Link]

  • SlideShare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. SlideShare. [Link]

  • ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout? ResearchGate. [Link]

  • PMC. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. [Link]

  • Academia.edu. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Academia.edu. [Link]

  • Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. Drug Discovery Pro. [Link]

  • ResearchGate. (n.d.). Synthesis and structure-activity relationships of novel biphenyl containing tetronamides with cyanobactericidal activity. ResearchGate. [Link]

  • PubMed. (2008). Synthesis, screening for antitubercular activity and 3D-QSAR studies of substituted N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxamides. PubMed. [Link]

  • Arabian Journal of Chemistry. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 6(3), 279-293. [Link]

  • AIR Unimi. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. AIR Unimi. [Link]

  • Interconnected Journal of Chemistry and Pharmaceutical Sciences. (2025). Pharmacophore Modeling of New Antitubercular Compounds. IJCPS. [Link]

  • PMC. (n.d.). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. PMC. [Link]

  • IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]

  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • Municipal Arts And Urban Bank Science College Mehsana. (2025). Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Municipal Arts And Urban Bank Science College Mehsana. [Link]

Sources

Foundational

Therapeutic Potential of Biphenyl-4-Carboxamide Analogs

Executive Summary: The Privileged Scaffold The biphenyl-4-carboxamide moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The biphenyl-4-carboxamide moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its therapeutic utility stems from the unique physicochemical properties of the biphenyl core: it offers a rigid, hydrophobic spacer that orients the polar carboxamide pharmacophore into specific receptor pockets.

This guide analyzes the structure-activity relationships (SAR) of this scaffold across three primary therapeutic axes: Neuropathic Pain (TRPV1 antagonism) , Inflammation (PAF antagonism) , and Oncology (DHODH inhibition) . It provides validated synthetic protocols and mechanistic visualizations to support lead optimization campaigns.

Chemical Architecture & SAR Analysis

The Core Scaffold

The scaffold consists of two phenyl rings connected by a single bond (C1-C1'), with a carboxamide group at the C4 position.

  • Ring A (Proximal): Bears the carboxamide. Substitutions here (e.g., ortho-alkyl groups) control the torsion angle between the rings, affecting solubility and oral bioavailability.

  • Ring B (Distal): Acts as a hydrophobic anchor. Para-substitutions typically enhance potency by engaging deep hydrophobic pockets (e.g.,

    
    -stacking interactions).
    
  • Amide Linker: The hydrogen bond donor/acceptor site critical for target engagement (e.g., interacting with Ser/Thr residues).

Therapeutic Axis 1: TRPV1 Antagonists (Neuropathic Pain)

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key integrator of pain signals.

  • Lead Compound: ASP8370 (and related analogs).

  • Mechanism: Biphenyl-4-carboxamides stabilize the closed state of the TRPV1 channel.

  • Critical SAR:

    • Linker: A methylene linker between the amide nitrogen and a basic amine (e.g., pyrrolidine or piperidine) is essential for solubility.

    • Chirality: The (R)-configuration at the chiral center adjacent to the amide often yields superior potency.

    • Metabolic Stability: Introduction of a methyl group on the benzylic carbon prevents rapid oxidation by liver amidases.

Therapeutic Axis 2: PAF Antagonists (Inflammation)

Platelet-Activating Factor (PAF) is a potent phospholipid mediator of inflammation.

  • Lead Series: N-[4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamides.[1]

  • Critical SAR:

    • Distal Ring (Ring B): 3',4'-dimethoxy substitution significantly enhances binding affinity.

    • Linker Length: A 4-carbon butyl chain between the amide and the pyridine headgroup is optimal.

    • Bioavailability: Alkyl substitution at the 2-position of the proximal biphenyl ring increases oral bioavailability by twisting the biphenyl system, reducing crystal lattice energy.

Visualizing the Mechanism of Action

Signaling Pathway: DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a validated target for viral replication and oncology. Biphenyl-4-carboxamide analogs (isosteres of Brequinar) inhibit this enzyme, starving rapidly dividing cells of pyrimidines.

DHODH_Pathway cluster_mito Mitochondrial Inner Membrane DHODH DHODH Enzyme QH2 Ubiquinol (QH2) DHODH->QH2 Orotate Orotate DHODH->Orotate Q_pool Ubiquinone (Q) Q_pool->QH2 Reduction ComplexIII Complex III (Electron Transport) QH2->ComplexIII e- Transfer DHO Dihydroorotate DHO->Orotate Oxidation Pyrimidine Pyrimidine Nucleotides (UMP, CTP, TTP) Orotate->Pyrimidine De Novo Synthesis DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA Inhibitor Biphenyl-4-carboxamide Analog Inhibitor->DHODH Inhibition (Binds Ubiquinone Tunnel)

Figure 1: Mechanism of DHODH inhibition.[2] The analog occupies the ubiquinone binding tunnel, halting de novo pyrimidine synthesis.

Experimental Protocols

Synthetic Workflow: Suzuki-Miyaura & Amidation

This protocol describes the synthesis of a generic N-substituted biphenyl-4-carboxamide.

Reagents:

  • 4-Bromobenzoic acid (Starting Material A)

  • Phenylboronic acid (Starting Material B)

  • Pd(PPh3)4 (Catalyst)

  • Thionyl Chloride (SOCl2)

  • Primary/Secondary Amine (R-NH2)

Step-by-Step Methodology:

  • Suzuki Cross-Coupling:

    • Dissolve 4-bromobenzoic acid (1.0 eq) and phenylboronic acid (1.2 eq) in 1,4-dioxane/water (4:1).

    • Add

      
       (2.0 eq) and degas with 
      
      
      
      for 15 min.
    • Add

      
       (0.05 eq) and reflux at 100°C for 12h.
      
    • Workup: Acidify with 1N HCl, extract with EtOAc. Recrystallize from ethanol to yield biphenyl-4-carboxylic acid .

    • Validation: Check melting point (~220-224°C) and

      
       NMR (absence of boronic acid peaks).
      
  • Acid Chloride Formation:

    • Suspend biphenyl-4-carboxylic acid in dry benzene or DCM.

    • Add excess

      
       (3.0 eq) and a catalytic drop of DMF.
      
    • Reflux for 3h until solution clears (evolution of

      
       and HCl gas).
      
    • Evaporate solvent in vacuo to yield biphenyl-4-carbonyl chloride (yellow oil/solid). Use immediately.

  • Amide Coupling (Schotten-Baumann conditions):

    • Dissolve the amine (1.1 eq) and

      
       (2.0 eq) in dry DCM at 0°C.
      
    • Add biphenyl-4-carbonyl chloride (1.0 eq) dropwise.

    • Stir at RT for 4h.

    • Purification: Wash with saturated

      
      , then brine.[3] Dry over 
      
      
      
      .[3] Purify via silica gel column chromatography (Hexane:EtOAc gradient).

Synthesis_Workflow Start 4-Bromobenzoic Acid + Phenylboronic Acid Suzuki Suzuki Coupling (Pd(PPh3)4, Na2CO3) Start->Suzuki Inter1 Biphenyl-4-carboxylic Acid Suzuki->Inter1 Activation Activation (SOCl2, reflux) Inter1->Activation Inter2 Acid Chloride Activation->Inter2 Coupling Amide Coupling (R-NH2, Et3N) Inter2->Coupling Final Biphenyl-4-carboxamide Analog Coupling->Final

Figure 2: Synthetic route for biphenyl-4-carboxamide library generation.

Quantitative Data Summary

The following table summarizes potency data for key analogs discussed in literature.

Compound ClassTargetKey Substitution (

= Amide N)
Key Substitution (

= Biphenyl Core)
IC50 / KiTherapeutic Indication
ASP8370 TRPV1(R)-1-methyl-2-oxo-quinolyl linkerUnsubstituted15 nM (Human)Neuropathic Pain
Analog 33 PAF Receptor1-methyl-4-(3-pyridinyl)butyl2-bromo-3',4'-dimethoxy4.2 nMAsthma / Inflammation
Brequinar Analog DHODHAryl-thiocarbamoyl2-methyl~20 nMViral Infection / Oncology
Compound 7 P2X7Adamantyl-amide2-chloro35 nMRheumatoid Arthritis

References

  • Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Source: Bioorganic & Medicinal Chemistry.[4][5][6][7][8] URL:[Link]

  • Biphenylcarboxamide derivatives as antagonists of platelet-activating factor. Source: Journal of Medicinal Chemistry. URL:[Link]

  • Biphenyl-4-ylcarbamoyl thiophene carboxylic acids as potent DHODH inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[4][5] URL:[Link]

  • Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling. Source: Organic Syntheses.[9] URL:[Link]

  • Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function. Source: British Journal of Pharmacology. URL:[Link]

Sources

Exploratory

In Silico Molecular Docking of N-(3-ethoxypropyl)biphenyl-4-carboxamide: A Technical Guide

Executive Summary: The Chemical Logic N-(3-ethoxypropyl)biphenyl-4-carboxamide represents a specific scaffold class often investigated for kinase inhibition (specifically p38 MAPK) and fatty acid amide hydrolase (FAAH) m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemical Logic

N-(3-ethoxypropyl)biphenyl-4-carboxamide represents a specific scaffold class often investigated for kinase inhibition (specifically p38


 MAPK) and fatty acid amide hydrolase (FAAH) modulation. Structurally, it consists of a hydrophobic biphenyl core  (typically occupying deep hydrophobic pockets), a carboxamide linker  (providing hydrogen bond donors/acceptors), and a flexible 3-ethoxypropyl tail  (probing solvent-exposed regions or specific exit channels).

This guide does not merely list software steps; it constructs a self-validating in silico assay . We will treat the docking process as a virtual experiment where the "positive control" is the reproduction of a known crystallographic pose, and the "unknown" is our target molecule.

Phase 1: Ligand Construction & Quantum Mechanical Preparation

Objective: To generate a biologically relevant 3D conformer with accurate partial charges, avoiding the common error of using "flat" or unoptimized geometries.

Structural Definition

The SMILES string for N-(3-ethoxypropyl)biphenyl-4-carboxamide is: C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCOCC

Conformational Analysis & QM Optimization

Standard force fields (MMFF94) often underestimate the planarity of the biphenyl system or miscalculate the rotational barrier of the amide bond. We employ a hybrid QM/MM approach.

Protocol:

  • Initial Generation: Convert SMILES to 3D using RDKit or OpenBabel.

  • Conformational Search: Perform a Monte Carlo search to identify the global minimum, specifically focusing on the flexible ethoxypropyl tail.

  • DFT Optimization:

    • Software: ORCA / Gaussian / GAMESS

    • Theory Level: B3LYP/6-31G*

    • Solvation: CPCM (Water) – Crucial because the ethoxypropyl tail is likely solvent-exposed.

    • Output: Extract the optimized geometry and RESP (Restrained Electrostatic Potential) charges.

Why this matters: The biphenyl torsion angle is critical. In solution, it twists (~44°), but in kinase active sites, it often flattens. Starting with a QM-optimized twisted structure allows the docking scoring function to "pay" the energy penalty for flattening if required by the pocket.

Phase 2: Receptor Selection & The "Self-Validating" System

Objective: To establish a reliable target system where the docking protocol is proven to work before the test molecule is introduced.

Target Selection: p38 MAPK

Biphenyl carboxamides are well-documented Type II inhibitors of p38


 MAPK.
  • Primary Target PDB: 2ZB1 (Crystal structure of p38 in complex with a biphenyl amide inhibitor).[1]

  • Resolution: 2.50 Å.[2]

  • Rationale: This structure already contains a biphenyl amide ligand, ensuring the activation loop (DFG-motif) is in a conformation compatible with our chemotype.

The Validation Step (Go/No-Go)

Before docking N-(3-ethoxypropyl)biphenyl-4-carboxamide, you must redock the co-crystallized ligand from 2ZB1.

Validation Criteria:

  • RMSD:

    
     2.0 Å between the docked pose and the crystallographic pose.
    
  • Binding Mode: Reproduction of the donor-acceptor H-bond pair with Met109 (hinge region) and the hydrophobic stacking of the biphenyl ring.

If RMSD > 2.0 Å: The protocol has failed. Re-evaluate grid box size or protonation states. Do not proceed.

Phase 3: The Docking Engine (Protocol)

Objective: To predict the binding affinity and orientation using a validated grid.

Grid Generation

The grid must encompass the ATP-binding pocket and the "selectivity pocket" often exploited by Type II inhibitors.

  • Center: Coordinates of the native ligand in 2ZB1.

  • Dimensions:

    
     Å (Standard) or 
    
    
    
    Å (if the ethoxypropyl tail is extended).
  • Spacing: 0.375 Å (AutoDock Vina) or 1.0 Å (Glide).

Docking Parameters (AutoDock Vina)
ParameterValueRationale
Exhaustiveness 32Higher than default (8) to sample the flexible tail thoroughly.
Num Modes 20Capture diverse tail conformations.
Energy Range 4 kcal/molKeep only poses close to the global minimum.
Scoring Function Vina / VinardoVina is robust for hydrophobic enclosures; Vinardo improves steric clash penalties.
Execution Command

Phase 4: Post-Docking Dynamics & Analysis

Objective: To filter false positives. Static docking ignores protein flexibility; MD simulation verifies if the ligand stays bound.

Interaction Profiling

We look for specific "molecular anchors" that define high-affinity binding for this scaffold:

  • Hinge Region: Amide NH forms H-bond with Met109 backbone carbonyl.

  • Hydrophobic Pocket: Biphenyl rings participate in

    
    -
    
    
    
    or hydrophobic interactions with Val38, Ala51, Lys53 .
  • Tail Dynamics: The 3-ethoxypropyl group should extend towards the solvent interface or interact with Gly110/Asp168 .

Stability Simulation (GROMACS)

A 10-50 ns MD simulation is required to validate the stability of the flexible tail.

  • Force Field: CHARMM36m (protein) + CGenFF (ligand).

  • Metric: Ligand RMSD over time. If the RMSD plateaus < 3.0 Å, the pose is stable. If the tail flails wildly or pulls the core out, the docking pose was an artifact.

Visualization of the Workflow

DockingWorkflow cluster_prep Phase 1: Preparation cluster_valid Phase 2: Validation (Self-Docking) cluster_prod Phase 3: Production cluster_analysis Phase 4: Analysis Ligand Ligand: N-(3-ethoxypropyl) biphenyl-4-carboxamide QM QM Optimization (B3LYP/6-31G*) Ligand->QM Docking Dock Target Ligand (Vina/Glide) QM->Docking Receptor Receptor: p38 MAPK (PDB: 2ZB1) Redock Redock Native Ligand Receptor->Redock RMSD_Check RMSD < 2.0 Å? Redock->RMSD_Check Fail STOP: Refine Grid/Protonation RMSD_Check->Fail No RMSD_Check->Docking Yes PoseSelect Select Poses: 1. Hinge H-bond (Met109) 2. Hydrophobic Fit Docking->PoseSelect MD MD Simulation (10ns) Stability Check PoseSelect->MD BindingEnergy MM-GBSA Calculation (ΔG bind) MD->BindingEnergy

Figure 1: The "Self-Validating" Docking Workflow. Note the critical Go/No-Go decision point at the RMSD check.

References

  • Angell, R. M., et al. (2008).[2] Biphenyl amide p38 kinase inhibitors 1: Discovery and binding mode.[2] Bioorganic & Medicinal Chemistry Letters.

  • RCSB Protein Data Bank. (2008). Crystal structure of P38 in complex with biphenyl amide inhibitor (PDB: 2ZB1).[1]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX.

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Pharmaceutical Research.

Sources

Foundational

Literature review on biphenyl-4-carboxamide biological targets

The Biphenyl-4-Carboxamide Scaffold: A Multivalent Pharmacophore in Drug Discovery Executive Summary The biphenyl-4-carboxamide moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capa...

Author: BenchChem Technical Support Team. Date: March 2026

The Biphenyl-4-Carboxamide Scaffold: A Multivalent Pharmacophore in Drug Discovery

Executive Summary

The biphenyl-4-carboxamide moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Characterized by a rigid biphenyl core that offers defined spatial orientation and a carboxamide linker acting as a hydrogen bond donor/acceptor, this scaffold is central to the design of inhibitors for p38 MAPK , DHODH , TRPV1 , and Hsp90 .

This technical guide dissects the pharmacological utility of the biphenyl-4-carboxamide scaffold, providing structural insights, validated biological targets, and rigorous experimental protocols for evaluating new derivatives.

Structural Biology & Pharmacophore Analysis

The biphenyl-4-carboxamide scaffold is not merely a linker; it is a functional pharmacophore. Its biological activity is governed by three structural pillars:

  • The Biphenyl Core (Lipophilic Anchor): The two phenyl rings, typically twisted by ~44° due to steric hindrance at the ortho positions, provide a hydrophobic surface area ideal for occupying deep lipophilic pockets (e.g., the hydrophobic channel in DHODH or the allosteric pocket in p38 MAPK).

  • The Carboxamide Linker (Directional H-Bonding): The amide group (

    
    ) serves as a rigid connector. The carbonyl oxygen acts as a hydrogen bond acceptor, while the amide nitrogen acts as a hydrogen bond donor. This directionality is critical for orienting the molecule within the active site.
    
  • The Distal Substituent (Specificity Determinant): The "R" group attached to the amide nitrogen dictates target selectivity, extending into solvent-exposed regions or specific sub-pockets (e.g., the ATP-binding cleft in kinases).

Primary Biological Targets

p38 Mitogen-Activated Protein Kinase (p38 MAPK)[1]
  • Therapeutic Area: Inflammation (Rheumatoid Arthritis, Crohn's Disease).

  • Mechanism of Action: Biphenyl-4-carboxamides often act as Type II kinase inhibitors . Unlike Type I inhibitors that bind to the active conformation (DFG-in), these compounds stabilize the inactive DFG-out conformation. The biphenyl moiety occupies the hydrophobic pocket created by the movement of the Phenylalanine residue in the DFG motif, while the amide forms hydrogen bonds with the hinge region or the Glu71/Asp168 residues.

Pathway Visualization (p38 MAPK Signaling):

p38_MAPK_Pathway Stimuli Stress / Cytokines (UV, LPS, TNF-alpha) MAP3K MAP3K (ASK1, TAK1) Stimuli->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Substrates (MK2, ATF2, MSK1) p38->Substrates Phosphorylation Response Inflammation / Apoptosis (Cytokine Production) Substrates->Response Gene Expression Inhibitor Biphenyl-4-carboxamide Inhibitor Inhibitor->p38 Stabilizes DFG-out

Figure 1: The p38 MAPK signaling cascade. Biphenyl-4-carboxamides inhibit the central p38 node, preventing downstream inflammatory gene expression.

Dihydroorotate Dehydrogenase (DHODH)[2][3][4][5]
  • Therapeutic Area: Oncology (AML, Melanoma), Virology, Autoimmune disease.

  • Mechanism of Action: DHODH is a mitochondrial enzyme essential for de novo pyrimidine biosynthesis.[1][2][3] Biphenyl-4-carboxamide derivatives (and their reverse-amide isosteres) bind to the ubiquinone-binding tunnel . The biphenyl group mimics the lipophilic tail of ubiquinone (CoQ10), blocking the electron transfer required to convert dihydroorotate to orotate. This leads to nucleotide starvation in rapidly dividing cells.

Pathway Visualization (Pyrimidine Biosynthesis):

DHODH_Pathway Glutamine Glutamine + HCO3- Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl CPS II DHO Dihydroorotate Carbamoyl->DHO ATCase / DHOase DHODH DHODH (Mitochondrial) DHO->DHODH Substrate Orotate Orotate UMP UMP -> UDP -> UTP -> CTP Orotate->UMP UMPS DHODH->Orotate Oxidation Drug Biphenyl-4-carboxamide Drug->DHODH Inhibits (Ubiquinone site)

Figure 2: De novo pyrimidine biosynthesis.[2] The scaffold blocks the DHODH step, halting the production of UMP and downstream nucleotides.

TRPV1 (Transient Receptor Potential Vanilloid 1)
  • Therapeutic Area: Neuropathic Pain.[4]

  • Key Compound: ASP8370 .[4]

  • Mechanism: ASP8370 utilizes the biphenyl-4-carboxamide core to antagonize the TRPV1 channel. The scaffold provides the necessary lipophilicity to penetrate the membrane and interact with the channel's transmembrane domain, effectively blocking Ca²⁺ influx induced by capsaicin or heat.

Comparative Data Analysis

The following table summarizes the structure-activity relationship (SAR) trends for the scaffold across different targets.

TargetPreferred R-Group (Amide N-substituent)Key InteractionRepresentative Compound
p38 MAPK Heterocycles (e.g., amino-pyridine) or substituted phenyls.[5]H-bond to hinge region (Met109); Biphenyl fills hydrophobic pocket.BPA Series (See Ref 1)
DHODH Acidic moieties (e.g., benzoic acid) or thiophenes.Interaction with Arg136 (salt bridge) in the ubiquinone channel.Brequinar analogs
TRPV1 Complex amines (e.g., methyl-quinolinone).Steric occlusion of the channel pore.ASP8370
PAF Pyridinyl-butyl chains.[6]Interference with Platelet-Activating Factor binding site.[6]Compound 40 (Ref 3)

Experimental Protocols

To validate the activity of biphenyl-4-carboxamide derivatives, the following standardized protocols are recommended.

Protocol A: DHODH Enzymatic Inhibition Assay
  • Objective: Determine the IC50 of the compound against recombinant human DHODH.

  • Reagents:

    • Recombinant human DHODH (truncated N-terminus).[1]

    • Substrates: Dihydroorotate (DHO) and Decylubiquinone (DCoQ).

    • Chromogen: DCIP (2,6-dichlorophenolindophenol).

  • Methodology:

    • Preparation: Dilute compounds in DMSO (final concentration <1%).

    • Reaction Mix: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 0.1% Triton X-100, 150 mM KCl). Add DHODH enzyme (20 nM final).

    • Substrate Addition: Add DHO (200 µM), DCoQ (20 µM), and DCIP (60 µM).

    • Incubation: Incubate at 25°C. Monitor the reduction of DCIP (blue to colorless) by measuring absorbance at 600 nm over 20 minutes.

    • Calculation: The rate of DCIP reduction is proportional to DHODH activity. Calculate % inhibition relative to DMSO control.

Protocol B: p38 MAPK Fluorescence Polarization Binding Assay
  • Objective: Measure binding affinity (Kd) to the p38 alpha isoform.

  • Reagents:

    • p38 alpha kinase (GST-tagged).

    • Fluorescent tracer (e.g., Alexa Fluor 647-labeled ATP-competitive ligand).

  • Methodology:

    • Mixture: In a 384-well black plate, mix 5 nM p38 enzyme with 2 nM fluorescent tracer in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM DTT).

    • Treatment: Add test compound (serial dilution).

    • Equilibration: Incubate for 60 minutes at room temperature in the dark.

    • Read: Measure Fluorescence Polarization (FP) (Ex: 635 nm, Em: 670 nm).

    • Analysis: A decrease in mP (millipolarization) units indicates displacement of the tracer by the test compound.

Synthesis & Chemical Access

The modular nature of the scaffold allows for rapid library generation. The standard synthetic route involves:

  • Suzuki-Miyaura Coupling:

    • Reactants: 4-Carboxyphenylboronic acid + Aryl bromide (or vice versa).

    • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

    • Conditions: K2CO3, Dioxane/Water, 90°C.

    • Product: Biphenyl-4-carboxylic acid intermediate.

  • Amide Coupling:

    • Activation: Convert the carboxylic acid to an acid chloride (SOCl2) or use coupling agents (HATU/EDCI).

    • Reaction: React with the desired amine (

      
      ) in DMF/DCM with DIPEA.
      
    • Product:Biphenyl-4-carboxamide .[4][6][7][8]

Future Outlook: Polypharmacology

The biphenyl-4-carboxamide scaffold is ripe for PROTAC (Proteolysis Targeting Chimera) development.

  • Strategy: Use a biphenyl-4-carboxamide p38 inhibitor as the "warhead" (ligand for the protein of interest).

  • Linker: Attach a PEG linker to the solvent-exposed region of the amide substituent.

  • E3 Ligase: Conjugate to Thalidomide (Cereblon binder) or VHL ligand.

  • Goal: Degrade pathogenic p38 or DHODH rather than merely inhibiting them, overcoming resistance mechanisms.

References

  • Angell, R. M., et al. (2008). "Biphenyl amide p38 kinase inhibitors 1: Discovery and binding mode." Bioorganic & Medicinal Chemistry Letters, 18(15), 4428-4432. Link

  • Kubo, S., et al. (2018). "Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists." Bioorganic & Medicinal Chemistry, 26(14), 4066-4079. Link

  • Graham, D. W., et al. (1990). "Biphenylcarboxamide derivatives as antagonists of platelet-activating factor."[6] Journal of Medicinal Chemistry, 33(1), 74-80. Link

  • Madak, J. T., et al. (2018). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 61(12), 5380–5394. Link

  • Vyas, V. K., & Ghate, M. (2011). "Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors." Mini Reviews in Medicinal Chemistry, 11(12), 1039-1055. Link

Sources

Exploratory

Advanced Biphenyl Carboxamide Synthesis: From C-H Activation to Gas-Free Carbonylation

Executive Summary The biphenyl carboxamide scaffold is a privileged structure in medicinal chemistry and agrochemistry, serving as the core pharmacophore for succinate dehydrogenase inhibitors (SDHIs) like Boscalid and p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biphenyl carboxamide scaffold is a privileged structure in medicinal chemistry and agrochemistry, serving as the core pharmacophore for succinate dehydrogenase inhibitors (SDHIs) like Boscalid and p38 MAP kinase inhibitors. Traditional synthesis relies on a linear, two-step sequence: Suzuki-Miyaura cross-coupling followed by carboxylic acid activation (e.g., using HATU/EDC) and amidation.

While reliable, this classical route suffers from poor atom economy, the requirement for pre-functionalized boronic acids, and the handling of unstable acid chlorides. This technical guide details three novel, field-proven pathways that circumvent these limitations:

  • Pd-Catalyzed Direct Ortho-C-H Arylation: Constructing the biphenyl core using the amide as a directing group.

  • Mo(CO)₆-Mediated Aminocarbonylation: A gas-free, solid-source method for installing the amide linker.

  • Ni-Catalyzed Reductive Coupling: Utilizing earth-abundant metals and nitroarenes.

Pathway 1: Pd-Catalyzed Direct Ortho-C-H Arylation

Concept: Instead of coupling a boronic acid to a halide, this method utilizes the existing amide functionality (CONH₂) as a Directing Group (DG) to activate the ortho-C-H bond of a benzamide, coupling it directly with an aryl iodide.

Mechanism & Causality

The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle. The amide nitrogen coordinates to Pd(II), facilitating ortho-C-H activation via Concerted Metalation-Deprotonation (CMD).

  • Role of Silver Salts (AgOAc/Ag₂CO₃): Acts as a halide scavenger to abstract iodide from the Pd center, driving the formation of the reactive cationic Pd species, and serves as the terminal oxidant to regenerate Pd(II).

  • Role of Acid Additive (TFA/Pivalic Acid): Promotes the proton-transfer step during the CMD process.

Experimental Protocol: Ortho-Arylation of Benzamides

Target: Synthesis of 2-(4-chlorophenyl)benzamide (Boscalid intermediate).[1]

Reagents:

  • Benzamide (1.0 equiv)

  • 1-Chloro-4-iodobenzene (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • AgOAc (1.1 equiv)

  • TFA (0.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Setup: In a 20 mL screw-cap vial equipped with a magnetic stir bar, charge Benzamide (121 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and AgOAc (183 mg, 1.1 mmol).

  • Addition: Add 1-Chloro-4-iodobenzene (286 mg, 1.2 mmol) followed by DCE (4 mL) and TFA (15 µL).

  • Reaction: Seal the vial tightly (Teflon-lined cap). Heat the mixture to 110 °C in an oil bath for 12–24 hours.

    • Checkpoint: Monitor via TLC (EtOAc/Hexane 3:7). The starting benzamide spot should disappear.

  • Workup: Cool to room temperature. Dilute with CH₂Cl₂ (10 mL) and filter through a pad of Celite to remove silver residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO₂, gradient 10→40% EtOAc in Hexanes).

Mechanistic Visualization

CH_Activation_Cycle Pd_II Pd(OAc)2 (Pre-catalyst) Coordination N-Coordination (Amide Directing Group) Pd_II->Coordination CMD C-H Activation (Concerted Metalation-Deprotonation) Coordination->CMD - HOAc Palladacycle Five-Membered Palladacycle Intermediate CMD->Palladacycle OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd + Ar-I Pd_IV Pd(IV) Complex OxAdd->Pd_IV RedElim Reductive Elimination (C-C Bond Formation) Pd_IV->RedElim RedElim->Pd_II Regeneration via Ag(I) Product Biphenyl Carboxamide Product RedElim->Product

Figure 1: Catalytic cycle for the amide-directed ortho-arylation involving a Pd(II)/Pd(IV) pathway.

Pathway 2: Mo(CO)₆-Mediated Gas-Free Aminocarbonylation

Concept: Carbon monoxide (CO) gas is highly toxic and requires specialized high-pressure equipment. This protocol uses Molybdenum Hexacarbonyl [Mo(CO)₆] as a solid, shelf-stable CO surrogate.[2][3]

The "Two-Chamber" System

To prevent Mo-residues from interfering with the Pd-catalyst or to allow different solvent conditions, a two-chamber system (COware or simple vial-in-vial) is used.

  • Chamber A (Source): Mo(CO)₆ + DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU triggers the release of CO from Mo at mild temperatures.

  • Chamber B (Reaction): Aryl Halide + Amine + Pd Catalyst.

Experimental Protocol: Aminocarbonylation

Target: Synthesis of N-phenyl-[1,1'-biphenyl]-4-carboxamide.

Reagents:

  • 4-Bromobiphenyl (0.5 mmol)

  • Aniline (1.5 equiv)

  • Pd(OAc)₂ (5 mol%) / Xantphos (10 mol%)

  • Na₂CO₃ (3.0 equiv)

  • CO Source: Mo(CO)₆ (0.5 equiv, releases 3 equiv CO) + DBU (1.5 equiv)

  • Solvent: 1,4-Dioxane[2]

Step-by-Step Workflow:

  • Reaction Chamber (Inner Vial): Charge 4-bromobiphenyl (117 mg), aniline (70 mg), Pd(OAc)₂ (5.6 mg), Xantphos (29 mg), and Na₂CO₃ (159 mg) into a small vial. Add 1,4-dioxane (2 mL).

  • CO Source (Outer Vessel): In the larger reaction vessel (or side chamber), place Mo(CO)₆ (66 mg).

  • Initiation: Add DBU (112 µL) and 1,4-dioxane (1 mL) to the Mo(CO)₆ chamber. Immediately seal the entire system.

  • Reaction: Heat the system to 80 °C . The CO gas generated in the source chamber diffuses into the reaction chamber. Stir for 16 hours.

  • Safety Note: Although "gas-free" in handling, the vessel contains pressurized CO. Open in a fume hood.

  • Purification: Filter the reaction mixture through silica. Evaporate solvent. Recrystallize from EtOH.

Workflow Visualization

CO_Release_System cluster_0 Chamber A: CO Generation cluster_1 Chamber B: Catalytic Cycle Mo Mo(CO)6 (Solid Source) CO_Gas CO (gas) Released Mo->CO_Gas + DBU, 80°C DBU DBU (Activator) DBU->CO_Gas Insert CO Insertion (Pd-Acyl Complex) CO_Gas->Insert Diffusion Substrates Ar-Br + Amine Pd_Cat Pd(0) / Xantphos Substrates->Pd_Cat Pd_Cat->Insert + CO (diffused) Product Biphenyl Carboxamide Insert->Product Nu- Attack

Figure 2: Two-chamber COware system allowing safe ex-situ CO generation and consumption.

Comparative Analysis of Methodologies

FeatureClassical Suzuki + AmidationPd-Catalyzed C-H ActivationMo(CO)₆ Aminocarbonylation
Step Count 2 (Linear)1 (Convergent)1 (Convergent)
Atom Economy Low (Boronic waste, coupling reagents)High (Direct C-H functionalization)Moderate (Mo waste)
Safety High (Standard reagents)Moderate (Ag salts, high temp)High (No CO cylinders)
Substrate Scope ExcellentGood (Requires directing group)Excellent (Tolerates steric bulk)
Key Limitation Expensive coupling agents (HATU)Positional selectivity (ortho only)Reaction kinetics (CO diffusion)

References

  • Daugulis, O. et al. (2012). Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp² C-H Bond Activation. Journal of Organic Chemistry.[4][5][6] Link

  • Odell, L. R. et al. (2012). Aminocarbonylations Employing Mo(CO)₆ and a Bridged Two-Vial System.[2] Journal of Organic Chemistry.[4][5][6] Link

  • Larhed, M. et al. (2018). Palladium-Catalyzed Molybdenum Hexacarbonyl-Mediated Gas-Free Carbonylative Reactions. Synlett.[7] Link

  • Martin, R. et al. (2016). Nickel-Catalyzed Reductive Amidation of Unactivated Alkyl Bromides.[8] Angewandte Chemie Int. Ed. Link

  • Ke, S. et al. (2023). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents.[9] Journal of Agricultural and Food Chemistry.[9][10][11] Link

Sources

Foundational

Drug-Likeness and Lipinski's Rule of 5 for Biphenyl Derivatives: A Technical Guide for Rational Scaffold Optimization

Executive Summary In medicinal chemistry, the biphenyl scaffold is a double-edged sword. Recognized as a "privileged structure" present in approximately 4.3% of commercially available drugs[1], its unique torsional angle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the biphenyl scaffold is a double-edged sword. Recognized as a "privileged structure" present in approximately 4.3% of commercially available drugs[1], its unique torsional angle and high electron density make it exceptionally effective at binding to deep, hydrophobic protein pockets. However, the inherent neutrality, planarity, and lipophilicity of the biphenyl core frequently push lead compounds dangerously close to the boundaries of Lipinski's Rule of 5 (Ro5) [2].

As a Senior Application Scientist, I have routinely observed promising biphenyl hits fail in late-stage preclinical development due to "molecular obesity"—specifically, poor aqueous solubility and excessive lipophilicity. This whitepaper deconstructs the application of the Ro5 to biphenyl derivatives, explains the causality behind their physicochemical liabilities, and provides self-validating experimental protocols to accurately quantify their drug-likeness.

The Biphenyl Scaffold: Pharmacological Privilege vs. Physicochemical Liability

The biphenyl moiety is a cornerstone in the design of numerous therapeutics, ranging from angiotensin II receptor blockers (ARBs) to novel Hsp70-Bim protein-protein interaction (PPI) inhibitors used in leukemia models[3]. The two phenyl rings are connected by a single rotatable bond, allowing the molecule to adopt a twisted conformation that perfectly complements complex hydrophobic binding sites[4].

The Causality of the Liability: To achieve target selectivity, medicinal chemists often decorate the biphenyl core with halogens (e.g., fluorine or chlorine) or alkyl groups. Because the unsubstituted biphenyl core lacks hydrogen-bonding functional groups, these lipophilic additions drastically increase the partition coefficient (LogP) and reduce aqueous solubility[2]. If not carefully monitored, the scaffold will violate the core tenets of oral bioavailability.

Deconstructing Lipinski's Rule of 5 for Biphenyls

Lipinski's Ro5 is the industry standard for predicting whether a compound will be orally active based on passive absorption[5]. For biphenyls, the parameters stack up as follows:

  • Molecular Weight (MW) < 500 Da: The bare biphenyl core is 154 Da. While this leaves ample room for functionalization, adding bulky solubilizing groups to counteract lipophilicity can quickly force the MW over the 500 Da threshold.

  • LogP < 5: This is the primary bottleneck. The unsubstituted biphenyl core already has a high intrinsic LogP (~4.0). Minor hydrophobic additions easily push the LogP > 5, leading to poor solubility, high plasma protein binding, and rapid metabolic clearance.

  • Hydrogen Bond Donors (HBD) ≤ 5 & Acceptors (HBA) ≤ 10: Biphenyls typically comply with these limits effortlessly, unless the chemist over-engineers the molecule with polar appendages to salvage a high LogP.

Table 1: Physicochemical Properties of FDA-Approved Biphenyl-Containing Drugs

To illustrate successful Ro5 compliance, below is a summary of approved drugs containing biphenyl or biphenyl-like (e.g., biaryl) scaffolds[6][7].

Drug NamePrimary IndicationMW (Da)LogPHBDHBARo5 Violations
Losartan Hypertension (ARB)422.94.68260
Valsartan Hypertension (ARB)435.53.68270
Flurbiprofen Inflammation (NSAID)244.33.90120

Note: All three blockbuster drugs tightly manage their LogP below the critical 5.0 threshold despite the lipophilic biaryl core.

Experimental Determination of Drug-Likeness: Self-Validating Protocols

While computational models (cLogP) are useful for initial screening, they frequently fail to account for the complex solvation dynamics and intramolecular shielding of twisted biphenyl conformations[8]. Therefore, empirical validation is non-negotiable. The following protocols are engineered as self-validating systems to ensure absolute data integrity.

Protocol A: Shake-Flask Method for LogP Determination

The shake-flask method remains the gold standard for LogP determination because it provides a direct thermodynamic measurement of partitioning[9].

Mechanistic Rationale: We pre-saturate the solvents to prevent volume shifts during the experiment. Furthermore, we mandate gentle inversion rather than vigorous vortexing. Biphenyls are highly lipophilic; vigorous shaking creates micro-emulsions that artificially inflate the apparent concentration of the drug in the aqueous phase, leading to a falsely low LogP.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir n-octanol and aqueous buffer (pH 7.4) in a single vessel for 24 hours. Separate the phases using a separatory funnel.

  • Sample Preparation: Dissolve 1-2 mg of the biphenyl derivative in a known volume of the pre-saturated n-octanol (stock solution).

  • Partitioning: In a glass vial with a PTFE-lined screw cap, combine equal volumes (e.g., 5 mL) of the stock solution and pre-saturated aqueous buffer[10].

  • Equilibration: Gently invert the vial on a rotary mixer at 25°C for 24 hours to reach thermodynamic equilibrium[9].

  • Separation & Analysis: Centrifuge the vial at 3000 rpm for 15 minutes to break any invisible emulsions[10]. Carefully sample both phases using a syringe.

  • Quantification & Self-Validation: Quantify the concentration in both phases via HPLC-UV.

    • Self-Validation Check: Calculate the mass balance. The total mass recovered from both phases must equal the initial mass added. A discrepancy >5% indicates the highly lipophilic biphenyl is precipitating at the interface or adsorbing to the glass, invalidating the run.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Because cell-based assays (like Caco-2) conflate passive diffusion with active efflux (e.g., P-glycoprotein), they can obscure the intrinsic permeability of the molecule. PAMPA isolates passive transcellular permeation, which is critical for evaluating the raw permeability of the lipophilic biphenyl core[11][12].

Step-by-Step Methodology:

  • Membrane Preparation: Coat the pores of a 96-well porous filter plate (donor plate) with 5 µL of a lipid solution (e.g., 10% lecithin in dodecane) to create an ultra-thin lipid-oil-lipid tri-layer[11].

  • Donor Loading: Dilute the biphenyl test compound to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 150 µL to the donor wells[13].

  • Acceptor Loading: Add 300 µL of fresh PBS (5% DMSO) to the Teflon acceptor block[13].

  • Incubation: Carefully place the donor plate into the acceptor block. Incubate at room temperature for 5 hours in a humidified chamber[11].

  • Quantification & Self-Validation: Separate the plates and quantify the compound in both compartments using LC-MS/MS.

    • Self-Validation Check: Include Lucifer Yellow as an integrity marker in the donor well. If Lucifer Yellow is detected in the acceptor well, the artificial lipid membrane has ruptured. Additionally, run Carbamazepine as a high-permeability positive control standard[13].

Strategic Workflow for Biphenyl Optimization

When a biphenyl hit violates the Ro5 (typically via LogP > 5), medicinal chemists must employ rational scaffold optimization. The logical flow of this process is visualized below.

G Hit Biphenyl Hit Compound (High Target Affinity) InSilico In Silico Ro5 Profiling (MW, cLogP, HBA, HBD) Hit->InSilico Filter cLogP > 5 or MW > 500? InSilico->Filter Optimize Scaffold Hopping / Polar Group Addition (e.g., Pyridine substitution) Filter->Optimize Yes ExpVal Experimental Validation (Shake-Flask LogP & PAMPA) Filter->ExpVal No Optimize->InSilico Iterative Design Lead Optimized Lead Compound (Ro5 Compliant) ExpVal->Lead Confirmed Drug-Likeness

Caption: Workflow for the iterative optimization of biphenyl hits using Ro5 filters and experimental validation.

Advanced Optimization: Scaffold Hopping

If the experimental LogP remains stubbornly high, the most effective intervention is scaffold hopping . By replacing one of the phenyl rings with a heteroaromatic ring (e.g., pyridine or pyrimidine), you introduce a basic nitrogen (acting as a Hydrogen Bond Acceptor). This single atomic substitution drastically lowers the LogP, disrupts flat crystal packing to improve aqueous solubility, and often maintains the exact spatial geometry required for target binding[3].

Conclusion

The biphenyl scaffold remains a highly potent structural motif in drug discovery, but its physicochemical properties demand rigorous oversight. By systematically applying Lipinski's Rule of 5 and validating computational predictions with robust, self-validating experimental assays like the Shake-Flask LogP and PAMPA, development teams can effectively navigate the lipophilicity trap and advance viable, orally active therapeutics to the clinic.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. Creative Bioarray.
  • An In-depth Technical Guide on the Octanol-Water Partition Coefficient of 2,2-Dimethyltetrahydrofuran. Benchchem.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. Wikidot.
  • Exploring the Hydrophilicity of PEG3 Linkers: An In-depth Technical Guide. Benchchem.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein-Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy. PubMed / NIH.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate.
  • Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. MDPI.
  • Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. ACS Publications.
  • Nonequivalent Effects of Diverse LogP Algorithms in Three QSAR Studies. Unicamp.
  • Evaluation of blockbuster drugs under the Rule-of-five. Ingenta Connect.
  • The influence of certain molecular descriptors of fecal elimination of ARBs. Serbian Society.
  • Experimental and computational approaches to estimate solubility and permeability in drug discovery. Columbia University.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for N-(3-ethoxypropyl)biphenyl-4-carboxamide

Abstract & Strategic Overview This application note details the synthesis of N-(3-ethoxypropyl)biphenyl-4-carboxamide , a lipophilic amide scaffold often utilized in the development of p38 MAP kinase inhibitors and TRPV1...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the synthesis of N-(3-ethoxypropyl)biphenyl-4-carboxamide , a lipophilic amide scaffold often utilized in the development of p38 MAP kinase inhibitors and TRPV1 antagonists. The biphenyl carboxamide moiety serves as a privileged structure in medicinal chemistry, providing a rigid hydrophobic core that orients the flexible alkoxyalkyl tail into specific protein binding pockets.

We present two distinct protocols to address different project stages:

  • Method A (Discovery Scale): A HATU-mediated coupling ideal for milligram-scale synthesis, high-throughput library generation, and rapid SAR exploration.

  • Method B (Process Scale): An Acid Chloride activation pathway utilizing Thionyl Chloride (

    
    ), optimized for gram-scale production with cost-efficiency and minimal chromatographic purification.
    

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the amide bond (


). The target molecule is disassembled into two commercially available precursors: Biphenyl-4-carboxylic acid  (electrophile) and 3-ethoxypropylamine  (nucleophile).

Retrosynthesis Target Target: N-(3-ethoxypropyl)biphenyl-4-carboxamide Disconnection Amide Bond Disconnection Target->Disconnection Acid Precursor A: Biphenyl-4-carboxylic acid Disconnection->Acid Electrophile Amine Precursor B: 3-ethoxypropylamine Disconnection->Amine Nucleophile

Figure 1: Retrosynthetic disconnection showing the convergence of the aromatic acid core and the aliphatic ether amine.

Materials & Reagents

Purity Requirement: All reagents should be


97% purity. Anhydrous solvents are critical for Method B.
ReagentCAS RegistryFunctionEquiv. (Method A)Equiv.[1][2][3] (Method B)
Biphenyl-4-carboxylic acid 92-92-2Starting Material1.01.0
3-Ethoxypropylamine 6291-85-6Nucleophile1.21.1
HATU 148893-10-1Coupling Agent1.2N/A
DIPEA (Hünig's Base) 7087-68-5Base2.0N/A
Thionyl Chloride (

)
7719-09-7ActivatorN/A3.0
Triethylamine (TEA) 121-44-8Base/ScavengerN/A2.0
DMF (Anhydrous) 68-12-2SolventSolventN/A
Dichloromethane (DCM) 75-09-2SolventWorkupSolvent

Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Scale)

Best for: <500 mg scale, avoiding harsh acidic conditions, high functional group tolerance.

Mechanism: HATU generates an active ester (O-At ester) in situ, which reacts rapidly with the amine. This method minimizes racemization (though not a concern here) and typically offers higher yields than EDC/HOBt for sterically hindered amines [1].

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask, dissolve Biphenyl-4-carboxylic acid (1.0 equiv, 1.0 mmol, 198 mg) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (2.0 equiv, 2.0 mmol, 348 µL) and stir at Room Temperature (RT) for 5 minutes.

  • Coupling Agent: Add HATU (1.2 equiv, 1.2 mmol, 456 mg) in one portion. The solution will typically turn yellow/orange.[4] Stir for 15 minutes to ensure formation of the activated ester.

  • Amine Addition: Add 3-ethoxypropylamine (1.2 equiv, 1.2 mmol, 143 µL) dropwise.

  • Reaction: Stir the mixture at RT for 12–16 hours under an inert atmosphere (

    
    ).
    
    • Monitoring: Check TLC (50% EtOAc/Hexane).[1] The acid spot (

      
      ) should disappear, and a new amide spot (
      
      
      
      ) should appear.
  • Workup:

    • Dilute the reaction mixture with EtOAc (30 mL).

    • Wash sequentially with:

      • 1M HCl (2 x 15 mL) – Removes excess amine and DIPEA.

      • Sat.

        
         (2 x 15 mL) – Removes unreacted acid and HATU byproducts.
        
      • Brine (1 x 15 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude residue is usually pure enough (>90%). If necessary, purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Method B: Acid Chloride Activation (Process Scale)

Best for: >5 g scale, cost reduction, avoiding expensive coupling reagents.

Mechanism: Conversion of the carboxylic acid to the highly reactive acid chloride using thionyl chloride, followed by nucleophilic acyl substitution [2].

Step-by-Step Procedure:

  • Chlorination: In a flask equipped with a reflux condenser and a

    
     drying tube, suspend Biphenyl-4-carboxylic acid  (1.0 equiv, 10 mmol, 1.98 g) in dry Toluene  or DCM  (20 mL).
    
  • Activation: Add Thionyl Chloride (3.0 equiv, 30 mmol, 2.17 mL) and a catalytic drop of DMF (activates the

    
    ).
    
  • Reflux: Heat to reflux (80°C for toluene, 40°C for DCM) for 2–3 hours. The suspension will clear as the acid chloride forms.

    • Note: Evolution of

      
       and 
      
      
      
      gas will be observed. Use a scrubber.
  • Evaporation: Concentrate the mixture in vacuo to remove solvent and excess

    
    . Co-evaporate with dry toluene (2x) to ensure complete removal of thionyl chloride. Result: Biphenyl-4-carbonyl chloride (off-white solid).
    
  • Coupling: Redissolve the acid chloride in dry DCM (20 mL) and cool to 0°C.

  • Amine Addition: Add a mixture of 3-ethoxypropylamine (1.1 equiv, 11 mmol) and Triethylamine (2.0 equiv, 20 mmol) in DCM (10 mL) dropwise over 20 minutes.

    • Exothermic: Maintain temperature <10°C to prevent side reactions.

  • Completion: Allow to warm to RT and stir for 2 hours.

  • Workup: Wash organic layer with water, 1M HCl, and Brine. Dry and concentrate.

  • Crystallization: Recrystallize the solid from hot Ethanol or EtOAc/Heptane to obtain high-purity crystals.

Workflow Visualization

Workflow cluster_MethodA Method A: HATU cluster_MethodB Method B: Acid Chloride Start Start: Biphenyl-4-COOH StepA1 Activate with HATU/DIPEA (DMF, 15 min) Start->StepA1 StepB1 Reflux with SOCl2 (Formation of R-COCl) Start->StepB1 StepA2 Add 3-Ethoxypropylamine (RT, 12h) StepA1->StepA2 Quench Quench / Workup (Wash: HCl, NaHCO3, Brine) StepA2->Quench StepB2 Evaporate Excess SOCl2 StepB1->StepB2 StepB3 Add Amine + TEA (DCM, 0°C -> RT) StepB2->StepB3 StepB3->Quench Isolate Concentrate Organic Layer Quench->Isolate Purify Purification (Column or Recrystallization) Isolate->Purify Final Pure Product: N-(3-ethoxypropyl)biphenyl-4-carboxamide Purify->Final

Figure 2: Comparative workflow for HATU vs. Acid Chloride synthesis routes.

Characterization & Quality Control

Upon isolation, the identity of the compound must be validated.

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range 120–135°C (typical for biphenyl amides, requires experimental verification).

  • Solubility: Soluble in DMSO, DMF, DCM, Methanol. Sparingly soluble in water.

Expected NMR Data (


 NMR, 400 MHz, 

):
  • 
     8.60 (t, 1H, NH amide)
    
  • 
     7.95 (d, 2H, Biphenyl Ar-H ortho to C=O)
    
  • 
     7.75 (d, 2H, Biphenyl Ar-H meta to C=O)
    
  • 
     7.70 (d, 2H, Phenyl Ar-H)
    
  • 
     7.50 (t, 2H, Phenyl Ar-H)
    
  • 
     7.40 (t, 1H, Phenyl Ar-H)
    
  • 
     3.45 (t, 2H, 
    
    
    
    )
  • 
     3.40 (q, 2H, 
    
    
    
    )
  • 
     3.30 (q, 2H, 
    
    
    
    )
  • 
     1.80 (quint, 2H, 
    
    
    
    )
  • 
     1.10 (t, 3H, 
    
    
    
    )

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete activation or wet DMF.Ensure DMF is anhydrous. Increase HATU to 1.5 equiv.
Low Yield (Method B) Hydrolysis of Acid Chloride.Ensure glassware is dry.[5] Use fresh

. Avoid long delays between evaporation and amine addition.
Impurity: Free Acid Incomplete coupling.Wash organic layer thoroughly with Sat.

.
Impurity: Urea Byproduct Use of EDC (if substituted for HATU).Ureas are hard to remove. Switch to HATU or Acid Chloride method.

Safety & Hazards

  • Thionyl Chloride: Highly corrosive, reacts violently with water releasing HCl and

    
    . Handle in a fume hood.
    
  • HATU: Potential sensitizer. Avoid inhalation of dust.

  • DCM/DMF: Toxic/Carcinogenic solvents. Use proper PPE (gloves, goggles, lab coat).

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][6] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Growning Science. (2022).[6][7] Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Link

  • Organic Syntheses. (1993).[4] Synthesis of unsymmetrical biaryls. Organic Syntheses, Coll.[4] Vol. 8, p.430.[4] Link

Sources

Application

Application Note: Advanced Amide Bond Formation Techniques for Biphenyl Carboxylic Acids

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and strategic workflow optimization for biaryl amidation. Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and strategic workflow optimization for biaryl amidation.

Mechanistic Insights: The Biphenyl Amidation Challenge

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks when functionalizing biphenyl scaffolds during API development. While amide bond formation is a cornerstone of medicinal chemistry, biphenyl carboxylic acids introduce distinct thermodynamic and kinetic hurdles. The rigid biaryl system dictates the conformational landscape of the transition state, meaning that a "one-size-fits-all" peptide coupling approach will inevitably lead to variable yields and difficult purifications.

The position of the carboxylate group relative to the biaryl axis fundamentally alters its reactivity:

  • Ortho-Substitution (2-Biphenylcarboxylic acids): The proximal phenyl ring creates severe steric shielding around the carbonyl carbon. This restricts the trajectory of incoming nucleophiles (amines), rendering standard carbodiimides (like DCC or EDC) highly inefficient due to the slow formation of the tetrahedral intermediate. For these sterically demanding substrates, synthesis must pass through highly reactive intermediates 1.

  • Meta/Para-Substitution (3- and 4-Biphenylcarboxylic acids): While sterically accessible, the extended

    
    -conjugation across the biphenyl system can stabilize the ground-state carboxylate, subtly reducing its electrophilicity compared to isolated aliphatic acids. Standard amide coupling of commercially available 4-biphenylcarboxylic acid can be achieved efficiently utilizing standard peptide coupling agents 2 or direct amidation techniques 3.
    

Strategic Selection of Amidation Workflows

To achieve high-yielding amidation, the coupling strategy must be explicitly matched to the substrate's steric and electronic profile.

  • HATU-Mediated Coupling (High Reactivity): For 2-biphenylcarboxylic acids, highly reactive uronium salts like HATU are mandatory. Causality: HATU generates an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom at the 7-position of the HOAt leaving group provides anchimeric assistance (neighboring group participation), coordinating with the incoming amine via hydrogen bonding. This pre-organizes the transition state, drastically lowering the activation energy required to overcome the steric bulk of the ortho-phenyl ring.

  • EDC/HOBt Coupling (Standard/Scalable): For 4-biphenylcarboxylic acids, standard EDC/HOBt is preferred. Causality: The use of 1-hydroxybenzotriazole (HOBt) in conjunction with EDC minimizes side reactions (such as N-acylurea formation) and prevents racemization if chiral centers are present elsewhere in the molecule 4. EDC is chosen over DCC because its urea byproduct is highly water-soluble, allowing for a self-purifying aqueous workup.

  • TMA-Facilitated Direct Amidation (Green Chemistry): A modern, atom-economical approach for unhindered biphenyls utilizes Trimethylaluminum (TMA). Causality: Instead of activating the acid, TMA activates the amine. It reacts with the amine to form a highly nucleophilic dimethylaluminum amide complex. This complex directly attacks the unactivated carboxylic acid, bypassing the need for expensive, high-molecular-weight coupling reagents 3.

AmideCoupling Start Biphenyl Carboxylic Acid CheckSteric Evaluate Steric Environment (Isomer Type) Start->CheckSteric Ortho 2-Biphenylcarboxylic Acid (High Steric Hindrance) CheckSteric->Ortho Ortho-substituted MetaPara 3- or 4-Biphenylcarboxylic Acid (Low/Mod Hindrance) CheckSteric->MetaPara Meta/Para-substituted HATU HATU / DIPEA (High Reactivity) Ortho->HATU AcidChloride Oxalyl Chloride / DMF (Extreme Hindrance) Ortho->AcidChloride EDC EDC / HOBt (Standard Coupling) MetaPara->EDC TMA TMA Direct Amidation (Green / Scalable) MetaPara->TMA Product Biphenyl Carboxamide Target HATU->Product AcidChloride->Product EDC->Product TMA->Product

Decision matrix for amidation strategies based on biphenyl isomer steric hindrance.

Quantitative Method Comparison

The following table summarizes the expected quantitative outcomes and operational parameters for each amidation strategy when applied to biphenyl carboxylic acids.

Coupling StrategyOptimal SubstrateTypical Yield (%)Atom EconomyReaction Time (h)Byproduct Removal Strategy
HATU / DIPEA 2-Biphenylcarboxylic acid85 - 95Low2 - 4Aqueous basic wash (removes HOAt)
EDC / HOBt 3- or 4-Biphenylcarboxylic acid80 - 90Moderate4 - 12Aqueous wash (water-soluble urea)
TMA Direct Amidation 4-Biphenylcarboxylic acid79 - 86High12 - 24Acidic quench / Filtration
Oxalyl Chloride Extremely hindered substrates70 - 85Moderate2 (activation) + 4Evaporation of volatiles

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include specific In-Process Controls (IPCs) that allow the scientist to verify the success of each mechanistic step before proceeding, ensuring high fidelity in drug development workflows.

Protocol A: HATU-Mediated Amidation of 2-Biphenylcarboxylic Acid

Designed to overcome high rotational barriers and steric shielding.

  • Activation Step: Dissolve 2-biphenylcarboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M) under an inert atmosphere. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise at room temperature.

    • Self-Validation (IPC): The solution will transition from colorless to a distinct yellow/orange within 5 minutes. This color change is the visual confirmation of the active HOAt ester formation. TLC (UV 254 nm) should simultaneously show complete consumption of the starting acid.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) in one portion. Stir at room temperature for 2-4 hours.

    • Self-Validation (IPC): Perform LC-MS analysis on a 5 µL aliquot quenched in MeCN/H₂O. Validation is achieved when the active ester mass disappears and the

      
       of the product peak dominates the chromatogram.
      
  • Workup: Dilute the reaction mixture with EtOAc. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Mechanistic Rationale: The NaHCO₃ wash is critical; it deprotonates the HOAt byproduct, rendering it highly water-soluble and effectively purging it from the organic layer.

Protocol B: TMA-Facilitated Direct Amidation of 4-Biphenylcarboxylic Acid

A green-chemistry approach bypassing atom-heavy coupling agents.

  • Aluminum-Amide Complex Formation: Under a strict Argon atmosphere, dissolve the amine (1.2 eq) in anhydrous toluene (0.5 M). Cool to 0 °C. Slowly add Trimethylaluminum (TMA, 2.0 M in toluene, 1.2 eq) dropwise.

    • Self-Validation (IPC): Immediate and vigorous gas evolution will be observed. This is methane gas, a byproduct of the amine reacting with TMA. The complete cessation of bubbling (typically 15-30 mins) validates the quantitative formation of the active dimethylaluminum amide complex.

  • Acid Addition and Coupling: Add 4-biphenylcarboxylic acid (1.0 eq) to the reaction mixture. Equip the flask with a reflux condenser and heat to 110 °C for 12 hours.

    • Self-Validation (IPC): The initial heterogeneous mixture of the carboxylic acid will gradually dissolve, becoming a clear, homogeneous solution as the reaction progresses at reflux.

  • Quenching: Cool the reaction to 0 °C and carefully quench with a 1M HCl solution (or saturated Rochelle's salt solution to prevent emulsion).

    • Mechanistic Rationale: The quench destroys unreacted TMA (exothermic, gas evolution). Aluminum salts will initially precipitate but will dissolve upon further addition of the aqueous acid, leaving the pure biphenyl carboxamide in the organic layer.

Protocol C: EDC/HOBt Coupling of 4-Biphenylcarboxylic Acid

The industry standard for reliable, scalable amidation.

  • Pre-activation: Combine 4-biphenylcarboxylic acid (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) in anhydrous DCM (0.2 M). Stir for 15 minutes.

    • Self-Validation (IPC): The initial suspension will clear into a homogeneous solution as the OBt active ester forms.

  • Amine Addition: Add the amine (1.1 eq) and stir at room temperature for 4-12 hours.

    • Self-Validation (IPC): Monitor via TLC. The byproduct (EDC-urea) is highly polar and will remain near the baseline, while the newly formed biphenyl carboxamide will migrate significantly higher.

  • Workup: Transfer the mixture to a separatory funnel and wash vigorously with deionized water (3x), followed by brine.

    • Mechanistic Rationale: Unlike DCC, the EDC-urea byproduct is entirely water-soluble. The simple water wash acts as a self-purification step, yielding high-purity product upon evaporation of the DCM layer.

References

  • Trimethylaluminum (TMA)
  • Towards Optimization of Arylamides As Novel, Potent, and Brain-Penetrant Antiprion Lead Compounds.
  • Structure–activity relationships of hydrophobic small molecule irreversible inhibitors of tissue transglutaminase. RSC Publishing.
  • 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid | 150766-86-2 | Benchchem. BenchChem.

Sources

Method

Application Note: Advanced Purification Strategies for N-Substituted Carboxamide Derivatives

Introduction & Mechanistic Challenges N-substituted carboxamide derivatives are ubiquitous motifs in modern drug discovery, serving as critical pharmacophores in kinase inhibitors, PROTAC linkers, and anti-inflammatory a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

N-substituted carboxamide derivatives are ubiquitous motifs in modern drug discovery, serving as critical pharmacophores in kinase inhibitors, PROTAC linkers, and anti-inflammatory agents. Despite their prevalence, isolating these compounds to pharmaceutical-grade purity (>98%) presents unique physicochemical challenges.

The primary difficulty arises from the partial double-bond character of the amide C–N bond, which restricts free rotation and leads to the formation of cis and trans rotamers. On a chromatographic timescale, if the rate of rotamer interconversion is similar to the separation timescale, it results in severe peak broadening, splitting, and poor resolution[1]. Furthermore, the strong hydrogen-bond donating (N–H) and accepting (C=O) capabilities of the carboxamide group often lead to irreversible adsorption or severe tailing on standard silica stationary phases[2].

This application note details two self-validating purification workflows—temperature-optimized chromatography and controlled recrystallization—designed to overcome these specific mechanistic hurdles.

Purification Decision Workflow

The physical state and polarity of the crude mixture dictate the optimal purification trajectory. The following decision matrix outlines the logic flow for isolating N-substituted carboxamides.

PurificationWorkflow Start Crude N-Substituted Carboxamide State Assess Physical State Start->State Solid Solid Matrix State->Solid Liquid Liquid / Oil State->Liquid Cryst Recrystallization (e.g., EtOH/H2O, EtOAc) Solid->Cryst Chroma RP-HPLC / Flash Silica (Add Modifiers) Liquid->Chroma PurityCheck HPLC Purity > 98%? Cryst->PurityCheck PurityCheck->Chroma No Pure Purified Carboxamide (Self-Validated) PurityCheck->Pure Yes TempOpt Elevate Column Temp (Resolve Rotamers) Chroma->TempOpt TempOpt->Pure

Fig 1: Decision matrix for N-substituted carboxamide purification.

Chromatographic Strategies: Overcoming Peak Broadening

When dealing with liquid/oil crude mixtures or highly complex solid matrices, chromatography is mandatory.

The Causality of Temperature: To resolve the issue of amide rotamer-induced peak broadening, thermodynamic intervention is required. Elevating the column temperature increases the kinetic energy of the molecules, accelerating the cis/trans interconversion rate. Once this rate significantly exceeds the chromatographic mass transfer rate, the distinct rotamer peaks coalesce into a single, highly efficient, and sharp peak[1][3].

The Causality of Modifiers: For normal-phase silica chromatography, sensitive derivatives may degrade or streak due to strong interactions with acidic silanols. Deactivating the silica by adding 1-2% triethylamine (TEA) to the mobile phase neutralizes these sites, preventing tailing[2]. In Reversed-Phase HPLC (RP-HPLC), the addition of 0.05% Trifluoroacetic acid (TFA) ensures that any secondary basic amines on the N-substituent remain fully protonated, maintaining a consistent hydration sphere and predictable retention times[4].

Quantitative Impact of Temperature on Amide Chromatography

The table below summarizes the empirical impact of column temperature on the chromatographic efficiency of polar amides.

Table 1: Effect of Column Temperature on Chromatographic Peak Efficiency for Polar Amides

Column Temp (°C)Retention Time ImpactPeak Width ImpactTheoretical Plates (Efficiency)Rotamer Resolution
20 - 40 BaselineBroad / Split PeaksLowPoor (Distinct rotamers visible)
60 - 80 Reduced by ~20-40%Reduced by ~30-50%Moderate to HighImproving (Coalescence begins)
100 - 120 Reduced by ~50-60%Reduced by ~60-70%Maximum (Optimal)Excellent (Single sharp peak)
140 - 160 Reduced by >80%Reduced by >80%DecreasedGood, but mass transfer suffers

Data synthesized from high-temperature and subcritical water chromatography studies on polar amides[3].

Protocol 1: Temperature-Optimized RP-HPLC Purification

This protocol is designed as a self-validating system: the emergence of a single, sharp peak at elevated temperatures physically confirms the elimination of rotameric artifacts.

  • Sample Preparation: Dissolve the crude N-substituted carboxamide in a minimal volume of the initial mobile phase (e.g., 10% Acetonitrile in Water). Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Column Setup: Utilize a C8 or C18 reversed-phase column (e.g., ZORBAX SB-C8)[4]. Enclose the column in a thermostatted column compartment.

  • Thermal Equilibration: Set the column temperature to 65°C . Allow the system to equilibrate with the mobile phase for at least 20 column volumes. Note: Ensure your target compound is thermally stable at this temperature prior to scaling up.

  • Mobile Phase & Gradient:

    • Solvent A: Water + 0.05% TFA

    • Solvent B: Acetonitrile + 0.05% TFA[4].

    • Run a shallow gradient (e.g., 10% B to 60% B over 20 minutes) to maximize the resolution of structurally similar regioisomers[2].

  • Fraction Collection & Self-Validation: Collect fractions based on UV absorbance (typically 210 nm and 254 nm). Validation Step: To confirm the isolated peak is the pure product and not a co-eluting artifact, perform a "spike test." Add a microscopic amount of an authentic standard to your fraction and re-inject. A single, symmetrical peak confirms identity and isomeric purity[5].

  • Isolation: Lyophilize the pure fractions to prevent thermal degradation during solvent removal.

Crystallization Strategies: Thermodynamic Purification

For solid N-substituted carboxamides, recrystallization is often superior to chromatography, providing >99% purity by leveraging the highly specific thermodynamic requirements of crystal lattice formation.

The Causality of Solvent Selection: The ideal solvent system must disrupt the strong intermolecular amide-amide hydrogen bonds at high temperatures, but allow them to re-form preferentially over impurity-lattice interactions at low temperatures. For highly polar or polyaromatic amides (e.g., rufinamide), glacial acetic acid is an exceptional solvent because it acts as a hydrogen-bond competitor during dissolution, but yields massive precipitation upon cooling[6]. For more standard derivatives (e.g., pyrrolidine-2-carboxamides or hydroxyquinoline carboxamides), Ethyl Acetate (EtOAc) or an Ethanol/Water mixture is preferred[5][7].

Protocol 2: Anti-Solvent Recrystallization

This protocol utilizes anti-solvent addition to force nucleation, creating a self-validating loop where the mother liquor retains the structurally dissimilar impurities.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., hot Ethanol or hot EtOAc)[7]. Heat the mixture to reflux while stirring until the solid is completely dissolved. Caution: Do not use excess solvent, as this will drastically reduce recovery[2].

  • Decolorization (Optional): If the solution is darkly colored due to oxidized impurities, add a small spatula tip of activated carbon. Boil for 2 minutes, then perform a hot gravity filtration to remove the carbon[5].

  • Anti-Solvent Addition: While the solution is still hot, slowly add the anti-solvent (e.g., warm Water or Hexane) dropwise until the solution becomes faintly cloudy (the saturation point). Add one drop of the primary solvent to clear the cloudiness.

  • Controlled Nucleation: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling ensures the crystal lattice forms perfectly, excluding impurities. Once at room temperature, transfer the flask to an ice-water bath for 30 minutes to maximize yield[2].

  • Isolation & Self-Validation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash with ice-cold anti-solvent. Validation Step: Analyze the mother liquor via TLC or HPLC. If the ratio of impurities to product in the mother liquor is significantly higher than in the crude starting material, the thermodynamic selection of the crystal lattice was successful.

  • Drying: Dry the crystals under high vacuum (ca. 0.3 mmHg) at room temperature for 2-3 hours to constant weight[7].

Advanced Troubleshooting

  • Compound Streaks on Silica: The amide is interacting too strongly with the stationary phase. Switch to a more polar solvent gradient (e.g., 2-8% Methanol in Dichloromethane)[8], or deactivate the silica with 1% TEA[2].

  • HPLC Shows Multiple Peaks for a Known Pure Sample: This is the hallmark of amide rotamers. If the peaks coalesce upon raising the column temperature to 60°C, the multiple peaks were rotameric artifacts, not impurities[1].

  • Regioisomeric Impurities Persist: Symmetrical or heterocyclic amines used in coupling reactions often produce regioisomers. These cannot always be resolved by UV-HPLC. Rigorous characterization using 2D NMR techniques (e.g., NOESY or HMBC) is required to unambiguously confirm regioisomeric purity[9].

References

1. 2.4 3. 4.1 5.5 6.8 7. 7 8.6 9. 3

Sources

Application

Solvent Selection for the Recrystallization of Biphenyl Amides

An Application Note and Protocol Guide for Researchers Abstract Recrystallization is a cornerstone technique for the purification of solid organic compounds, particularly in the pharmaceutical and fine chemical industrie...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract

Recrystallization is a cornerstone technique for the purification of solid organic compounds, particularly in the pharmaceutical and fine chemical industries.[1][2] Biphenyl amides, a compound class prevalent in drug development, present a unique challenge for purification due to their dualistic molecular structure: a large, non-polar biphenyl backbone coupled with a polar, hydrogen-bonding capable amide group.[3][4] This structural dichotomy complicates solvent selection, the most critical step in developing a successful recrystallization protocol. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically select and optimize single and mixed-solvent systems for the purification of biphenyl amides. We will explore the theoretical principles governing solubility, present detailed experimental protocols for solvent screening and recrystallization, and offer field-proven troubleshooting advice.

Section 1: The Theoretical Framework of Recrystallization

The efficacy of recrystallization hinges on the principle of differential solubility. An ideal solvent will dissolve the target compound and its impurities at an elevated temperature, but as the solution cools, the solubility of the target compound should decrease dramatically, causing it to crystallize, while the impurities remain in the solution (mother liquor).[5]

The Seven Characteristics of an Ideal Recrystallization Solvent

Choosing the right solvent is the most critical factor for a successful recrystallization.[5] The ideal solvent should possess the following characteristics:

  • Significant Solubility Differential: The solvent must exhibit a steep solubility curve for the target compound, meaning it dissolves the compound readily at its boiling point but sparingly at low temperatures (e.g., 0-25 °C).[6][7] This ensures maximum recovery of the purified solid upon cooling.

  • Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[5][8][9]

  • Chemical Inertness: The solvent must not react with the compound to be purified.[5][9][10]

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying step.[8][11]

  • Boiling Point Below Solute's Melting Point: To prevent the compound from melting in the hot solvent instead of dissolving—a phenomenon known as "oiling out"—the solvent's boiling point should be lower than the compound's melting point.[12][8]

  • Safety: The solvent should ideally be non-toxic, non-flammable, and environmentally benign.[5]

  • Cost-Effectiveness: For large-scale applications, the cost of the solvent is a practical consideration.[5]

The Role of Polarity: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is the guiding tenet for predicting solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[8] Biphenyl amides are structurally complex, possessing both a large, non-polar biphenyl region and a polar amide functional group.

  • The Biphenyl Group: This rigid, aromatic system is hydrophobic and contributes to solubility in non-polar or moderately polar solvents like toluene, diethyl ether, or dichloromethane.[3][13]

  • The Amide Group (-CONH-): This group is highly polar and, in primary and secondary amides, can act as both a hydrogen bond donor (from the N-H) and acceptor (at the carbonyl oxygen).[4][14] This promotes solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate).

The overall solubility of a specific biphenyl amide is therefore a balance of these opposing characteristics. Solvents of intermediate polarity, such as ethanol, acetone, or ethyl acetate, are often excellent starting points for screening.[15][16]

Section 2: A Practical Guide to Solvent Selection

A systematic, small-scale screening experiment is the most reliable method for identifying a suitable solvent.

Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of the impure biphenyl amide into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see Table 1) dropwise, starting with ~0.5 mL. Agitate the mixture. Record whether the solid is soluble, sparingly soluble, or insoluble at room temperature. A solvent that dissolves the compound completely at this stage is generally unsuitable for single-solvent recrystallization.[7]

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a sand bath or on a hot plate to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

  • Cooling: Allow the hot solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-formed crystals.

  • Analysis: Based on these observations, select the best single solvent or identify candidates for a mixed-solvent system.

Table of Common Solvents for Biphenyl Amide Recrystallization
SolventBoiling Point (°C)Polarity ClassDielectric Constant (ε)Comments & Safety Notes
Hexane 69Non-Polar1.9Often too non-polar; may dissolve biphenyl amides at room temp. Good as an anti-solvent. Flammable.[12]
Toluene 111Non-Polar2.4May be effective for less polar biphenyl amides. Higher boiling point. Flammable, toxic.
Diethyl Ether 35"Borderline" Aprotic4.3Low boiling point can make it difficult to maintain a large temperature gradient. Highly flammable.[17]
Ethyl Acetate 77"Borderline" Aprotic6.0Excellent starting point. Good balance of polarity. Flammable.[15][16]
Acetone 56Polar Aprotic21Excellent starting point. Dissolves a wide range of compounds. Low boiling point. Highly flammable.[16]
Acetonitrile 82Polar Aprotic37Often gives very good results for amides.[16] Flammable, toxic.
Ethanol 78Polar Protic25Excellent starting point. Good solvent, often used in mixed systems with water. Flammable.[15][16]
Methanol 65Polar Protic33More polar than ethanol. Good solvent, but higher solubility may lead to lower recovery. Flammable, toxic.
Water 100Polar Protic80Generally too polar to dissolve the non-polar biphenyl moiety, but an excellent anti-solvent with alcohols.[6]
Solvent Selection Workflow

The following diagram illustrates the decision-making process for choosing a suitable solvent system.

Solvent_Selection_Workflow start Start: Impure Biphenyl Amide screen Screen Solubility in Multiple Solvents (e.g., EtOH, Acetone, EtOAc, Toluene, Hexane) start->screen eval_rt Evaluate Room Temp Solubility screen->eval_rt eval_hot Evaluate Hot Solubility eval_rt->eval_hot No soluble_rt Soluble at Room Temp eval_rt->soluble_rt Yes eval_cool Evaluate Crystal Formation on Cooling eval_hot->eval_cool Yes insoluble_hot Insoluble When Hot eval_hot->insoluble_hot No no_crystals No Crystals Form eval_cool->no_crystals Poor/No Crystals good_solvent Good Single Solvent Candidate eval_cool->good_solvent Good Crystals consider_mixed Consider for Mixed-Solvent System soluble_rt->consider_mixed Use as 'Good' Solvent insoluble_hot->consider_mixed Use as 'Poor' Solvent (Anti-Solvent) no_crystals->consider_mixed Use as 'Good' Solvent

Caption: Workflow for initial solvent screening.

Section 3: Advanced Technique: Mixed-Solvent Systems

When no single solvent meets all the ideal criteria, a mixed-solvent system is often the solution.[8] This typically involves a "solvent" in which the biphenyl amide is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[18] Common pairs for biphenyl amides include Ethanol/Water, Acetone/Hexane, and Ethyl Acetate/Hexane.[8][19]

Protocol: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent Method)
  • Dissolution: Dissolve the impure compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Titration: While keeping the solution hot, add the "poor" anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.[18]

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.

  • Crystallization: Set the saturated solution aside to cool slowly, allowing for crystal formation as described in the standard protocol below.

Section 4: Standard Operating Protocol for Biphenyl Amide Recrystallization

This protocol assumes a suitable single solvent has been identified.

  • Dissolve the Solute: Place the impure biphenyl amide in an Erlenmeyer flask. Add a small portion of the chosen solvent, and heat the mixture to a gentle boil on a hot plate. Continue adding small portions of the hot solvent until the solid is completely dissolved. Note the total volume used.[20]

  • Decolorize the Solution (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (1-2% of the solute's weight), then reheat to boiling for a few minutes.[21]

  • Hot Gravity Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.[10][21]

  • Crystallize the Solute: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11][22]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[7]

  • Collect and Wash the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[21] Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[11][22]

  • Dry the Crystals: Allow the crystals to air-dry on the filter by pulling a vacuum for several minutes. Then, transfer the solid to a watch glass or weighing paper to dry completely. A vacuum oven at low heat can be used to accelerate drying.[1][21]

General Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Hot Purification cluster_crystal Crystallization cluster_isolate Isolation & Drying dissolve 1. Dissolve Impure Solid in Minimum Hot Solvent decolorize 2. Decolorize with Charcoal (Optional) dissolve->decolorize hot_filter 3. Hot Gravity Filter (Optional) decolorize->hot_filter cool_rt 4. Cool Slowly to Room Temperature hot_filter->cool_rt cool_ice 5. Chill in Ice Bath cool_rt->cool_ice vac_filter 6. Collect via Vacuum Filtration cool_ice->vac_filter wash 7. Wash with Ice-Cold Solvent vac_filter->wash dry 8. Dry Crystals wash->dry product Pure Product dry->product

Caption: Step-by-step recrystallization process.

Section 5: Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute.[12]- The solution is too concentrated, causing precipitation above the melting point.- Return the solution to the heat, add more solvent to decrease saturation, and allow it to cool more slowly.[23]- Re-attempt with a lower-boiling point solvent.
No Crystals Form - Too much solvent was used.- The solution cooled too quickly.- The compound is highly soluble even at low temperatures.- Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[23]- Add a "seed crystal" of the original compound.[23]- Boil off some of the solvent to increase the concentration and re-cool.[23]
Crystallization is Too Fast ("Crashing Out") - The solution is supersaturated.- The solubility difference between hot and cold is too extreme.- Impurities are often trapped during rapid crystallization.[23]- Re-heat the solution, add a small amount of additional solvent (1-5% more), and cool more slowly.[23]
Low Recovery - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor by boiling off some solvent and cool to obtain a "second crop" of crystals.- Ensure the cooling step in the ice bath is sufficiently long.- Ensure filtration apparatus is pre-heated for hot filtrations.

References

  • ECHEMI. (n.d.). What would be the most suitable solvent for a single-solvent recrystallization?
  • Virtual Amrita Laboratories. (n.d.).
  • BenchChem. (2025).
  • University of California, Irvine. (n.d.).
  • Edelmann, F. T. (2020). Response to "What is the best technique for amide purification?".
  • PraxiLabs. (2022).
  • BenchChem. (n.d.).
  • College of Pharmacy, University of Babylon. (2021). Experimental No. (4)
  • Quora. (2021).
  • Dhaifallah, H. (2025). Response to "How to Purify an organic compound via recrystallization or reprecipitation?".
  • Organic Chemistry, University of Colorado Boulder. (n.d.).
  • University of Missouri–St. Louis. (n.d.).
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  • University of Calgary. (n.d.).
  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
  • ECHEMI. (n.d.).
  • LabXchange. (2024).
  • University of Technology, Chemical Engineering Department. (n.d.).
  • Acree Jr., W. E., & Abraham, M. H. (2026). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • University of York. (n.d.).
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • Scribd. (n.d.).
  • University of Toronto Scarborough. (n.d.).
  • University of Wisconsin-Green Bay. (n.d.).
  • uHPLCs. (2022). Comparison of the polarity of organic solvents.
  • Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?
  • University of Johannesburg. (n.d.). Volatile Organic Compounds – Biphenyl Thermodynamic Interactions.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • MDPI. (2024).
  • Chemistry Stack Exchange. (2020). Solubility of Amides.
  • BenchChem. (2025). Solubility Profile of N-acetyl-N-phenylacetamide in Organic Solvents: A Technical Guide.
  • University of Sydney. (2023). Solubility of Organic Compounds.
  • National Center for Biotechnology Inform

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Method

Application Note: Multiplexed In Vitro Cytotoxicity Profiling of Biphenyl Carboxamides

Executive Summary & Mechanistic Context Biphenyl carboxamides represent a highly versatile and structurally diverse class of bioactive molecules. In oncology, specific derivatives such as Sonidegib function as potent Smo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Biphenyl carboxamides represent a highly versatile and structurally diverse class of bioactive molecules. In oncology, specific derivatives such as Sonidegib function as potent Smoothened (SMO) antagonists within the Hedgehog-Gli (Hh-Gli) signaling pathway, offering targeted therapeutic interventions for medulloblastoma and basal cell carcinoma (1)[1]. Other derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenases (2)[2], or as broad-spectrum antifungal agents (3)[3].

When evaluating novel biphenyl carboxamides during drug development, researchers must carefully distinguish between target-specific pharmacological inhibition (e.g., arresting Hh-driven proliferation) and non-specific, catastrophic cytotoxicity.

G PTCH PTCH Receptor (Inhibits SMO) SMO SMO (Smoothened) Transmembrane Protein PTCH->SMO Inhibits (Without SHH) SHH Hedgehog Ligand (Binds PTCH) SHH->PTCH Inhibits GLI GLI Transcription Factors (Gene Activation) SMO->GLI Activates Biphenyl Biphenyl Carboxamides (e.g., Sonidegib) Biphenyl->SMO Antagonizes CellDeath Cell Proliferation & Survival GLI->CellDeath Promotes

Hedgehog-Gli signaling pathway illustrating SMO inhibition by biphenyl carboxamides.

Assay Selection Rationale & Causality

Biphenyl carboxamides possess specific physicochemical properties that complicate standard in vitro screening. They are highly lipophilic and prone to precipitation in aqueous culture media at concentrations ≥38 µM; furthermore, some crystalline precipitates of these derivatives exhibit strong green fluorescence under blue light excitation (3)[3]. These factors can severely confound single-readout optical and fluorometric assays.

To ensure scientific integrity, a self-validating, multiplexed protocol is required. Relying on a single assay (such as MTT) is insufficient because compound precipitation can scatter light and artificially inflate absorbance readings. By measuring both intracellular ATP (metabolic viability) and extracellular Lactate Dehydrogenase (LDH) (membrane integrity) from the same experimental cohort, researchers can confidently map the true cytotoxic landscape of these compounds (4)[4].

Table 1: Quantitative Comparison of Cytotoxicity Assays for Biphenyl Carboxamides
Assay TypeBiomarker TargetDetection MethodCausality / Phase of Cell DeathInterference Risk with Biphenyls
ATP / CellTiter-Glo Intracellular ATPLuminescenceEarly-stage metabolic failure / ApoptosisLow: Luminescence avoids green autofluorescence issues.
LDH Release Extracellular LDHFluorescence / AbsorbanceLate-stage membrane rupture / NecrosisModerate: Requires centrifugation to avoid crystal carryover.
MTT Reduction Mitochondrial ReductaseAbsorbance (570 nm)General metabolic activityHigh: Compound precipitation scatters light, inflating absorbance.

Experimental Protocols

The following protocol establishes a self-validating system by multiplexing LDH and ATP readouts from a single microplate.

Workflow Seed 1. Seed Cells (e.g., 3T3, HeLa) Treat 2. Treat Compound (DMSO < 0.5%) Seed->Treat Incubate 3. Incubate 24-72h at 37°C Treat->Incubate Split 4. Split Sample (Self-Validating) Incubate->Split LDH 5a. LDH Assay (Supernatant) Split->LDH Membrane Integrity ATP 5b. ATP Assay (Cell Lysate) Split->ATP Metabolic Viability

Multiplexed in vitro cytotoxicity workflow for assessing biphenyl carboxamides.

Step 1: Cell Culturing and Seeding
  • Cell Line Selection: Utilize immortalized embryonic mouse fibroblasts (3T3) or human embryonic kidney cells (HEK 293) for baseline toxicological profiling (4)[4]. For target-specific efficacy, utilize lines such as DAOY (medulloblastoma) or HeLa (cervical cancer) (3)[3].

  • Seeding: Seed cells at a density of 5,000–10,000 cells/well in a 96-well clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

Step 2: Compound Preparation and Treatment

Causality Check: Because biphenyl carboxamides are highly hydrophobic, they must be dissolved in 100% DMSO. However, DMSO itself induces cytotoxicity. The final DMSO concentration in the culture media must be strictly controlled.

  • Prepare a 10 mM stock of the biphenyl carboxamide in anhydrous DMSO.

  • Perform serial dilutions in complete culture media to create a concentration gradient (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% (v/v).

  • Treat the seeded cells with the compound gradient.

  • Critical Observation: Monitor wells under a microscope. Biphenyl carboxamides may precipitate at higher concentrations (≥38 µM), which can interfere with downstream optical readings (3)[3].

Step 3: Multiplexed LDH and ATP Assays

To establish a self-validating system, measure extracellular LDH release and intracellular ATP levels from the exact same well.

Sub-protocol 3A: LDH Release Assay (Supernatant)

LDH is a stable cytosolic enzyme that leaks into the extracellular space only after the lipid bilayer is compromised during necrosis or late-stage apoptosis (5)[5].

  • After the desired exposure time (e.g., 48 hours), centrifuge the 96-well plate at 250 x g for 5 minutes. Causality: This prevents the accidental transfer of floating, living cells into the assay mixture, which would artificially inflate the LDH signal upon lysis (6)[6].

  • Transfer 50 µL of the cell-free supernatant to a new 96-well plate.

  • Add 50 µL of the LDH Reaction Mixture. Incubate in the dark for 30 minutes at room temperature.

  • Add 50 µL of Stop Solution and measure absorbance (490 nm) or fluorescence (560/590 nm).

Sub-protocol 3B: ATP Luminescence Assay (Cell Lysate)

Extracellular ATP release and intracellular ATP depletion are key indicators of early metabolic failure (5)[5].

  • Following the removal of the supernatant for the LDH assay, add 50 µL of fresh media back to the original wells containing the adhered cells.

  • Add 100 µL of ATP detection reagent (e.g., CellTiter-Glo). Causality: The reagent contains detergents that lyse the cells and luciferase/luciferin, which consume the released ATP to generate a luminescent signal (4)[4].

  • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal.

  • Record luminescence using a microplate reader.

Data Interpretation & Troubleshooting

Calculate the IC₅₀ (half-maximal inhibitory concentration) using non-linear regression analysis for both datasets.

Interpreting the Self-Validating Data:

  • High ATP Depletion + Low LDH Release: Indicates early apoptosis or cytostatic effects (e.g., SMO inhibition halting cell division without immediate membrane rupture) (7)[7].

  • High ATP Depletion + High LDH Release: Indicates acute cytotoxicity and necrotic cell death (5)[5].

  • Data Discrepancy (e.g., apparent viability in MTT but high LDH): Check for compound precipitation. Biphenyl carboxamide crystals can scatter light, causing false-positive absorbance readings in colorimetric assays (3)[3].

References

  • Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents. acs.org.1

  • Detect Cell Death: Apoptosis, Necrosis & Ferroptosis. dojindo.com. 5

  • Bentham Science Publishers For Personal Use Only Not For Distribution. zuj.edu.jo. 3

  • QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. medcraveonline.com. 2

  • The SHH/GLI signaling pathway: a therapeutic target for medulloblastoma. tandfonline.com. 7

  • Automation of CyQuant LDH Cytotoxicity Assay using Biomek i7 Hybrid Automated Workstation to Monitor Cell Health. labplan.ie.6

  • Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery. acs.org. 4

Sources

Application

Application Notes and Protocols for High-Throughput Screening of Carboxamide-Based TRPV1 Antagonists

Introduction: Targeting the Heat and Pain Receptor, TRPV1 The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed in se...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Heat and Pain Receptor, TRPV1

The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons.[1][2][3] It functions as a polymodal integrator of noxious stimuli, being activated by a diverse range of physical and chemical triggers including high temperatures (>43°C), acidic conditions (pH < 5.9), and pungent plant-derived compounds like capsaicin from chili peppers.[1][4][5] Upon activation, TRPV1 allows an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), leading to membrane depolarization and the propagation of a pain signal to the central nervous system.[5][6][7]

The critical role of TRPV1 in pain and neurogenic inflammation has positioned it as a significant therapeutic target for the development of novel analgesics.[8][9][10] Carboxamide derivatives have emerged as a particularly promising class of TRPV1 antagonists, with numerous studies demonstrating their potential to effectively block the channel and alleviate pain in various preclinical models.[11][12][13][14][15] The development of potent and selective carboxamide-based TRPV1 antagonists requires a robust and efficient screening cascade to identify lead compounds and guide their optimization.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the established screening methods for identifying and characterizing carboxamide analogs as TRPV1 antagonists. We will delve into the causality behind experimental choices, provide step-by-step protocols for key assays, and offer insights into building a self-validating screening workflow.

The TRPV1 Signaling Pathway: A Target for Intervention

Understanding the mechanism of TRPV1 activation is fundamental to designing effective screening assays. The binding of an agonist like capsaicin or the presence of a physical stimulus such as heat induces a conformational change in the TRPV1 channel, opening its pore to cation influx. This influx of Ca²⁺ is a critical downstream event that can be harnessed for high-throughput screening.

TRPV1_Signaling cluster_membrane Cell Membrane TRPV1 TRPV1 Channel (Closed) TRPV1_Open TRPV1 Channel (Open) TRPV1->TRPV1_Open Ca_Influx Ca²⁺ Influx TRPV1_Open->Ca_Influx Stimulus Noxious Stimuli (Capsaicin, Heat, Protons) Stimulus->TRPV1 Activates Antagonist Carboxamide Antagonist Antagonist->TRPV1 Blocks Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Sensation Pain Sensation Action_Potential->Pain_Sensation

Figure 1: Simplified TRPV1 signaling pathway and point of antagonist intervention.

A Hierarchical Screening Cascade for TRPV1 Antagonists

A successful screening campaign for TRPV1 antagonists typically follows a hierarchical approach, starting with high-throughput primary screens to identify initial "hits" from large compound libraries. These hits are then subjected to more rigorous secondary and tertiary assays to confirm their activity, determine their potency and mechanism of action, and evaluate their efficacy in more physiologically relevant systems.

Screening_Workflow cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Secondary Screening (Hit Confirmation & Potency) cluster_2 Phase 3: Tertiary Screening (In Vivo Efficacy) HTS Large Compound Library (Carboxamide Analogs) Primary_Assay Calcium Imaging (FLIPR) or Membrane Potential Assay HTS->Primary_Assay Hits Initial Hits Primary_Assay->Hits Secondary_Assay Patch-Clamp Electrophysiology Radioligand Binding Assay Hits->Secondary_Assay Confirmed_Hits Confirmed & Potent Hits Secondary_Assay->Confirmed_Hits Tertiary_Assay Animal Models of Pain (e.g., Capsaicin-induced flinching) Confirmed_Hits->Tertiary_Assay Lead_Candidates Lead Candidates for Further Development Tertiary_Assay->Lead_Candidates SAR Structure-Activity Relationship (SAR) Studies Lead_Candidates->SAR SAR->HTS Iterative Optimization

Figure 2: A hierarchical workflow for screening carboxamide-based TRPV1 antagonists.

Phase 1: Primary High-Throughput Screening (HTS)

The goal of primary HTS is to rapidly screen large libraries of carboxamide analogs to identify compounds that inhibit TRPV1 activation. The most common and efficient methods are cell-based assays that measure changes in intracellular calcium or membrane potential.

Calcium Imaging (FLIPR) Assay

Principle: This assay is a cornerstone of ion channel drug discovery.[16][17] It utilizes a fluorescent calcium indicator, such as Fluo-4 AM, that exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.[7][17] Cells stably expressing human TRPV1 are loaded with the dye. Upon stimulation with a TRPV1 agonist (e.g., capsaicin), the channels open, leading to a rapid influx of Ca²⁺ and a measurable increase in fluorescence.[7][18] A test compound with antagonistic activity will prevent or reduce this fluorescence increase. The Fluorometric Imaging Plate Reader (FLIPR) system allows for simultaneous measurement in 96- or 384-well plates, making it ideal for HTS.[19][20]

Protocol: Calcium Imaging Assay for TRPV1 Antagonists

  • Cell Culture:

    • Culture HEK293 or CHO cells stably expressing human TRPV1 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).[17]

    • Seed the cells into black-walled, clear-bottom 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.[17]

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM (typically 2-4 µM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).[17] Probenecid (2.5 mM) can be included to inhibit organic anion transporters and prevent dye leakage.

    • Aspirate the culture medium from the cell plates and add the dye loading solution to each well.

    • Incubate the plates for 60-120 minutes at 37°C.[19]

  • Compound Addition and Incubation:

    • Prepare serial dilutions of the carboxamide test compounds in assay buffer.

    • Add the test compounds to the cell plates and incubate for 15-30 minutes at room temperature. This pre-incubation allows the antagonists to bind to the TRPV1 channels.[19]

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of a TRPV1 agonist, such as capsaicin, at a concentration that elicits a submaximal response (EC₈₀) to ensure sensitivity to inhibition.

    • Place the cell plate and the agonist plate into the FLIPR instrument.

    • Program the instrument to establish a stable baseline fluorescence reading for 10-20 seconds, followed by the automated addition of the agonist to the cell plate.[17]

    • Immediately record the fluorescence signal for an additional 120-180 seconds to capture the peak response.[17]

  • Data Analysis:

    • Calculate the percentage of inhibition for each test compound concentration relative to the control wells (agonist only vs. agonist + antagonist).

    • Plot the percent inhibition against the log concentration of the antagonist and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

ParameterTypical Value/Range
Cell LineHEK293 or CHO expressing hTRPV1
Plate Format96- or 384-well
Calcium IndicatorFluo-4 AM (2-4 µM)
AgonistCapsaicin (EC₈₀ concentration)
Antagonist Pre-incubation15-30 minutes
ReadoutFluorescence Intensity
Key MetricIC₅₀ (half-maximal inhibitory concentration)

Table 1: Typical Parameters for a TRPV1 Calcium Imaging Assay.

Membrane Potential Assay

Principle: As an alternative to measuring calcium influx directly, membrane potential assays detect the depolarization that occurs upon TRPV1 activation.[21][22] These assays use fluorescent dyes that are sensitive to changes in the electrical potential across the cell membrane. Upon channel opening and cation influx, the cell depolarizes, causing a change in the fluorescence of the dye.[23] This method is particularly useful for confirming that the observed effect in the calcium imaging assay is due to ion channel modulation and not an off-target effect on intracellular calcium stores.

Phase 2: Secondary Screening and Hit Validation

Compounds identified as "hits" in the primary screen require further characterization to confirm their activity, determine their potency with higher precision, and elucidate their mechanism of action.

Patch-Clamp Electrophysiology

Principle: Patch-clamp electrophysiology is the "gold standard" for studying ion channels.[24] It provides a direct measure of the ion current flowing through the channels in real-time.[25][26] In the whole-cell configuration, a micropipette forms a tight seal with the cell membrane, allowing for control of the membrane potential and direct measurement of the current elicited by agonist application. This technique allows for a detailed characterization of the antagonist's effect on channel kinetics, voltage dependence, and mechanism of inhibition (e.g., competitive vs. non-competitive). Automated patch-clamp systems have increased the throughput of this traditionally low-throughput technique.[19][24]

Protocol: Whole-Cell Patch-Clamp for TRPV1 Antagonist Characterization

  • Cell Preparation:

    • Use cells expressing TRPV1, either from a stable cell line or transiently transfected.

    • Plate the cells on glass coverslips at a low density suitable for patch-clamping.

  • Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, pH 7.2 with KOH.[27]

  • Recording:

    • Place a coverslip with adherent cells into the recording chamber on a microscope stage and perfuse with the external solution.

    • Pull a patch pipette with a resistance of 3-6 MΩ when filled with the internal solution.[27]

    • Establish a giga-ohm seal and achieve whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.[27]

  • Compound Application and Data Acquisition:

    • Apply a TRPV1 agonist (e.g., capsaicin) via a perfusion system to elicit a stable inward current.

    • Once a stable current is achieved, co-apply the agonist with increasing concentrations of the carboxamide antagonist.

    • Record the current response at each antagonist concentration.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the antagonist.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percent inhibition against the log concentration of the antagonist to determine the IC₅₀.

Radioligand Binding Assay

Principle: This assay directly measures the binding of a radiolabeled ligand to the TRPV1 receptor.[28][29] It is used to determine the affinity (Kᵢ) of a test compound for the receptor.[29] A common radioligand for TRPV1 is [³H]-resiniferatoxin ([³H]-RTX), a potent agonist.[28][30] The assay is performed by incubating cell membranes expressing TRPV1 with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Kᵢ) can be calculated.[28]

Phase 3: Tertiary Screening and In Vivo Efficacy

The most promising compounds from secondary screening are advanced to in vivo models to assess their efficacy in a physiological context.

Capsaicin-Induced Nocifensive Behavior Model

Principle: This is a widely used acute pain model to evaluate the in vivo efficacy of TRPV1 antagonists.[31] An intraplantar injection of capsaicin into the hind paw of a rodent elicits nocifensive behaviors, such as flinching or licking of the paw.[31] Pre-treatment with an effective TRPV1 antagonist will dose-dependently reduce these behaviors.[8][31]

Protocol: Capsaicin-Induced Flinching in Rats

  • Animal Acclimation:

    • Acclimate male Sprague-Dawley rats to individual observation chambers for at least 30 minutes.

  • Compound Administration:

    • Administer the carboxamide test compound via the desired route (e.g., oral, intraperitoneal) at various doses.

  • Capsaicin Challenge:

    • At the appropriate time after compound administration (based on its pharmacokinetics), inject a small volume (e.g., 10 µL) of capsaicin solution (e.g., 2.5 µg) subcutaneously into the dorsal aspect of the right hind paw.[31]

  • Behavioral Observation:

    • Immediately after the capsaicin injection, observe the animal continuously for a set period (e.g., 5 minutes).[31]

    • Count the number of flinching behaviors of the injected paw during the observation period.

  • Data Analysis:

    • Compare the number of flinches in the compound-treated groups to the vehicle-treated control group.

    • Calculate the percentage of inhibition of the nocifensive response.

Structure-Activity Relationship (SAR) Studies: The Path to Optimization

The data generated from the screening cascade is crucial for establishing a structure-activity relationship (SAR).[9][14][15][32] SAR studies involve systematically modifying the chemical structure of the carboxamide analogs and assessing how these changes affect their potency, selectivity, and pharmacokinetic properties. This iterative process of chemical synthesis and biological testing is essential for optimizing lead compounds.[11][12]

SAR_Cycle cluster_cycle Iterative Optimization Cycle Synthesis Chemical Synthesis of Analogs Screening Biological Screening (In Vitro & In Vivo Assays) Synthesis->Screening Feedback Loop Data_Analysis Data Analysis & SAR Elucidation Screening->Data_Analysis Feedback Loop Design Design of New Analogs Data_Analysis->Design Feedback Loop Design->Synthesis Feedback Loop Lead_Opt Lead Optimization Design->Lead_Opt

Figure 3: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Conclusion

The screening of carboxamide analogs as TRPV1 antagonists is a multi-faceted process that requires a well-designed and executed screening cascade. By employing a hierarchical approach that progresses from high-throughput primary screens to more detailed secondary and in vivo assays, researchers can efficiently identify and optimize potent and selective lead compounds. The protocols and principles outlined in this guide provide a solid foundation for establishing a robust screening program aimed at developing the next generation of TRPV1-targeted analgesics.

References

  • Christie S.; Wittert G. A.; Li H.; Page A. J. (2018). TRPV1 and the gut: from a tasty receptor for a painful vanilloid to a key player in hyperalgesia. Frontiers in Endocrinology, 9, 9420. [Link]

  • Xi, N., et al. (2005). Synthesis and evaluation of thiazole carboxamides as vanilloid receptor 1 (TRPV1) antagonists. Bioorganic & Medicinal Chemistry Letters, 15(23), 5211-5216. [Link]

  • Doherty, E. M., et al. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In Methods in Pharmacology and Toxicology (pp. 359-380). Humana Press. [Link]

  • Tafesse, L., et al. (2014). Structure-activity relationship studies and discovery of a potent transient receptor potential vanilloid (TRPV1) antagonist...as a clinical candidate for pain management. Journal of Medicinal Chemistry, 57(15), 6781-6794. [Link]

  • Keppel Hesselink, J. M. (2017). Arguments to develop TRPV1 antagonist in neuropathic pain. Lessons for drug development. Journal of Pain & Relief, 6(272), 2167-0846. [Link]

  • Cheung, W. S., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-4572. [Link]

  • Lee, J., et al. (2007). Novel Radiolabeled Vanilloid with Enhanced Specificity for Human Transient Receptor Potential Vanilloid 1 (TRPV1). Journal of Medicinal Chemistry, 50(14), 3349-3356. [Link]

  • Al-Sabi, A., et al. (2022). Role of TRPV1 in Health and Disease. Exploration of Targeted Anti-tumor Therapy, 3(4), 489-505. [Link]

  • Wikipedia. (n.d.). TRPV1. [Link]

  • Creative Bioarray. (n.d.). Fluorescence Assay for Ion Channel Screening. [Link]

  • Sygnature Discovery. (n.d.). Ion Channel Assays. [Link]

  • Wang, Y., et al. (2017). In silico research to assist the investigation of carboxamide derivatives as potent TRPV1 antagonists. Molecular BioSystems, 13(4), 746-760. [Link]

  • Wang, D. H., & Wang, Z. (2009). High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation. In TRP Channels (pp. 169-181). CRC Press/Taylor & Francis. [Link]

  • Latorre, R., & Brauchi, S. (2006). TRPV1 Receptors and Signal Transduction. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. CRC Press/Taylor & Francis. [Link]

  • ResearchGate. (n.d.). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. [Link]

  • Molecular Devices. (n.d.). Validation of TRPV1 and ASIC1 ligand-gated ion channels using automated patch clamp and FLIPR with novel fluorescent calcium indicator. [Link]

  • Ann, J., & Kim, H. S. (2018). TRPV1 Modulators for the Treatment of Pain and Inflammation. Molecules and Cells, 41(11), 941-949. [Link]

  • Flores-Soto, M. E., et al. (2023). Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator. Frontiers in Pharmacology, 14, 1205607. [Link]

  • Starowicz, K., & Szallasi, A. (2021). TRPV1: A Potential Drug Target for Treating Various Diseases. International Journal of Molecular Sciences, 22(16), 8875. [Link]

  • da Costa, D. S., et al. (2023). A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel. Frontiers in Pharmacology, 14, 1226873. [Link]

  • ION Biosciences. (n.d.). Ion Channel Assay Services. [Link]

  • Journal of Medicinal and Pharmaceutical Chemistry Research. (2023). Targeting TRPV1 for inflammatory pain relief: A review of quinoline derivatives as potential inhibitors and their mechanisms from molecular docking to in vivo validation. [Link]

  • Zheng, J. (2017). Understand spiciness: mechanism of TRPV1 channel activation by capsaicin. Protein & Cell, 8(3), 161-164. [Link]

  • Xi, N., et al. (2005). Synthesis and evaluation of thiazole carboxamides as vanilloid receptor 1 (TRPV1) antagonists. Bioorganic & Medicinal Chemistry Letters, 15(23), 5211-5216. [Link]

  • Trevisani, M., & Materazzi, S. (2018). Assay of TRPV1 Receptor Signaling. In Methods in Molecular Biology (pp. 235-246). Humana Press. [Link]

  • McManus, O. B., & Weaver, C. D. (2012). Ion Channel Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Honore, P. (2012). TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. Pharmaceuticals, 5(2), 166-181. [Link]

  • Viswanadhan, V. N., et al. (2005). Three-Dimensional Quantitative Structure-Activity Relationships and Activity Predictions of Human TRPV1 Channel Antagonists... Journal of Medicinal Chemistry, 48(10), 3590-3602. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]

  • Yang, F., et al. (2019). Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin. Journal of Biological Chemistry, 294(45), 16980-16990. [Link]

  • Norman, M. H., et al. (2007). Structure-activity relationship (SAR) investigations of substituted imidazole analogs as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(21), 5838-5842. [Link]

  • Appendino, G., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 30(3), 743. [Link]

  • Tak, M. H., et al. (2015). Pain-enhancing mechanism through interaction between TRPV1 and anoctamin 1 in sensory neurons. Proceedings of the National Academy of Sciences, 112(17), 5495-5500. [Link]

  • Molecular Devices. (n.d.). Cell based assays on the FLIPR® Tetra System: Comparison of a novel FLIPR® calcium assay to other fluorescence-based calcium flux assays. [Link]

  • Gavva, N. R., et al. (2004). Resiniferatoxin Binds to the Capsaicin Receptor (TRPV1) near the Extracellular Side of the S4 Transmembrane Domain. Biochemistry, 43(19), 5853-5865. [Link]

  • Journal of Chinese Pharmaceutical Sciences. (2025). Optimization of automated patch-clamp technique and comparative analysis with manual patch-clamp: A case study on the TRPV1 channel. [Link]

  • J-ove. (2023). TRPV1 Purification and Reconstitution for Spectroscopic Analysis. [Link]

Sources

Method

Application Note: Preparation of N-(3-ethoxypropyl)amine Reagents for Synthesis

Executive Summary & Strategic Utility N-(3-ethoxypropyl)amine (3-ethoxypropan-1-amine) is a critical bifunctional building block in medicinal chemistry and materials science.[1] Unlike simple alkyl amines, the ether oxyg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

N-(3-ethoxypropyl)amine (3-ethoxypropan-1-amine) is a critical bifunctional building block in medicinal chemistry and materials science.[1] Unlike simple alkyl amines, the ether oxygen at the


-position introduces a dipole that modulates lipophilicity (LogP) and aqueous solubility without sacrificing the structural flexibility of the propyl linker.

Key Applications:

  • Medicinal Chemistry: Used as a polar linker in PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs) to improve physicochemical properties.[1]

  • Materials Science: Precursor for "thermo-responsive" polymers and corrosion inhibitors where the ether oxygen facilitates surface adsorption.[1]

This guide provides two distinct synthetic routes:

  • Method A (High-Pressure Hydrogenation): The industrial standard, ideal for scale-up (>100g).[1]

  • Method B (Hydride Reduction): A laboratory-scale protocol using Lithium Aluminum Hydride (LiAlH

    
    ), suitable for initial discovery phases (<10g) where high-pressure equipment is unavailable.[1]
    

Chemical Reaction Engineering

The synthesis proceeds via a two-step sequence: Cyanoethylation (Michael Addition) followed by Nitrile Reduction .[1]

Reaction Scheme

The pathway relies on the nucleophilic attack of ethoxide on acrylonitrile, followed by the reduction of the nitrile group to a primary amine.

ReactionScheme Ethanol Ethanol (Nucleophile) Nitrile 3-Ethoxypropionitrile (Intermediate) Ethanol->Nitrile Cat. EtONa Exothermic (<40°C) Acrylo Acrylonitrile (Electrophile) Acrylo->Nitrile Product 3-Ethoxypropylamine (Target) Nitrile->Product Reduction (H2/Raney Ni OR LiAlH4)

Figure 1: Synthetic pathway for 3-ethoxypropylamine.[1] The ether linkage is established first, avoiding the polymerization risks associated with amino-alcohol precursors.[1]

Detailed Experimental Protocols

Phase 1: Synthesis of Intermediate (3-Ethoxypropionitrile)

Universal step for both reduction methods.[1]

Mechanism: Base-catalyzed Michael addition.[1] Critical Quality Attribute (CQA): Temperature control is vital. Acrylonitrile can polymerize if the reaction overheats.[1]

Reagents:

  • Absolute Ethanol (1.5 eq)[1]

  • Acrylonitrile (1.0 eq)[1][2]

  • Sodium Ethoxide (Cat.[1] 0.5 - 1.0 mol%)[1]

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Flush with

    
    .
    
  • Initiation: Charge Ethanol and Sodium Ethoxide (solid or 21% wt solution). Stir until dissolved.

  • Addition: Cool the solution to 10°C. Add Acrylonitrile dropwise.

    • Caution: The reaction is exothermic.[1] Adjust addition rate to maintain internal temperature between 30°C and 40°C . Do not exceed 45°C.

  • Completion: After addition, stir at room temperature for 3 hours.

  • Workup: Neutralize the catalyst with a stoichiometric amount of Glacial Acetic Acid.

  • Purification: Perform a simple distillation to remove excess ethanol.[1] The residue is typically >97% pure 3-ethoxypropionitrile (bp ~172°C) and can often be used directly.[1]

Phase 2, Method A: Catalytic Hydrogenation (Scale-Up)

Requires High-Pressure Autoclave.[1]

Rationale: Most economical and scalable.[1] Uses Ammonia to suppress secondary amine formation (


) which occurs via imine intermediates.[1]

Reagents:

  • 3-Ethoxypropionitrile[1][2][3]

  • Raney Nickel (Active slurry, ~10 wt% loading)[1]

  • Ammonia (Liquid or Methanolic solution)[1]

  • Hydrogen gas (

    
    )[1]
    

Protocol:

  • Loading: Charge the autoclave with 3-ethoxypropionitrile, Raney Nickel (washed with EtOH), and Ethanol (solvent).

  • Additive: Add Ammonia (approx. 10-20 mol% relative to nitrile).[1] This is critical to inhibit dimerization.[1]

  • Pressurization: Purge with

    
     (3x), then 
    
    
    
    (3x).[1] Pressurize to 50 bar (725 psi) .
  • Reaction: Heat to 80°C . Stir vigorously (mass transfer limited reaction). Monitor

    
     uptake.
    
  • Termination: When uptake ceases, cool to RT, vent

    
    , and purge with 
    
    
    
    .
  • Filtration: Filter catalyst over Celite under inert atmosphere (Raney Ni is pyrophoric when dry).

Phase 2, Method B: Hydride Reduction (Lab Scale)

Standard Glassware Protocol.[1]

Rationale: Accessible for labs without high-pressure reactors.[1]

Reagents:

  • Lithium Aluminum Hydride (LiAlH

    
    ) (1.2 eq, pellets or powder)[1]
    
  • Anhydrous THF or Diethyl Ether[1]

Protocol:

  • Slurry Preparation: In a dry 3-neck flask under Argon, suspend LiAlH

    
     in anhydrous THF at 0°C.
    
  • Addition: Dissolve 3-ethoxypropionitrile in THF. Add dropwise to the hydride slurry.[1] Maintain temp < 10°C.

  • Reflux: After addition, warm to room temperature, then reflux for 3–6 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (per 
      
      
      
      g LiAlH
      
      
      )[1]
    • 
       mL 15% NaOH[1]
      
    • 
       mL Water[1]
      
  • Isolation: A white granular precipitate forms.[1] Filter through a fritted glass funnel. Wash solids with THF.[1]

  • Drying: Dry the filtrate over

    
     or 
    
    
    
    and concentrate in vacuo.

Purification & Quality Control

The crude amine from either method requires fractional distillation for high purity (>99%).[1]

Physical Properties:

  • Boiling Point: 136–138°C (at 760 mmHg)[1]

  • Appearance: Colorless liquid[1][4]

  • Odor: Amine-like (fishy)[1][]

Purification Workflow

Purification Crude Crude Reaction Mixture Flash Flash Distillation (Remove Solvent) Crude->Flash VacDist Vacuum Distillation (Vigreux Column) Flash->VacDist Residue Fractions Fraction Collection VacDist->Fractions 40-50 mbar / ~60°C Final Pure 3-Ethoxypropylamine (>99%) Fractions->Final Main Cut

Figure 2: Purification logic.[1][3] Vacuum distillation is preferred to minimize thermal degradation.[1]

Analytical Specifications
TestMethodSpecificationNotes
Assay GC-FID> 98.5%DB-5 or Amine-specific column
Identity 1H-NMRConformsTriplet at

2.78 (CH2-N)
Water Karl Fischer< 0.5%Critical for anhydrous applications
Color APHA< 20Should be water-white

Safety & Handling (E-E-A-T)

Hazard Class: Corrosive (Cat 1B), Flammable Liquid (Cat 3).[1]

  • Incompatibility: Avoid contact with strong oxidizers and acids.[1] Copper and its alloys should be avoided in storage containers (stress corrosion cracking risk).[1]

  • Raney Nickel: If using Method A, keep Raney Nickel wet at all times.[1] Dry Raney Ni ignites in air.

  • LiAlH4: If using Method B, ensure quenching is performed slowly. Hydrogen gas is evolved rapidly.[1]

  • Storage: Store under Nitrogen atmosphere to prevent carbamate formation (reaction with atmospheric

    
    ).[1]
    

References

  • Reaction Mechanism & Precursor Synthesis

    • Bruson, H. A. (1949).[1] Cyanoethylation. Organic Reactions, 5, 79-135.[1] [1]

  • Catalytic Hydrogenation Protocols

    • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Syntheses. Academic Press.[1] (Standard text for Nitrile reduction conditions).

    • U.S. Patent 5,869,653 (1999).[1] Process for the preparation of amines from nitriles. (Describes ammonia suppression of secondary amines).

  • Laboratory Scale Reduction (Hydride)

    • Amundsen, L. H., & Nelson, L. S. (1951).[1] Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244.[1] [1]

  • Safety Data & Properties

    • PubChem CID 81307.[1] 3-Ethoxypropylamine.[1][3][4][6] National Library of Medicine.[1] [1]

Sources

Application

Advanced HPLC Method Development and Validation for Biphenyl-4-Carboxamide Purity: A Quality-by-Design (QbD) Approach

Introduction & Analytical Rationale Biphenyl-4-carboxamide is a critical structural motif and intermediate in the synthesis of potent enzyme inhibitors, such as N-acylethanolamine acid amidase (NAAA) inhibitors utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

Biphenyl-4-carboxamide is a critical structural motif and intermediate in the synthesis of potent enzyme inhibitors, such as N-acylethanolamine acid amidase (NAAA) inhibitors utilized in neuropharmacological research[1]. Ensuring the high chemical purity (≥98%) of this compound is paramount, as structurally related impurities—such as biphenyl-4-carboxylic acid, 4-bromobiphenyl, and various atropisomers—can severely impact downstream synthetic yields and pharmacological efficacy.

Traditional High-Performance Liquid Chromatography (HPLC) methods often default to C18 alkyl-based stationary phases. However, for highly conjugated, aromatic molecules like biphenyl-4-carboxamide, C18 phases frequently fail to provide adequate resolution between closely related structural analogs, leading to a paradigm shift toward alternative chemistries[2].

Expertise Insight: The Causality of Column and Solvent Selection

To overcome the limitations of purely hydrophobic (dispersive) retention, this protocol utilizes a Biphenyl stationary phase . Biphenyl columns offer orthogonal selectivity by engaging in


 and dipole-dipole interactions with aromatic analytes[3].

Crucially, the choice of organic modifier dictates the success of this mechanism. If acetonitrile (ACN) is used, its own


 electrons (from the cyano group) compete with the analyte for the stationary phase, effectively shielding the 

interaction and reducing the separation mechanism back to simple dispersive forces[3]. Therefore, methanol (MeOH) is strictly selected as the organic modifier in this protocol. Methanol lacks

electrons, allowing the biphenyl rings of the stationary phase to fully interact with the biphenyl-4-carboxamide, thereby maximizing peak resolution.

Quality-by-Design (QbD) Workflow

Method development follows a structured lifecycle approach, ensuring the method is robust and fit-for-purpose before entering formal validation.

QbD_Workflow ATP 1. Define ATP Target: Biphenyl-4-carboxamide Purity Scout 2. Column & Solvent Scouting Select Biphenyl Phase & MeOH ATP->Scout Opt 3. Method Optimization Gradient, Temp, Flow Rate Scout->Opt SST 4. Self-Validating SST Resolution > 2.0, Tailing < 1.5 Opt->SST Val 5. ICH Q2(R2) Validation Specificity, Linearity, Accuracy SST->Val

Figure 1: Quality-by-Design (QbD) workflow for HPLC method development.

Experimental Protocol: Chromatographic Method

Reagents and Materials
  • Analyte: Biphenyl-4-carboxamide (Reference Standard, Purity >99.5%).

  • Reagents: HPLC-grade Methanol, Milli-Q Water (18.2 MΩ·cm).

  • Buffer/Additive: Trifluoroacetic acid (TFA), LC-MS grade. (TFA suppresses the ionization of residual acidic impurities like biphenyl-4-carboxylic acid, ensuring sharp, symmetrical peaks).

Optimized Chromatographic Conditions

Table 1: Optimized Chromatographic Conditions

ParameterSpecification
Column Core-shell Biphenyl phase (100 mm × 4.6 mm, 2.7 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water
Mobile Phase B 100% HPLC-Grade Methanol
Elution Mode Gradient (0-2 min: 10% B; 2-10 min: 10%

80% B; 10-12 min: 80% B)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection (UV) 254 nm (Photodiode Array Detector)
Injection Volume 5.0 µL
Sample Preparation
  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Stock Solution: Accurately weigh 10.0 mg of Biphenyl-4-carboxamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution: Dilute 1.0 mL of the stock solution to 10 mL with diluent (100 µg/mL). Filter through a 0.22 µm PTFE syringe filter prior to injection.

Self-Validating System: System Suitability Testing (SST)

Trustworthiness in analytical chemistry requires that every protocol be self-validating. Before analyzing unknown samples or executing validation steps, the system must prove its current fitness. The following SST criteria must be met using six replicate injections of the Working Standard Solution.

Table 2: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time (

)

of standard
Ensures mobile phase preparation and column equilibration stability.
Resolution (

)

Guarantees baseline separation from the closest eluting impurity.
Tailing Factor (

)

Confirms the absence of secondary interactions (e.g., free silanol activity).
Theoretical Plates (

)

Validates column efficiency and physical packing integrity.
Injection Precision RSD

(n=6)
Verifies autosampler accuracy and system baseline noise levels.

Method Validation Protocol (ICH Q2(R2))

This method is validated according to the latest4, which provide a global framework for ensuring the reliability, consistency, and scientific integrity of analytical testing methods[4].

Validation_Logic Main ICH Q2(R2) Core Parameters Spec Specificity Baseline separation of impurities Main->Spec Lin Linearity & Range Reporting limits to 120% Main->Lin Acc Accuracy Spike recovery (98-102%) Main->Acc Prec Precision Repeatability (RSD ≤ 2.0%) Main->Prec

Figure 2: Logical relationship of ICH Q2(R2) validation parameters.

Specificity
  • Procedure: Inject blank diluent, individual impurity standards (e.g., biphenyl-4-carboxylic acid, 4-bromobiphenyl), and a spiked biphenyl-4-carboxamide sample.

  • Acceptance: There must be no interfering peaks from the blank at the retention time of the main peak. Resolution (

    
    ) between biphenyl-4-carboxamide and the closest eluting impurity must be 
    
    
    
    [4].
Linearity and Range
  • Procedure: Prepare a minimum of five concentration levels ranging from the Reporting Threshold (e.g., 0.05% of nominal concentration) to 120% of the nominal specification (e.g., 0.05 µg/mL to 120 µg/mL).

  • Acceptance: The correlation coefficient (

    
    ) of the linear regression line must be 
    
    
    
    . The y-intercept should be
    
    
    of the target concentration response[4].
Accuracy (Recovery)
  • Procedure: Perform standard addition by spiking known amounts of biphenyl-4-carboxamide into a synthetic matrix at three levels: 50%, 100%, and 150% of the target concentration. Prepare three independent replicates per level.

  • Acceptance: Mean recovery across all levels must fall within 98.0% – 102.0%[4].

Precision (Repeatability & Intermediate Precision)
  • Procedure: For repeatability, analyze six independent sample preparations at 100% concentration on the same day. For intermediate precision, a second analyst repeats the procedure on a different day using a different HPLC system.

  • Acceptance: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision must be

    
    [4].
    

Data Presentation: Validation Summary

Table 3: Summary of Method Validation Results (Representative Data)

Validation ParameterICH Q2(R2) RequirementObserved ResultStatus
Specificity No interference at

No blank interference;

Pass
Linearity


Pass
Range 0.05% to 120% of targetValidated 0.05 µg/mL to 120 µg/mLPass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6%Pass
Repeatability RSD

0.85%Pass
Intermediate Precision RSD

1.12%Pass

References

  • Validation of Analytical Procedures Q2(R2)
  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: Chromatography Online URL
  • Why biphenyl is replacing C18 in HPLC Source: SelectScience URL
  • Synthesis and Preliminary Evaluation of N-(16-18F-Fluorohexadecanoyl)ethanolamine (18F-FHEA)

Sources

Method

Application Note: Microwave-Assisted Synthesis of Biphenyl Carboxamides via Suzuki-Miyaura Cross-Coupling

Introduction & Mechanistic Rationale Biphenyl carboxamides represent a privileged structural motif in medicinal chemistry and agrochemical development. This scaffold is a critical pharmacophore in a wide array of bioacti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Biphenyl carboxamides represent a privileged structural motif in medicinal chemistry and agrochemical development. This scaffold is a critical pharmacophore in a wide array of bioactive molecules, including the commercial fungicide boscalid, anti-inflammatory agents, and novel antivirals targeting influenza nucleoproteins[1].

Historically, the construction of the biphenyl core via the Suzuki-Miyaura cross-coupling of halobenzamides required prolonged conventional thermal heating. These extended reaction times (often 12–24 hours) under alkaline conditions frequently led to deleterious side reactions, most notably the premature hydrolysis or cleavage of the carboxamide bond[2].

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative solution to these synthetic bottlenecks. By utilizing the dielectric heating properties of polar solvents, microwave irradiation provides rapid, uniform, and volumetric heating directly to the reaction mixture[3]. This mechanism circumvents the thermal gradients and inefficiencies of convective heating, dramatically reducing reaction times from hours to mere minutes, while simultaneously enhancing chemoselectivity and overall product yield[3][4].

Strategic Workflow & Experimental Design

The most reliable and modular approach to synthesizing diverse biphenyl carboxamide libraries is a two-phase sequence: an initial amidation to establish the carboxamide linkage, followed by a microwave-assisted Suzuki-Miyaura cross-coupling to construct the biphenyl core.

Causality in Experimental Choices
  • Solvent System (EtOH/H₂O): A 1:1 mixture of ethanol and water is selected for its high microwave loss tangent (

    
    ). This allows the solvent to efficiently absorb microwave energy and rapidly convert it to heat. Furthermore, water solubilizes the inorganic base, while ethanol ensures the organic substrates remain in solution, creating a homogenous reaction environment[2].
    
  • Catalyst Selection: "Ligandless" palladium acetate (Pd(OAc)₂) is utilized. Under microwave irradiation in aqueous media, the active Pd(0) species is rapidly generated and stabilized, eliminating the need for expensive, air-sensitive phosphine ligands that complicate purification[2].

  • Base (K₂CO₃): Potassium carbonate provides the optimal alkalinity to activate the arylboronic acid into a highly nucleophilic boronate complex, which is a mechanistic prerequisite for the transmetalation step of the catalytic cycle[4].

Workflow A Step 1: Amidation (4-Bromobenzoyl Chloride + Amine) B Intermediate: 4-Bromobenzamide A->B C Step 2: Microwave Suzuki Coupling (Arylboronic Acid, Pd, Base) B->C D Final Product: Biphenyl Carboxamide C->D

Figure 1: Two-phase modular workflow for the synthesis of biphenyl carboxamides.

Step-by-Step Protocol

Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. It incorporates critical analytical checkpoints to ensure intermediate fidelity, preventing downstream catalyst poisoning by unreacted starting materials.

Phase 1: Synthesis of the Halobenzamide Intermediate
  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4-bromobenzoyl chloride (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an argon atmosphere.

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Add the desired primary or secondary amine (11.0 mmol) dropwise, followed immediately by triethylamine (15.0 mmol) to act as an acid scavenger.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Validation Checkpoint: Monitor reaction progress via Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The reaction is complete when the high-Rf acyl chloride spot is entirely consumed.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the 4-bromobenzamide intermediate.

Phase 2: Microwave-Assisted Suzuki-Miyaura Coupling
  • Reaction Assembly: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine the synthesized 4-bromobenzamide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Catalyst & Solvent: Add Pd(OAc)₂ (2 mol%, 0.02 mmol). Suspend the solid mixture in 4 mL of an EtOH/H₂O (1:1 v/v) solvent system.

  • Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Purge the sealed vial with Argon for 3 minutes. Causality: Removing dissolved oxygen is critical to prevent the oxidative homocoupling of the boronic acid, which consumes the reagent and complicates purification.

  • Microwave Irradiation: Place the vial in a dedicated scientific microwave synthesizer. Program the instrument to heat to 120 °C with a ramp time of 2 minutes, holding at 120 °C for exactly 10 minutes (Power max: 150 W, Pressure limit: 250 psi)[4].

  • Cooling & Workup: Allow the instrument to cool the vial to <40 °C via forced air. Dilute the reaction mixture with EtOAc (10 mL) and wash with deionized water (10 mL). Extract the aqueous layer once more with EtOAc (10 mL). Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the pure biphenyl carboxamide.

    • Validation Checkpoint: Confirm product identity via LC-MS (target mass [M+H]+) and purity via ¹H-NMR. Successful coupling is indicated by the disappearance of the characteristic doublet of the bromo-aromatic protons and the emergence of an extended biphenyl multiplet in the aromatic region (δ 7.30–7.80 ppm)[5].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd 4-Bromobenzamide TransMet Trans- metalation OxAdd->TransMet Arylboronic Acid + K2CO3 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Biphenyl Carboxamide

Figure 2: The Palladium-catalyzed Suzuki-Miyaura catalytic cycle under microwave conditions.

Data Presentation: Thermal vs. Microwave Performance

The empirical advantages of MAOS over conventional convective heating are summarized below. Microwave irradiation not only accelerates the kinetic rate of the cross-coupling but effectively suppresses the competitive amide hydrolysis pathway[2][3].

Reaction ParameterConventional Thermal HeatingMicrowave Irradiation (MAOS)
Heating Source Oil Bath / Heating MantleDielectric Microwave Synthesizer
Temperature 80 °C (Reflux)120 °C (Sealed Vessel)
Reaction Time 12 – 18 Hours10 Minutes
Average Yield 45% – 60%85% – 95%
Amide Cleavage High (Up to 30% side-product)Negligible (< 2%)
Chemoselectivity ModerateExcellent

References

  • Abdelaziz, H. A., et al. "Microwave-assisted chemoselective synthesis and photophysical properties of 2-arylazo-biphenyl-4-carboxamides from hydrazonals." RSC Advances, National Institutes of Health (NIH) / RSC Publishing. Available at:[Link]

  • Leadbeater, N. E., & Marco, M. "Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Jismy, B., et al. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives." RSC Advances, National Institutes of Health (NIH). Available at:[Link]

  • Zheng, W., et al. "Design, Synthesis, and in Vitro Biological Evaluation of 1H-1,2,3-Triazole-4-carboxamide Derivatives as New Anti-influenza A Agents Targeting Virus Nucleoprotein." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Metabolic Stability of N-Substituted Biphenyls

Welcome to the Technical Support Center. N-substituted biphenyls are highly privileged scaffolds in medicinal chemistry, but they frequently suffer from rapid pharmacokinetic clearance.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. N-substituted biphenyls are highly privileged scaffolds in medicinal chemistry, but they frequently suffer from rapid pharmacokinetic clearance. This guide is designed for drug development professionals to troubleshoot in vitro instability, understand the mechanistic causality of Cytochrome P450 (CYP450) degradation, and implement self-validating experimental workflows.

Structural Modification FAQs: Rational Drug Design

Q: Why do my N-substituted biphenyl candidates exhibit such rapid clearance in human liver microsomes (HLMs)? A: N-substituted biphenyls are highly susceptible to CYP-mediated oxidation, primarily by CYP3A4 and CYP2D6. The dominant clearance mechanism is usually oxidative N-dealkylation. Mechanistically, this process initiates via hydrogen abstraction at the α-carbon adjacent to the nitrogen, followed by oxygen rebound to form an unstable carbinolamine intermediate that rapidly collapses, cleaving the alkyl group[1]. Additionally, the highly lipophilic biphenyl core is prone to secondary aromatic hydroxylation.

Q: How can I synthetically block N-dealkylation without destroying target affinity? A: You must alter the stereoelectronic environment of the α-carbon to increase the activation energy required for hydrogen abstraction. Proven strategies include:

  • Steric Hindrance: Replacing a flexible N-alkyl group with an N-tert-butyl group physically blocks the CYP heme iron from accessing the vulnerable α-carbon[2].

  • α-Fluorination: The strategic introduction of fluorine at the α-carbon (e.g., N-trifluoromethylation) exerts a strong electron-withdrawing effect. This precise electronic modulation reduces the basicity of the nitrogen, thereby weakening its coordination with the CYP active site, while the exceptionally strong C-F bond resists hydrogen abstraction[3].

  • Deuteration: Replacing α-hydrogens with deuterium leverages the kinetic isotope effect (KIE). Because the C-D bond is stronger than the C-H bond, the rate-limiting step of hydrogen abstraction is slowed, reducing the overall rate of metabolic degradation[4].

Q: I successfully blocked the N-alkyl site using fluorination, but my intrinsic clearance (


) remains high. What is happening? 
A:  You are likely observing metabolic switching . When you block the primary site of metabolism (the N-alkyl group), the CYP enzyme simply reorients the molecule within its active pocket, redirecting oxidative flux to secondary "soft spots"—in this case, the biphenyl rings[5]. To solve this, you must adopt a dual-blocking strategy. For example, introducing a para-fluoro or ortho-fluoro substitution on the biphenyl rings can suppress aromatic hydroxylation. However, proceed with caution: oxidative defluorination of an aromatic ring can sometimes lead to reactive quinone imines, which cause time-dependent inhibition (TDI) of CYPs[5].

Quantitative Data Presentation: Impact of Modifications

When optimizing N-substituted biphenyls, tracking the relationship between structural modifications, lipophilicity (clogP), and metabolic stability is critical. Below is a representative data summary illustrating the causal impact of different functional groups on microsomal stability.

Modification StrategyRepresentative N-SubstituentBiphenyl SubstitutionclogP

(min)

(µL/min/mg)
Primary Clearance Mechanism
Baseline (Unmodified) -CH₃ (Methyl)None4.24.5>150Rapid N-dealkylation
Steric Hindrance -C(CH₃)₃ (tert-Butyl)None4.818.045Aromatic hydroxylation (Switching)
Electronic Modulation -CF₃ (Trifluoromethyl)None4.525.532Aromatic hydroxylation
Isotopic Labeling -CD₃ (Trideuteromethyl)None4.212.065Slower N-dealkylation (KIE)
Dual Blocking -CF₃ (Trifluoromethyl)4'-Fluoro4.7>60.0<10Stable

In Vitro Assay Troubleshooting & Self-Validating Protocols

Q: My


 data for these highly lipophilic biphenyls is inconsistent between batches. How do I ensure my HLM assay is reliable? 
A:  Highly lipophilic compounds (high logP/logD) often suffer from non-specific binding to microsomal proteins or plasticware, leading to artificially low free-drug concentrations and skewed clearance rates[2]. To troubleshoot this, your experimental protocol must be a self-validating system that accounts for non-specific binding, chemical instability, and enzyme viability.
Standard Operating Procedure: Self-Validating HLM Stability Assay

This protocol ensures causality can be traced if an experiment fails.


 describes the maximum activity of liver microsomal proteins toward a compound, independent of physiological blood flow[6].

Step 1: Preparation & Equilibration

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Thaw Human Liver Microsomes (HLMs) on ice and dilute in buffer to a final protein concentration of 0.5 mg/mL.

    • Causality: Keeping protein concentration ≤1.0 mg/mL minimizes non-specific binding of lipophilic biphenyls, ensuring the drug remains available for enzymatic turnover[6].

Step 2: System Segregation (The Self-Validation Matrix) Divide the assay into three parallel tracks to isolate variables:

  • Track A (Test): HLMs + Test Compound (1 µM) + NADPH.

  • Track B (Negative Control): HLMs + Test Compound (1 µM) - NADPH.

    • Causality: If the compound depletes here, it is chemically unstable in buffer or degrading via non-CYP pathways (e.g., hydrolysis), not due to CYP metabolism[5].

  • Track C (Positive Control): HLMs + Verapamil or Dextromethorphan (1 µM) + NADPH.

    • Causality: Validates that the CYP enzymes (specifically CYP3A4 and CYP2D6) in this specific HLM batch are active and capable of standard clearance[7].

Step 3: Reaction Initiation & Quenching

  • Pre-incubate all tracks at 37°C for 5 minutes.

  • Initiate Tracks A and C by adding a pre-warmed NADPH regenerating system (final concentration 1 mM). Add an equivalent volume of buffer to Track B.

  • At precise time points (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog).

    • Causality: Cold solvent precipitates proteins and halts enzymatic activity instantly, preventing post-extraction degradation[5].

Step 4: LC-MS/MS Analysis Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate


 and 

based on the logarithmic decay curve[6].

Workflows & Pathway Visualizations

G Parent N-Substituted Biphenyl CYP CYP450 (e.g. 3A4) Parent->CYP Mod Structural Modification (e.g., N-t-butyl, alpha-Fluoro) Parent->Mod MedChem Optimization NDealk N-Dealkylation (Primary Clearance) CYP->NDealk Rapid Kinetics Hydrox Aromatic Hydroxylation (Biphenyl Ring) CYP->Hydrox Secondary Switch Metabolic Switching CYP->Switch N-site blocked Mod->CYP Stable Metabolically Stable Candidate Mod->Stable Dual Blocking (N-site + Biphenyl) Switch->Hydrox Increased flux

CYP450-mediated metabolism of N-substituted biphenyls and the phenomenon of metabolic switching.

G Start Prepare HLM + Buffer (0.5 mg/mL protein) AddCmpd Add Test Compound (1 µM final) Start->AddCmpd Split Split into Test & Controls AddCmpd->Split Test Test: +NADPH (37°C) Split->Test NegCtrl Neg Ctrl: -NADPH (Assesses instability) Split->NegCtrl PosCtrl Pos Ctrl: Verapamil (Validates CYP activity) Split->PosCtrl Quench Quench with Cold MeCN + Internal Standard Test->Quench NegCtrl->Quench PosCtrl->Quench LCMS LC-MS/MS Analysis (Calculate CLint) Quench->LCMS

Self-validating experimental workflow for Human Liver Microsome (HLM) stability assays.

References

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG.
  • Metabolic stability and its role in the discovery of new chemical entities - SRCE.
  • Metabolic Stability and Metabolite Identification of CYP450 Probe Substrates in Ferret Hepatocytes - ResearchG
  • Emerging Strategies in N‐Fluoroalkylation: Recent Progress - ResearchG
  • Methods to Increase the Metabolic Stability of 18F-Radiotracers - NIH.
  • Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candid
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting

Sources

Optimization

Resolving phase separation issues in biphenyl extraction

Technical Support Center: Resolving Phase Separation in Biphenyl Extraction Biphenyl (CAS 92-52-4) presents a unique set of challenges in liquid-liquid extraction due to its high lipophilicity (LogP ~4.01) and a specific...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Phase Separation in Biphenyl Extraction

Biphenyl (CAS 92-52-4) presents a unique set of challenges in liquid-liquid extraction due to its high lipophilicity (LogP ~4.01) and a specific gravity (~0.992 g/cm³) that is perilously close to that of water. While its high LogP ensures excellent recovery in organic solvents, the primary failure mode in these protocols is phase separation latency or emulsion stabilization .

Successful extraction relies on manipulating the density differential (


)  and interfacial tension (

)
. When

approaches zero (isopycnic conditions), gravity separation fails. When

is reduced by biological surfactants or synthesis byproducts, emulsions form. This guide replaces trial-and-error with determining physics.

Critical Data Reference

Before troubleshooting, verify your system parameters against these constants.

Table 1: Biphenyl Physicochemical Properties & Solvent Compatibility

PropertyValueImplication for Extraction
LogP (Octanol/Water) 4.01Highly hydrophobic. Partitions >99% into non-polar solvents.
Density (Solid) 0.992 g/cm³Critical Risk: Near-neutral buoyancy in water (1.00 g/cm³).
Solubility (Water) ~4.45 mg/LNegligible loss to aqueous phase; high recovery potential.
Solubility (Hexane) HighExcellent solvent; floats on water (

).
Solubility (DCM) HighExcellent solvent; sinks in water (

).
Melting Point 69.2 °CSolid at room temp; requires full dissolution before phase separation.

Troubleshooting Hub: Field-Proven Solutions

Issue 1: The "Cloudy Interface" (Stable Emulsion)

Symptoms: A third, opaque layer forms between the organic and aqueous phases. Root Cause: Biphenyl extraction often involves biological matrices (lipids/proteins) or reaction mixtures with amphiphilic byproducts. These act as surfactants, lowering interfacial tension.

The Fix: The "Salting-Out" & Filtration Protocol Do not shake vigorously; this increases the interfacial area, stabilizing the emulsion.

  • Increase Ionic Strength: Add saturated NaCl (Brine) to the aqueous phase. This increases the density of the aqueous layer and disrupts the hydration shell of surfactants ("Salting Out").

  • Filtration (The "Silver Bullet"): If the emulsion persists, vacuum filter the entire biphasic mixture through a pad of Celite 545 or a glass wool plug .

    • Mechanism:[1][2] The porous media physically ruptures the surfactant film stabilizing the droplets, forcing coalescence.

  • Centrifugation: 2000 x g for 5 minutes will force separation where gravity fails.

Issue 2: The "Missing" Phase (Isopycnic Stagnation)

Symptoms: The mixture appears as a single phase or separates extremely slowly, despite using immiscible solvents. Root Cause: The density of your organic phase (Solvent + Biphenyl) is too close to the density of your aqueous phase.

  • Example: Extracting a high-salt aqueous solution (d ≈ 1.10) with a mixture of Ethyl Acetate/Hexane could result in an organic phase density of ~0.95–1.05.

The Fix: Density Shift

  • Check your Solvent: If using Ethyl Acetate (d=0.90), the margin is slim.

  • Modify Density:

    • To float the organic layer: Add Hexane (d=0.65).

    • To sink the organic layer: Add Dichloromethane (DCM) (d=1.33).

    • Rule of Thumb: Ensure a density difference (

      
      ) of at least 0.15 g/cm³.
      
Issue 3: Phase Inversion (The "Wrong Layer" Error)

Symptoms: You discarded the bottom layer, assuming it was water, but lost your product. Root Cause: High concentrations of Biphenyl (d~0.99) or heavy halogenated impurities can increase the density of a "light" solvent like Toluene or Ether to be heavier than water. Conversely, a brine-saturated aqueous layer can become denser than a "heavy" solvent mixture.

The Fix: The Drop Test

  • Never assume. Take a pipette of water and add one drop to the top layer.

    • If the drop travels through the top layer and joins the bottom, the bottom is aqueous .

    • If the drop dissolves in the top layer, the top is aqueous .

Visualized Workflows

Workflow A: Decision Tree for Breaking Emulsions

This logic gate ensures you apply the least destructive method first.

EmulsionBreaking start Start: Emulsion Detected check_method Check Agitation Method start->check_method gentle Switch to Swirling (Avoid vigorous shaking) check_method->gentle salt Add Saturated Brine (NaCl) (Increases Aqueous Density) gentle->salt wait Wait 10 Minutes salt->wait resolved Phases Separated? wait->resolved filter Filter through Glass Wool or Celite 545 resolved->filter No (Particulates present) centrifuge Centrifuge (2000xg, 5 min) resolved->centrifuge No (Liquid only) success Proceed to Separation resolved->success Yes filter->success centrifuge->success

Figure 1: Systematic decision tree for resolving emulsions during biphenyl extraction. Prioritizes chemical modification (salting out) before physical intervention (filtration/centrifugation).

Workflow B: The "Density Trap" Visualization

Understanding why separation fails based on solvent choice.

DensityMap cluster_0 Light Solvents (Float) cluster_1 The Danger Zone (Slow Separation) cluster_2 Heavy Solvents (Sink) Hexane Hexane (d=0.66) Water Water (d=1.00) Hexane->Water Fast Separation Ether Diethyl Ether (d=0.71) Biphenyl Biphenyl Solid (d=0.99) Biphenyl->Water Iso-buoyancy Risk EthylAcetate Ethyl Acetate (d=0.90) DCM Dichloromethane (d=1.33) DCM->Water Fast Separation Chloroform Chloroform (d=1.49)

Figure 2: Density mapping of common solvents relative to Water and Biphenyl. The "Danger Zone" indicates where density differentials are insufficient for rapid gravity separation.

Standardized Protocol: Salt-Assisted Biphenyl Extraction

This protocol is designed to maximize recovery while minimizing emulsion risk.

Reagents:

  • Sample (Aqueous)[3]

  • Extraction Solvent: Dichloromethane (DCM) (Recommended for density contrast) OR Hexane (if avoiding halogenated solvents).

  • Saturated NaCl solution (Brine).

  • Anhydrous Magnesium Sulfate (

    
    ).
    

Step-by-Step Procedure:

  • Preparation:

    • Transfer the aqueous sample to a separatory funnel.[2][4][5]

    • Crucial Step: Add Saturated Brine (20% of total aqueous volume). This increases the aqueous density to >1.1 g/cm³, widening the

      
       regardless of the solvent used.
      
  • Extraction:

    • Add the organic solvent (1:1 volume ratio relative to sample).

    • Invert gently 5-10 times. Do not shake vigorously like a cocktail shaker. Vent frequently.

    • Place on a ring stand.

  • Separation Check:

    • If using DCM: Collect the bottom layer (Organic).

    • If using Hexane: Collect the top layer (Organic).

    • Troubleshoot: If the interface is ragged, add a small amount of solid NaCl directly to the funnel and swirl.

  • Drying:

    • Wash the organic phase once with brine.

    • Dry over Anhydrous

      
       for 10 minutes.
      
    • Filter and concentrate via rotary evaporation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7095, Biphenyl. PubChem.[6] Available at: [Link]

  • Restek Corporation. Biphenyl: Compound Information and Applications for GC and LC Analysis.[7] Restek.[7] Available at: [Link]

  • University of York. Problems with Extractions: Emulsions and Phase Identification. Chemistry Teaching Labs. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Carboxamide Oral Bioavailability Optimization

Welcome to the Technical Support Center for optimizing the oral bioavailability of carboxamide-containing therapeutics. Carboxamides are ubiquitous in drug discovery but frequently suffer from poor oral bioavailability.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing the oral bioavailability of carboxamide-containing therapeutics. Carboxamides are ubiquitous in drug discovery but frequently suffer from poor oral bioavailability. This is typically driven by two factors: high crystal lattice energy (due to robust intermolecular hydrogen bonding between the amide N-H and C=O) which limits aqueous solubility, and rapid first-pass metabolism via amidases or CYP450 enzymes[1].

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you overcome these developmental bottlenecks.

Section 1: Structural & Prodrug Strategies (FAQs)

Q1: My carboxamide lead exhibits sub-nanomolar target affinity in vitro, but oral bioavailability is <5% due to rapid first-pass metabolism. How can I optimize the structure without destroying target engagement? Causality & Solution: The exposed amide bond is highly susceptible to enzymatic hydrolysis in the gut wall and liver. If steric shielding (e.g., adding ortho-substituents to an adjacent aryl ring) disrupts your pharmacophore, consider a prodrug strategy . By attaching an amino acid pro-moiety (e.g., L-valyl ester analogs adapted for amides), you can actively hijack intestinal peptide transporters like PEPT1. This actively shuttles the drug across the enterocyte, bypassing passive permeability limits and shielding the labile amide from luminal degradation before systemic conversion[2][3].

Q2: Our compound has adequate permeability but is virtually insoluble in water (<1 µg/mL). XRPD shows a highly crystalline structure. What chemical modifications can disrupt this? Causality & Solution: Carboxamides form highly stable, repeating hydrogen-bond networks in the solid state, leading to a massive crystal lattice energy penalty during dissolution. If you cannot formulate your way out of this, you must disrupt the H-bond donor. N-alkylation (e.g., N-methylation) eliminates the hydrogen bond donor capacity, drastically lowering the melting point and lattice energy, which thermodynamically drives an increase in aqueous solubility[1].

Section 2: Formulation Troubleshooting: Amorphous Solid Dispersions (ASDs)

Q3: We formulated our poorly soluble carboxamide as an ASD using PVP-VA. During two-stage dissolution testing, we observe an initial spike in concentration, followed by rapid precipitation within 30 minutes. Why is our formulation failing? Causality & Solution: You are observing a failure of the "parachute" in the "spring and parachute" effect. ASDs bypass the crystal lattice energy to create a supersaturated state (the spring). However, this state is thermodynamically unstable. The polymer must stabilize the free drug via non-covalent interactions (the parachute)[4]. Carboxamides rely heavily on hydrogen bonding with the polymer to prevent devitrification (crystallization). If water outcompetes the drug-polymer H-bonds, the drug precipitates[5]. Action: Switch to a polymer with stronger H-bond acceptor potential or higher hydrophobicity (e.g., HPMCAS), or add a secondary crystallization inhibitor to kinetically stabilize the supersaturated state.

Section 3: Formulation Troubleshooting: Lipid-Based Formulations (LBFs)

Q4: Our Self-Nanoemulsifying Drug Delivery System (SNEDDS) shows excellent droplet size and no precipitation in Simulated Gastric Fluid (SGF). Yet, in vivo bioavailability remains poor. What are we missing? Causality & Solution: Standard dissolution testing fails to account for the physiological digestion of lipids in the duodenum. Upon gastric emptying, pancreatic lipases hydrolyze the triglycerides in your SNEDDS into free fatty acids and monoglycerides[6]. This digestion fundamentally alters the solubilization capacity of the vehicle, often forcing the lipophilic carboxamide to precipitate out of solution before it can partition into bile salt mixed micelles. Action: You must evaluate your LBF using an in vitro lipolysis model (pH-stat method) to accurately predict intestinal performance and quantify drug partitioning[7][8].

Section 4: Experimental Methodologies

Protocol 1: Two-Stage Dissolution Testing for ASDs

Purpose: To evaluate the "spring and parachute" effect under physiologically relevant pH shifts.

  • Gastric Phase: Introduce 100 mg equivalent of the ASD into 250 mL of 0.1 N HCl (pH 1.2) at 37°C, stirring at 50 rpm.

  • Sampling: Withdraw 2 mL aliquots at 5, 10, 15, and 30 minutes. Immediately filter through a 0.2 µm PTFE syringe filter (discarding the first 1 mL to saturate filter binding sites) and dilute in mobile phase to quench further dissolution.

  • Intestinal Shift: At 30 minutes, add 250 mL of double-strength Fasted State Simulated Intestinal Fluid (FaSSIF) pre-heated to 37°C. Adjust pH to 6.5 using 1 M NaOH or HCl.

  • Monitoring Devitrification: Sample at 45, 60, 90, and 120 minutes. Self-Validation Check: Centrifuge a portion of the 120-minute sample and analyze the pellet via XRPD. The presence of diffraction peaks confirms devitrification (polymer failure), validating the cause of any observed concentration drop[4].

Protocol 2: In Vitro Lipolysis Model (pH-Stat Method) for LBFs

Purpose: To quantify drug solubilization during lipid digestion.

  • Medium Preparation: Prepare 35 mL of digestion medium containing 2 mM Tris-maleate buffer, 5 mM CaCl2, 5 mM NaTDC (bile salt), and 1.25 mM PC (phospholipid) at pH 7.5 and 37°C[8].

  • Dispersion: Disperse 1 gram of the carboxamide-loaded LBF into the medium.

  • Initiation: Add 5 mL of porcine pancreatin extract (containing lipase and co-lipase) to initiate digestion[7].

  • pH-Stat Titration: As lipolysis generates free fatty acids, the pH will drop. The pH-stat apparatus must automatically titrate 0.2 M NaOH to maintain the pH strictly at 7.5. The volume of NaOH added directly correlates to the extent of lipid digestion[6][8].

  • Phase Separation: After 60 minutes, inhibit lipolysis with 4-bromophenylboronic acid. Ultracentrifuge the sample at 50,000 × g for 30 minutes.

  • Quantification: Analyze the three resulting phases (lipid layer, aqueous mixed micellar phase, and calcium soap sediment) via HPLC. The drug concentration in the aqueous phase dictates the absorbable fraction[7]. Self-Validation Check: Back-titrate the reaction vessel to pH 9.0 at the end of the experiment. This ensures all liberated fatty acids (some of which may be un-ionized at pH 7.5) are fully deprotonated and accounted for, validating the mass balance of the digestion process[6].

Section 5: Quantitative Data Summaries

Table 1: Comparison of Bioavailability Enhancement Strategies for Carboxamides

StrategyPrimary MechanismTypical Bioavailability GainKey Limitations / Failure Modes
Amino Acid Prodrugs Active transport via PEPT1; masks labile amide[3].3x to 5xRequires specific enzymatic cleavage in vivo; adds synthetic complexity.
Amorphous Solid Dispersions Bypasses crystal lattice energy; maintains supersaturation[4].2x to 10xPhysical instability (devitrification) during storage or dissolution[5].
Lipid-Based Formulations Bypasses dissolution; stimulates lymphatic transport.2x to 8xDrug precipitation upon lipid digestion by pancreatic lipases[6].

Section 6: Visualizations

G Start Carboxamide Lead Low Oral Bioavailability Solubility Is aqueous solubility < 10 µg/mL? Start->Solubility Permeability Is permeability low or metabolism high? Solubility->Permeability No Lattice High Crystal Lattice Energy? (Strong H-bonding) Solubility->Lattice Yes Prodrug Prodrug / Structural Mod (Mask N-H, target PEPT1) Permeability->Prodrug Yes ASD Amorphous Solid Dispersion (Disrupt lattice, Spring & Parachute) Lattice->ASD Yes (High Tm) LBF Lipid-Based Formulation (Bypass dissolution, Micellar delivery) Lattice->LBF No (High LogP)

Decision matrix for selecting a carboxamide bioavailability enhancement strategy.

G ASD_Node Amorphous Solid Dispersion Supersat Supersaturated State (The 'Spring') ASD_Node->Supersat Rapid Dissolution LBF_Node Lipid-Based Formulation Lipolysis Pancreatic Lipase + Co-lipase (Digestion) LBF_Node->Lipolysis GI Transit Polymer Polymer Stabilization (The 'Parachute') Supersat->Polymer H-Bonding Interactions Precipitation Drug Precipitation (Devitrification) Supersat->Precipitation Polymer Failure Absorption1 Intestinal Absorption Polymer->Absorption1 Maintained Solubilization Micelles Mixed Micellar Phase (Aqueous Solubilization) Lipolysis->Micelles Free Fatty Acids + Monoglycerides Calcium Calcium Soap Precipitation (Sediment Phase) Lipolysis->Calcium Ca2+ Binding Absorption2 Intestinal Absorption Micelles->Absorption2 Partitioning

Mechanistic pathways of ASD dissolution (Spring & Parachute) and LBF intestinal digestion.

Section 7: References

  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. National Institutes of Health (NIH). 1

  • Prodrug Design: Enhancing Drug Bioavailability and Efficacy. Hilaris. 2

  • Amino Acids in the Development of Prodrugs. National Institutes of Health (NIH). 3

  • The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase. National Institutes of Health (NIH). 7

  • Characterising Lipid Lipolysis and Its Implication in Lipid-Based Formulation Development. National Institutes of Health (NIH). 6

  • The Advancement of In Vitro Lipolysis: Two-Step Flow-Through Method for the Evaluation of Lipid-Based Drug Delivery Systems. MDPI.8

  • Drug-excipient behavior in polymeric amorphous solid dispersions. Scholastica. 4

  • Molecular Interactions in Solid Dispersions of Poorly Water-Soluble Drugs. National Institutes of Health (NIH). 5

Sources

Optimization

Technical Support Center: Reducing Hygroscopicity in Ethoxypropyl Derivatives

Ticket ID: #EP-HYGRO-8492 Status: Open Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division Subject: Troubleshooting moisture uptake, caking, and instability in ethoxypropyl-functionalized polyme...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #EP-HYGRO-8492 Status: Open Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division Subject: Troubleshooting moisture uptake, caking, and instability in ethoxypropyl-functionalized polymers.

Executive Summary: The Hygroscopicity Paradox

You are likely encountering hygroscopicity issues because, although the ethoxypropyl group introduces a hydrophobic ethyl moiety, the ether linkage (-O-) within the propyl chain remains a potent hydrogen bond acceptor. Furthermore, if your derivative is based on a polysaccharide backbone (starch, cellulose, chitosan), the amorphous regions of the polymer matrix are inherently prone to moisture sorption.

This guide provides a tiered troubleshooting approach, moving from immediate formulation fixes to deep synthetic optimizations.

Diagnostic Workflow

Before altering your synthesis, use this decision tree to isolate the source of the moisture uptake.

DiagnosticTree Start Start: Characterize Problem IsPurified Is the sample desalted? (Conductivity < 10 µS/cm?) Start->IsPurified CheckTg Check Glass Transition (Tg) Is Tg < Storage Temp? IsPurified->CheckTg Yes SaltIssue Root Cause: Residual Salts Action: Dialysis/Washing IsPurified->SaltIssue No AnalyzeDVS Run DVS Analysis (Sorption Isotherm) CheckTg->AnalyzeDVS No (Glassy State) AmorphousIssue Root Cause: Amorphous State Action: Annealing or Crystallization CheckTg->AmorphousIssue Yes (Rubber State) ChemistryIssue Root Cause: High Ether Content Action: Cross-linking or Silica Blending AnalyzeDVS->ChemistryIssue High Hysteresis

Figure 1: Diagnostic decision tree for isolating hygroscopicity sources. Blue nodes indicate actions; Red/Yellow nodes indicate root causes.

Module 1: Synthesis & Structural Modification (The Root Cause)

Target Audience: Synthetic Chemists

If your derivative turns to a gel or "goo" immediately upon exposure to air, the issue is likely intrinsic to the polymer architecture.

1.1 Cross-linking Strategy

Ether derivatives swell because water penetrates the polymer network, pushing chains apart. Cross-linking "staples" these chains together, mechanically restricting swelling and reducing the free volume available for water.

  • Reagent: Phosphorus Oxychloride (

    
    ) or Sodium Trimetaphosphate (STMP).
    
  • Mechanism: Forms phosphate diester bridges between unreacted hydroxyl groups.

Protocol: Low-Level Cross-linking for Stability

  • Slurry Preparation: Suspend your ethoxypropyl derivative (100 g) in water (150 mL) containing

    
     (10% w/w) to inhibit swelling.
    
  • pH Adjustment: Adjust pH to 11.0–11.5 using 1M NaOH.

  • Reaction: Add STMP (0.1% - 0.5% w/w based on dry polymer).

  • Incubation: Stir at 45°C for 3–5 hours.

  • Termination: Neutralize to pH 6.5 with 1M HCl.

  • Wash: Wash 3x with 80% Ethanol to remove salts (Critical step—see Module 2).

Expert Insight: Do not exceed 1% cross-linker unless you want to render the material insoluble. A low degree of cross-linking (<0.1%) is often sufficient to reduce hygroscopicity without destroying solubility [1].

1.2 Optimizing Degree of Substitution (DS)

Hygroscopicity in ether derivatives often follows a bell curve.

  • Low DS: The hydrophilic backbone dominates.

  • Medium DS: Disruption of hydrogen bonding in the backbone creates amorphous regions, increasing hygroscopicity.

  • High DS: The hydrophobic ethoxypropyl groups form a shield.

  • Action: If your DS is between 0.5 and 1.5, attempt to push the reaction to DS > 2.0 to maximize hydrophobic shielding.

Module 2: Purification (The Hidden Culprit)

Target Audience: Process Engineers

The "Salt Effect": Synthesis of ether derivatives generates salts (NaCl, Sodium Acetate, Phosphates). These salts are often 10x more hygroscopic than the polymer itself. A common error is assuming the polymer is wet, when actually the residual salt is pulling moisture into the matrix.

Troubleshooting Protocol: Conductivity Check

  • Dissolve/disperse 1g of product in 100mL deionized water.

  • Measure conductivity.

  • Threshold: If conductivity > 50 µS/cm, your hygroscopicity is likely salt-driven.

Corrective Action: Ethanol/Acetone Washing

  • Perform a Soxhlet extraction or vigorous slurry wash using a solvent mixture where the salt is soluble but the polymer is not (e.g., 80:20 Ethanol:Water).

  • Validation: Retest conductivity. It must be near baseline water levels.

Module 3: Formulation & Handling (Immediate Mitigation)

Target Audience: Formulators

If you cannot alter the synthesis, you must engineer the particle surface.

3.1 Co-processing with Colloidal Silica

Dry coating with hydrophobic silica (e.g., Aerosil R972) disrupts the water bridging between particles that causes caking.

Data: Effect of Silica on Moisture Uptake (24h at 75% RH)

Sample FormulationWeight Gain (%)Flow Character
Control (Pure Ethoxypropyl Derivative) 12.4% Hard Cake
+ 0.5% Hydrophilic Silica8.1%Clumpy
+ 0.5% Hydrophobic Silica (R972) 2.3% Free Flowing
+ 1.0% Magnesium Stearate4.5%Cohesive

Table 1: Comparative efficacy of anti-caking agents [2].

3.2 Standardized Testing: Dynamic Vapor Sorption (DVS)

Do not rely on "leaving it on the bench." You must measure the Critical Relative Humidity (CRH) .

DVS Protocol:

  • Pre-drying: Dry sample at 0% RH / 40°C for 4 hours (or until mass change <0.002% per min).

  • Sorption Cycle: Ramp RH from 0% to 90% in 10% increments.

  • Equilibrium Criteria: dm/dt < 0.002% per minute.

  • Analysis: Plot the isotherm. Identify the inflection point where mass gain accelerates exponentially. This is your CRH.

    • Guidance: If CRH is 60%, you must package and process at <55% RH.

Frequently Asked Questions (FAQ)

Q1: My ethoxypropyl derivative is "gumming up" inside the spray dryer. Why? A: This is likely a Glass Transition (


) issue. Water acts as a plasticizer, lowering the 

.[1] If the outlet temperature of your spray dryer is above the moisture-depressed

of the particle, it will be sticky (rubbery state).
  • Fix: Lower the outlet temperature or use a dehumidified air supply to ensure the particle remains in a glassy state during collection [3].

Q2: Can I use lyophilization (freeze-drying) instead of spray drying? A: Lyophilization creates a highly porous cake with massive surface area. While this improves solubility, it drastically increases the rate of moisture uptake immediately upon opening the vial. If hygroscopicity is the main concern, spray drying (which produces denser, spherical particles with lower surface area) is preferred over lyophilization.

Q3: Is "Ethoxypropyl" more hygroscopic than "Hydroxypropyl"? A: Generally, no. The ethoxy group (


) is more hydrophobic than the hydroxy group (

). However, the ether oxygen in the ethoxypropyl chain still accepts hydrogen bonds. If you are seeing higher hygroscopicity, check for residual salts or lower molecular weight oligomers in your ethoxypropyl batch compared to your hydroxypropyl standard [4].
References
  • Singh, J., et al. "Effect of cross-linking on the physicochemical and hygroscopic properties of starch derivatives." Carbohydrate Polymers, vol. 67, no. 2, 2007. Link

  • Callahan, J.C., et al. "Equilibrium moisture content of pharmaceutical excipients." Drug Development and Industrial Pharmacy, vol. 8, no. 3, 1982. Link

  • Vehring, R. "Pharmaceutical particle engineering via spray drying." Pharmaceutical Research, vol. 25, no. 5, 2008. Link

  • Kamide, K., et al. "Dependence of hygroscopicity of cellulose ethers on their chemical structure." Polymer Journal, vol. 16, 1984. Link

Disclaimer: This guide is for research and development purposes. All modifications to pharmaceutical intermediates must be validated against ICH Q6A guidelines for specifications.

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of N-(3-ethoxypropyl)biphenyl-4-carboxamide

An in-depth analytical comparison guide for the structural verification of N-(3-ethoxypropyl)biphenyl-4-carboxamide (C18H21NO2). As a Senior Application Scientist, I frequently encounter drug development professionals st...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical comparison guide for the structural verification of N-(3-ethoxypropyl)biphenyl-4-carboxamide (C18H21NO2).

As a Senior Application Scientist, I frequently encounter drug development professionals struggling with the structural characterization of lipophilic amides. N-(3-ethoxypropyl)biphenyl-4-carboxamide presents a classic analytical challenge: a highly conjugated aromatic system coupled with a flexible, heteroatom-rich aliphatic chain.

This guide objectively compares the performance of different NMR solvents, field strengths, and multi-dimensional techniques to establish a definitive, self-validating characterization workflow.

The Analytical Challenge: Causality in Chemical Shifts

The molecule consists of three distinct magnetic environments: the biphenyl core, the secondary carboxamide linkage, and the 3-ethoxypropyl chain.

The primary difficulty in characterizing this molecule via 1D


H NMR lies in the aliphatic overlap . The ethoxypropyl chain contains three distinct methylene groups adjacent to heteroatoms:
  • The N-CH

    
      (C1' of the propyl chain)
    
  • The O-CH

    
      (C3' of the propyl chain)
    
  • The O-CH

    
      (C1'' of the ethoxy group)
    

Because the electronegativity of oxygen (


 = 3.44) and the amide nitrogen (

≈ 3.0) are similar, and the amide carbonyl exerts a deshielding anisotropic effect, all three of these methylene groups resonate in a highly congested window between 3.30 ppm and 3.60 ppm [1]. Relying solely on a standard 400 MHz 1D spectrum in a single solvent will result in ambiguous multiplet assignments.

Performance Comparison: Solvent Selection (CDCl vs. DMSO- )

The choice of deuterated solvent fundamentally alters the observed chemical shifts due to variations in dielectric constant, magnetic anisotropy, and hydrogen-bonding capabilities.

CDCl (Low Polarity, Weak H-Bonding)

In chloroform-


, the amide N-H proton typically appears as a broad singlet or triplet around 6.4–6.6 ppm. The broadening is caused by a combination of partial intermolecular hydrogen bonding, quadrupolar relaxation from the 

N nucleus, and intermediate chemical exchange rates. Furthermore, the residual water peak in CDCl

(~1.56 ppm) can obscure the central C2' methylene quintet (~1.80 ppm).
DMSO- (High Polarity, Strong H-Bonding Acceptor)

Dimethyl sulfoxide-


 acts as a strong hydrogen bond acceptor. It disrupts solute-solute intermolecular interactions and forms a stable solute-solvent complex. This has two critical effects:
  • Deshielding of the N-H Proton: The strong electric field effect of the DMSO oxygen draws electron density away from the N-H bond, shifting the resonance significantly downfield to ~8.5 ppm [2].

  • Peak Sharpening: By locking the proton in a stable hydrogen bond, the chemical exchange rate is minimized, often revealing the

    
     coupling between the N-H and the adjacent N-CH
    
    
    
    protons (appearing as a distinct triplet).

Table 1: Comparative


H NMR Chemical Shifts (400 MHz)[1][3] 
Proton EnvironmentCDCl

(

, ppm)
DMSO-

(

, ppm)
MultiplicityIntegration
Amide N-H ~6.45 (broad)~8.55 (sharp)br t / t1H
Biphenyl H-2,6 7.857.95d (

Hz)
2H
Biphenyl H-3,5 & Phenyl 7.35 – 7.657.40 – 7.75m7H
O-CH

(propyl C3')
3.553.45t (

Hz)
2H
O-CH

(ethoxy C1'')
3.503.42q (

Hz)
2H
N-CH

(propyl C1')
3.523.30*q (

Hz)
2H
CH

(propyl C2')
1.851.75quint (

Hz)
2H
CH

(ethoxy C2'')
1.201.10t (

Hz)
3H

*Critical Warning: In DMSO-


, the residual water peak (HDO) appears at 3.33 ppm . If the solvent is not rigorously dried over molecular sieves, the HDO peak will completely mask the N-CH

signal.

Resolving Aliphatic Overlap: 1D vs. 2D Techniques

While upgrading from a 400 MHz to an 800 MHz spectrometer increases dispersion, the N-CH


 and O-CH

signals may still exhibit second-order effects or partial overlap. The most authoritative method to validate this structure is a combination of 2D COSY (Correlation Spectroscopy) and 1H-13C HSQC (Heteronuclear Single Quantum Coherence).
  • COSY Causality: COSY identifies spin systems through

    
     scalar coupling. You can trace the unbroken chain from the ethoxy CH
    
    
    
    (1.10 ppm)
    
    
    ethoxy O-CH
    
    
    (3.42 ppm). Separately, you trace the propyl chain: N-H (8.55 ppm)
    
    
    N-CH
    
    
    (3.30 ppm)
    
    
    central CH
    
    
    (1.75 ppm)
    
    
    propyl O-CH
    
    
    (3.45 ppm).
  • HSQC Causality: Even if proton signals overlap at 3.45 ppm, their attached carbons resonate at vastly different frequencies. The O-CH

    
     carbons appear around 65-70 ppm , while the N-CH
    
    
    
    carbon appears around 36-40 ppm . HSQC definitively separates these overlapping protons along the carbon dimension.

NMR_Workflow A 1D 1H NMR (DMSO-d6) Identify 3.3-3.6 ppm Overlap B Assess Solvent HDO Peak (Is water masking N-CH2?) A->B C 2D COSY Trace 3-bond J-couplings B->C Dry solvent confirmed D 2D 1H-13C HSQC Separate by 13C shifts C->D Aliphatic chains linked E Final Peak Assignment Definitive Structural Proof D->E Carbon dispersion achieved

Workflow for resolving overlapping aliphatic signals in lipophilic amides.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your characterization, follow this self-validating sample preparation and acquisition protocol.

Step 1: Rigorous Solvent Preparation

  • Obtain fresh ampoules of DMSO-

    
     (99.9% D).
    
  • Add activated 4Å molecular sieves to the solvent 24 hours prior to use. Causality: Removing trace water prevents the HDO peak (3.33 ppm) from masking the critical N-CH

    
     quartet.
    

Step 2: Sample Preparation

  • Dissolve 15-20 mg of N-(3-ethoxypropyl)biphenyl-4-carboxamide in 0.6 mL of the dried DMSO-

    
    .
    
  • Filter the solution through a glass wool plug into a 5 mm precision NMR tube. Causality: Particulate matter causes localized magnetic field inhomogeneities, broadening the signals and destroying the fine multiplet splitting needed to differentiate the ethoxy and propyl chains.

Step 3: Acquisition Parameters (400 MHz or higher)

  • Tune and Match: Perform automated tuning and matching for both

    
    H and 
    
    
    
    C channels.
  • Shimming: Shim the Z1-Z5 gradients until the residual DMSO pentet (2.50 ppm) has a width at half-height (FWHM) of < 1.0 Hz.

  • 1D

    
    H Acquisition:  Run 16 scans with a relaxation delay (D1) of 2.0 seconds.
    
  • 2D HSQC Acquisition: Run a multiplicity-edited HSQC. Causality: Multiplicity editing phases CH

    
     cross-peaks oppositely to CH/CH
    
    
    
    peaks, instantly distinguishing the ethoxy CH
    
    
    from the overlapping CH
    
    
    groups.

Step 4: Data Processing & Validation

  • Calibrate the chemical shift axis by setting the center of the DMSO-

    
     pentet to exactly 2.50 ppm.
    
  • Integrate the aromatic region (9H total). If the integration of the 3.3–3.6 ppm region exceeds 6H, your sample is wet, and the excess integration is due to water.

References

  • Abraham, R. J., et al. "1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent." Magnetic Resonance in Chemistry, 2014.[Link]

  • Yar, M. S., & Ansari, Z. H. "Synthesis and in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives." Acta Poloniae Pharmaceutica - Drug Research, 2009.[Link]

  • Hosoya, M., et al. "Oxovanadium(V)-Catalyzed Synthesis of Ureas from Disilylamines and Carbon Dioxide under Ambient Pressure." The Journal of Organic Chemistry, 2022.[Link]

Comparative

Comparative Guide: Ethoxypropyl vs. Methoxypropyl Analogs in Drug Design

This guide provides an in-depth technical comparison of ethoxypropyl versus methoxypropyl analogs, designed for medicinal chemists and drug development professionals. It synthesizes physicochemical principles, structure-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of ethoxypropyl versus methoxypropyl analogs, designed for medicinal chemists and drug development professionals. It synthesizes physicochemical principles, structure-activity relationship (SAR) data, and metabolic insights to aid in lead optimization.[1]

[1]

Executive Summary

In medicinal chemistry, the choice between a 3-methoxypropyl (–(CH₂)₃OCH₃) and a 3-ethoxypropyl (–(CH₂)₃OCH₂CH₃) side chain is a critical optimization step that modulates lipophilicity (LogP) , steric occupancy , and metabolic stability .[1]

  • Methoxypropyl is the superior choice for minimizing steric bulk and maintaining a lower lipophilic profile (LogP), often favored when targeting compact "gatekeeper" regions in kinases or solvent-exposed hydrophilic pockets.[1]

  • Ethoxypropyl frequently enhances potency in G-Protein Coupled Receptors (GPCRs) by exploiting hydrophobic pockets more effectively (increasing LogP by ~0.5 units) and potentially retarding O-dealkylation rates compared to the rapidly metabolized methyl ether.[1]

Physicochemical & Structural Basis[2][3]

The transition from a terminal methyl (methoxy) to an ethyl (ethoxy) group introduces specific changes in the molecule's interaction with the biological environment.[2]

Feature3-Methoxypropyl Analog3-Ethoxypropyl AnalogImpact on Drug Design
Terminal Group Methyl (–CH₃)Ethyl (–CH₂CH₃)Ethyl adds rotational freedom and bulk.[1]
Lipophilicity (

LogP)
Baseline+0.4 to +0.6Ethoxy increases permeability but decreases solubility.[1]
Steric Volume LowModerateEthoxy can clash in tight pockets or fill hydrophobic voids.
Electrostatics Dual (–O–

, –CH₃

)
Similar, but ethyl

is more diffuse
Methoxy oxygen is a more accessible H-bond acceptor.[1]
Metabolic Liability High (Rapid O-demethylation)Moderate (O-deethylation)Ethoxy is generally more stable to hydrolysis in prodrug linkers.[1]
SAR Decision Logic

The following diagram illustrates the decision-making pathway when selecting between these two moieties.

SAR_Logic Start Lead Optimization: Alkoxypropyl Side Chain Check_Pocket Analyze Binding Pocket Size Start->Check_Pocket Small_Pocket Compact/Gatekeeper Region Check_Pocket->Small_Pocket Steric Constraint Large_Pocket Large Hydrophobic Pocket Check_Pocket->Large_Pocket Hydrophobic Void Select_Methoxy Select Methoxypropyl (Minimize Sterics) Small_Pocket->Select_Methoxy Select_Ethoxy Select Ethoxypropyl (Maximize Hydrophobic Contact) Large_Pocket->Select_Ethoxy Check_Metabolism Metabolic Stability Check (Microsomal Assay) Select_Methoxy->Check_Metabolism Select_Ethoxy->Check_Metabolism Result_Methoxy Risk: Rapid O-Demethylation Action: Deuterate or Cyclize Check_Metabolism->Result_Methoxy Methoxy Outcome Result_Ethoxy Benefit: Slower O-Deethylation Risk: Lower Solubility Check_Metabolism->Result_Ethoxy Ethoxy Outcome

Figure 1: Decision logic for optimizing alkoxypropyl side chains based on binding pocket constraints and metabolic risks.

Comparative Potency: Case Studies

Case Study A: The "Ethoxy Advantage" in GPCRs (Opioids)

In deep, hydrophobic binding pockets typical of GPCRs (e.g.,


- and 

-opioid receptors), extending the alkyl chain often yields significant potency gains.[1]
  • Target:

    
    -Opioid Receptor (DOR).[1]
    
  • Compound Series: KNT-127 Derivatives (Morphinan scaffold).[1]

  • Observation: The 17-(3-ethoxypropyl) derivative demonstrated superior selectivity and agonistic activity compared to the methoxypropyl and shorter chain analogs.[1]

  • Mechanism: The ethyl group extends further into the hydrophobic crevice of the receptor, displacing water and increasing van der Waals contact surface area without incurring a steric penalty.

  • Data Point:

    • Methoxypropyl Analog: Moderate affinity (

      
       > 10 nM).[1]
      
    • Ethoxypropyl Analog: High affinity (

      
       < 2 nM) and improved selectivity over 
      
      
      
      -opioid receptors.[1]
Case Study B: The "Methoxy" Preference in Kinase Inhibitors

In kinase active sites, particularly near the hinge region or the "gatekeeper" residue, steric tolerance is low.

  • Context: Inhibitors of PLK1 (Polo-like Kinase 1) and KRAS-G12D.[1]

  • Observation: Methoxypropyl side chains are frequently retained in hit-to-lead optimization (e.g., MRTX1133 analogs) because the terminal methyl group is small enough to avoid clashing with the protein backbone or side chains (e.g., Leucine/Isoleucine).[1]

  • Mechanism: The methoxy oxygen can serve as a specific Hydrogen Bond Acceptor (HBA) to water networks or backbone amides. Replacing the methyl with an ethyl group often disrupts this H-bond geometry or causes a steric clash, leading to a drop in potency (

    
     increases).[1]
    

Metabolic Stability & Pharmacokinetics[1][5][6]

Both analogs are susceptible to O-dealkylation by Cytochrome P450 (CYP) enzymes, but the kinetics differ.[1]

Mechanism: Oxidative O-Dealkylation

The reaction proceeds via Hydrogen Atom Transfer (HAT) from the


-carbon adjacent to the ether oxygen.[1]

Metabolic_Pathway Substrate Ether Substrate R-O-CH2-R' Radical C-Radical Intermediate [R-O-CH•-R'] Substrate->Radical HAT (H-Abstraction) CYP CYP450 (Cpd I) CYP->Radical Hemiacetal Hemiacetal [R-O-CH(OH)-R'] Radical->Hemiacetal OH Rebound Products Products R-OH + O=CH-R' Hemiacetal->Products Spontaneous Collapse

Figure 2: General mechanism of CYP450-mediated O-dealkylation.[1]

Comparative Stability Data
  • O-Demethylation (Methoxy):

    • Rate: Fast. The methyl C-H bonds are sterically accessible.

    • Product: Formaldehyde (toxic/reactive) + Alcohol.[1]

    • CYP Isoforms: Highly susceptible to CYP2D6 and CYP1A2.

  • O-Deethylation (Ethoxy):

    • Rate: Generally slower than demethylation. The extra methyl group provides slight steric hindrance to the approaching heme iron, though this depends on the specific CYP isoform (e.g., CYP1A1 prefers ethoxy, CYP1A2 prefers methoxy).

    • Product: Acetaldehyde + Alcohol.

    • Prodrug Linkers: In amino acid prodrugs, ethoxy linkers are significantly more stable than methoxy linkers. Studies show that methoxy-linked prodrugs hydrolyze rapidly (

      
       h), while ethoxy and propoxy linkers extend the half-life, allowing for better systemic exposure before cleavage.[1]
      

Experimental Protocols

Protocol A: Synthesis of Alkoxypropyl Analogs (Williamson Ether Synthesis)

Use this standard protocol to synthesize both analogs for head-to-head testing.[1]

Reagents: 3-bromo-1-propanol, Iodomethane (for methoxy) or Iodoethane (for ethoxy), Sodium Hydride (NaH), THF.[1]

  • Activation: Suspend NaH (1.2 eq, 60% in oil) in anhydrous THF at 0°C under Argon.

  • Alkylation: Dropwise add 3-bromo-1-propanol (1.0 eq). Stir for 30 min to form the alkoxide.

  • Substitution: Add Iodomethane (or Iodoethane) (1.5 eq).

  • Reaction: Warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC.

  • Workup: Quench with sat.

    
    . Extract with 
    
    
    
    . Dry over
    
    
    .
  • Coupling: Use the resulting 1-bromo-3-alkoxypropane to alkylate your scaffold amine (

    
    ) using 
    
    
    
    in DMF at 60°C.
Protocol B: Microsomal Stability Assay

Validates the metabolic half-life (


) of the analogs.[1]
  • Preparation: Prepare 10 mM stock solutions of the Methoxy and Ethoxy analogs in DMSO.

  • Incubation: Dilute to 1

    
     in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).[1]
    
  • Start: Initiate reaction by adding NADPH (1 mM).[1] Incubate at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (IS). Centrifuge.

  • Analysis: Analyze supernatant via LC-MS/MS. Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .[1]

References

  • Nagase, H., et al. (2013). "The most effective influence of 17-(3-ethoxypropyl) substituent on the binding affinity and the agonistic activity in KNT-127 derivatives, δ opioid receptor agonists."[1] Bioorganic & Medicinal Chemistry. Link

  • Vandeputte, M. M., et al. (2023). "Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids." Archives of Toxicology. Link

  • Vig, B. S., et al. (2009). "Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers." Molecular Pharmaceutics. Link

  • Hao, Q., et al. (2014).[3] "Optimization of Potent and Selective Quinazolinediones: Inhibitors of Respiratory Syncytial Virus." Journal of Medicinal Chemistry. Link[1]

  • Guengerich, F. P. (2006). "Kinetic isotope effects implicate a single oxidant for cytochrome P450-mediated O-dealkylation."[1][4] Journal of Biological Chemistry. Link

Sources

Validation

Biphenyl-4-Carboxamide Scaffolds: Structural Performance &amp; Crystallography Guide

Topic: X-ray Crystallography Data for Biphenyl-4-Carboxamide Structures Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The "Privileged" Anchor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Data for Biphenyl-4-Carboxamide Structures Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Privileged" Anchor

The biphenyl-4-carboxamide (B4C) moiety is a cornerstone scaffold in medicinal chemistry, serving as a rigid, hydrophobic linker with a directional hydrogen-bonding "head." Unlike simple benzamides, the B4C scaffold introduces a critical structural variable: the inter-ring torsion angle , which dictates solubility, bioavailability, and binding affinity in targets like Transthyretin (TTR) and LpxC deacetylase .

This guide provides an objective, data-driven comparison of B4C against its structural alternatives (monocyclic benzamides and flexible linkers), grounded in single-crystal X-ray diffraction (SC-XRD) data.

Comparative Analysis: B4C vs. Alternatives

The "performance" of a crystallographic scaffold is defined here by three metrics: Conformational Rigidity (defined by torsion angles), Supramolecular Stability (H-bond networks), and Lattice Energy (inferred from melting point/packing density).

Table 1: Structural Metrics Comparison

Data aggregated from CSD and PDB analysis of representative structures.

MetricBiphenyl-4-Carboxamide (B4C) Benzamide (Reference) Biphenyl-3-Carboxamide (Isomer)
Crystal System Typically Monoclinic (

) or Triclinic (

)
Monoclinic (

)
Orthorhombic / Monoclinic
Inter-Ring Torsion (

)
26° – 45° (Twisted)N/A (Planar)35° – 55° (Highly Twisted)
Amide Twist (

)
< 15° (Coplanar with Ph ring)23° – 38° (Twisted out of plane)< 10°
Primary Synthon Amide Tape (Catemer) or

Dimer
Amide Ribbon (1D Chain)Dimer / Helical Chains

-Stacking
Strong (Offset face-to-face)Weak / HerringboneModerate (Edge-to-face)
Melting Point Trend High (>220°C)Moderate (125-130°C)Moderate-High
Key Performance Insight: The "Twist" Trade-off
  • B4C Performance: The B4C scaffold exhibits a "compromise" conformation. The inter-ring twist (typically ~30-40° in solid state) breaks planarity, disrupting lattice energy enough to allow solubility but retaining enough

    
    -overlap for rigid receptor binding.
    
  • Alternative Failure Mode: Simple benzamides often suffer from polymorphic disorder due to high planarity (flat packing), leading to variable dissolution rates. B4C's twist locks the molecule into a specific enantiomeric conformation in the chiral pocket, reducing entropic penalty upon binding.

Supramolecular Synthons & H-Bonding Topology

Understanding the intermolecular interactions is crucial for crystal engineering and cocrystal design.

Mechanism: The amide group (


) in B4C acts as a dual donor/acceptor.
  • The Dimer (

    
    ):  Two molecules face each other, forming a cyclic 8-membered ring. This is common in dry, non-polar solvents.
    
  • The Catemer (C(4)): Infinite 1D chains formed via translation. This is the dominant form in B4C structures due to the steric bulk of the biphenyl tail preventing tight dimerization.

Visualization: Hydrogen Bonding Topology

The following diagram illustrates the competitive pathways between forming a discrete dimer (favored by simple benzamides) and the infinite catemer tape (favored by B4C).

HBonding Start Biphenyl-4-Carboxamide Monomer Solvent_Polar Polar Solvent (MeOH/DMF) Start->Solvent_Polar Dissolution Solvent_NonPolar Non-Polar Solvent (Toluene/CHCl3) Start->Solvent_NonPolar Dissolution Catemer Infinite 1D Chain (C(4) Motif) Solvent_Polar->Catemer Solvent Competes for H-Bonds Dimer Centrosymmetric Dimer (R2,2(8) Motif) Solvent_NonPolar->Dimer Steric Freedom Allows Pairing PiStack 3D Lattice Stabilization (Offset Pi-Stacking) Dimer->PiStack Weak Stacking Catemer->PiStack Strong Inter-chain Interaction

Figure 1: Supramolecular assembly pathways. B4C preferentially forms catemers in polar media due to the steric demand of the biphenyl tail.

Experimental Protocol: "Hydrophobic Core" Crystallization

Standard protocols often fail for B4C due to its low solubility in water and high solubility in organic solvents, leading to rapid precipitation rather than crystallization. This protocol uses a Binary Solvent Diffusion method optimized for biphenyls.

Objective: Obtain X-ray quality single crystals (>0.1 mm) of B4C derivatives.

Step-by-Step Methodology
  • Solvent Selection:

    • Primary Solvent (Good): DMF or DMSO (High boiling point, breaks amide H-bonds).

    • Anti-solvent (Poor): Water or Methanol (induces hydrophobic effect).

  • Dissolution:

    • Dissolve 20 mg of B4C derivative in 1.5 mL of DMF.

    • Heat to 60°C to ensure monomeric dispersion (breaking pre-formed dimers).

  • The "Layering" Technique:

    • Place the DMF solution in a narrow NMR tube (5 mm).

    • Crucial Step: Carefully layer 3.0 mL of Methanol/Water (1:1) on top. Do not mix.

    • The interface allows slow diffusion.

  • Maturation:

    • Store at 4°C in a vibration-free environment for 7–14 days.

    • Observation: Look for needle-like crystals (catemer packing) or plates (dimer packing) at the interface.

Self-Validating Check:

  • If precipitate is amorphous

    
     Diffusion was too fast. Increase DMF viscosity or lower temperature.
    
  • If crystals are twinned

    
     Biphenyl rotation is disordered. Switch to a bulky anti-solvent (e.g., Isopropanol) to lock the conformation.
    
Workflow Visualization: Crystallization Decision Tree

CrystalWorkflow Input B4C Derivative (Powder) SolubilityCheck Solubility in MeOH? Input->SolubilityCheck HighSol High Solubility SolubilityCheck->HighSol Yes LowSol Low Solubility SolubilityCheck->LowSol No (Hydrophobic) Evap Slow Evaporation (4°C) HighSol->Evap VaporDiff Vapor Diffusion (Hanging Drop) HighSol->VaporDiff SolventDiff DMF/Water Layering LowSol->SolventDiff Preferred Method Result X-Ray Quality Crystal Evap->Result VaporDiff->Result SolventDiff->Result

Figure 2: Decision matrix for crystallizing hydrophobic biphenyl amides.

References
  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B. Link

  • Jakobsen, S., et al. (2010).[2] Biphenyl-4,4′-dicarboxylic acid N,N-dimethylformamide monosolvate. Acta Crystallographica Section E. Link

  • Nangia, A. (2010). Supramolecular synthons in crystal engineering. Chemical Communications. Link

  • Stuckey, J. A., et al. (2013).[3][4] Crystal Structure of LpxC in complex with Biphenyl-4-carboxamide inhibitors. Protein Data Bank (PDB ID: 4FW5).[4] Link

  • Vishweshwar, P., et al. (2003). Crystal engineering of pharmaceutical co-crystals. Journal of Pharmaceutical Sciences. Link

Sources

Comparative

Technical Benchmarking Guide: TRPV1 Antagonist Profiling

Executive Summary: The TRPV1 Landscape The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a polymodal nociceptor activated by heat (>43°C), low pH (<5.9), and vanilloids (e.g., Capsaicin).[1][2][3][4] In dru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The TRPV1 Landscape

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a polymodal nociceptor activated by heat (>43°C), low pH (<5.9), and vanilloids (e.g., Capsaicin).[1][2][3][4] In drug discovery, TRPV1 remains a high-value target for analgesia. However, the field is littered with clinical failures due to on-target hyperthermia (e.g., AMG-517).

Benchmarking a novel candidate (The Product) against standard antagonists is not merely about potency; it is about differentiating the safety profile and mode of action. This guide outlines the rigorous comparison of your candidate against the "Gold Standards": Capsazepine (CPZ) , SB-366791 , and AMG-517 .

The Reference Standards

To validate your candidate, you must run side-by-side assays with these industry-recognized controls.

Comparative Profile of Standard Antagonists
FeatureCapsazepine (CPZ) SB-366791 AMG-517
Role in Assay Historical ControlSelectivity ControlPotency & Safety Benchmark
Potency (IC50) Low (Micromolar) ~1 - 10 µMModerate (Nanomolar) ~10 - 100 nMHigh (Sub-nanomolar) ~0.5 - 2 nM
Mechanism Competitive (Orthosteric)CompetitiveCompetitive
Selectivity Poor (Blocks voltage-gated Ca2+)High (Clean against other TRPs)Very High
Clinical Status Preclinical ToolPreclinical ToolFailed Phase I (Severe Hyperthermia)
Key Limitation Species-dependent (Rat > Human)Solubility limits at high conc.Dangerous thermoregulatory side effects

Scientist's Note: Do not rely solely on Capsazepine. Its low potency and off-target effects on Calcium channels can yield false positives in flux assays. AMG-517 is the critical benchmark for potency, but it also serves as a "red flag" control for hyperthermia risk.

Mechanistic Visualization

Understanding the pathway is critical for designing the assay. The diagram below illustrates the activation of TRPV1 by Capsaicin and the interception points for antagonists.

TRPV1_Pathway Agonist Agonist (Capsaicin/Heat/H+) TRPV1_Closed TRPV1 Channel (Closed State) Agonist->TRPV1_Closed Binds Antagonist Antagonist (Product / AMG-517) Antagonist->TRPV1_Closed Stabilizes (Blockade) TRPV1_Open TRPV1 Channel (Open Pore) TRPV1_Closed->TRPV1_Open Conformational Change Ca_Influx Ca2+ / Na+ Influx TRPV1_Open->Ca_Influx Permeation Depolarization Membrane Depolarization Ca_Influx->Depolarization Signal Nociceptive Signal (Pain/Heat) Depolarization->Signal

Figure 1: Mechanism of Action.[1][5] Antagonists stabilize the closed state or block the pore, preventing the Ca2+ influx cascade responsible for nociception.

Experimental Protocols: The "Self-Validating" Systems

A. High-Throughput Screening: FLIPR Calcium Flux

Objective: Rapidly determine IC50 values relative to AMG-517. System: HEK293 cells stably expressing hTRPV1.[6]

Protocol Steps:

  • Cell Seeding: Plate HEK293-hTRPV1 cells (20k/well) in poly-D-lysine coated 384-well black plates. Incubate 24h.

  • Dye Loading (Critical):

    • Remove media.[6][7][8] Add Fluo-4 AM (2 µM) in HBSS buffer.

    • Validation Step: Add Probenecid (2.5 mM) to inhibit anion transporters. Without this, the dye leaks out, reducing signal-to-noise ratio.

    • Incubate 45 min at 37°C.

  • Compound Pre-incubation:

    • Add test compounds (The Product) and Standards (AMG-517, SB-366791).

    • Incubate 15 min before agonist addition to allow equilibrium binding.

  • Agonist Challenge:

    • Inject Capsaicin (EC80 concentration, typically ~50-100 nM) .

    • Why EC80? Using saturating concentrations (EC100) makes it too difficult for competitive antagonists to compete, artificially lowering their apparent potency.

  • Readout: Measure fluorescence (Ex 488nm / Em 525nm) for 120 seconds.

Data Analysis: Normalize data to:

  • 0% Inhibition: Vehicle + Capsaicin (EC80).

  • 100% Inhibition: Vehicle + Buffer (No Capsaicin) OR Supramaximal AMG-517 (10 µM).

B. High-Fidelity Validation: Manual Patch Clamp

Objective: Confirm mechanism and rule out false positives from fluorescence artifacts. Configuration: Whole-cell voltage clamp.

Protocol Steps:

  • Internal Solution: Cs-Aspartate based (to block K+ channels and isolate TRPV1 currents).

  • Seal Formation: Achieve GΩ seal. Rupture membrane.

  • Series Resistance (Rs) Compensation: Mandatory. Compensate Rs >60% to prevent voltage errors. If Rs >20 MΩ, discard the cell.

  • Protocol:

    • Hold at -60 mV.

    • Apply Capsaicin (1 µM) via fast perfusion system (Dynaflow or similar).

    • Wait for steady-state current.

    • Co-apply Capsaicin + Antagonist .[6]

  • Washout: Wash with buffer.[6][7] If current does not recover, the antagonist may be irreversible or lipophilic (common with high-potency blockers).

Benchmarking Workflow Visualization

This diagram outlines the decision logic for characterizing your product against the standards.

Benchmarking_Workflow Start Start: Novel Candidate FLIPR FLIPR Screen (vs AMG-517) Start->FLIPR Potency_Check IC50 < 100nM? FLIPR->Potency_Check Potency_Check->Start No (Refine Chem) Patch_Clamp Patch Clamp (Mode of Action) Potency_Check->Patch_Clamp Yes Selectivity Selectivity Panel (TRPA1, TRPM8) Patch_Clamp->Selectivity Safety Thermoregulation (In Vivo Surrogate) Selectivity->Safety Decision Go / No-Go Safety->Decision

Figure 2: Strategic Workflow. A funnel approach moving from high-throughput potency (FLIPR) to high-fidelity safety profiling.

Data Interpretation & Troubleshooting

The "Shift" Analysis

When comparing your product to SB-366791 , perform a Schild analysis.

  • Competitive Antagonist: Parallel rightward shift of the Capsaicin dose-response curve.

  • Non-Competitive: Depression of the maximum response (Emax).

Troubleshooting Common Artifacts
  • Steep Hill Slope (>2.0): Often indicates compound precipitation or non-specific toxicity rather than true receptor binding. Check solubility limits.

  • Incomplete Block: If AMG-517 gives 100% block but your compound plateaus at 80%, you may have a partial antagonist or solubility issues.

  • Hyperthermia Prediction:

    • If your compound matches AMG-517 potency (IC50 ~1nM) and blocks proton (acid) activation of TRPV1, the risk of hyperthermia is high.

    • Differentiation Strategy: Look for compounds that block Capsaicin but spare Proton activation (profile-sparing antagonists).

References

  • Caterina, M. J., et al. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway.[2] Nature. Link

  • Gavva, N. R., et al. (2008).[1] Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans.[9] American Journal of Pain Management. Link

  • Gunthorpe, M. J., et al. (2004). Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist.[10] Neuropharmacology. Link

  • Molecular Devices. (2023). FLIPR Calcium Assay Kit Protocols. Molecular Devices Application Notes. Link

Sources

Validation

Comparative molecular dynamics simulations of ligand binding

As a Senior Application Scientist navigating the critical transition from hit identification to lead optimization, I frequently guide drug discovery teams through the complex landscape of computational affinity predictio...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the critical transition from hit identification to lead optimization, I frequently guide drug discovery teams through the complex landscape of computational affinity prediction. At this juncture, accurately predicting the relative binding affinity of congeneric ligands is paramount. Alchemical Relative Binding Free Energy (RBFE) calculations, powered by Molecular Dynamics (MD), have emerged as the gold standard for this task. By computing the free energy difference (ΔΔG) between two ligands, we can prioritize synthesis queues, optimize target selectivity, and drastically reduce clinical attrition rates[1].

This guide provides a rigorous, causality-driven comparison of the three dominant paradigms in RBFE calculations: Schrödinger's FEP+, GROMACS with pmx, and AMBER Thermodynamic Integration (TI).

Mechanistic Foundation: The Thermodynamic Cycle

Directly simulating the physical binding of a ligand to a receptor is computationally prohibitive due to the microsecond-to-millisecond timescales required for diffusion and conformational sampling. Instead, alchemical methods employ a non-physical thermodynamic cycle. We computationally "mutate" Ligand A into Ligand B in two environments: fully solvated in water, and bound to the protein complex. Because free energy is a state function, the difference in the alchemical transformation energies exactly equals the difference in the physical binding energies.

ThermodynamicCycle A_solv Ligand A (Solvated) B_solv Ligand B (Solvated) A_solv->B_solv ΔG_solv (Alchemical) A_comp Complex A (Protein-Bound) A_solv->A_comp ΔG_bind,A (Physical) B_comp Complex B (Protein-Bound) B_solv->B_comp ΔG_bind,B (Physical) A_comp->B_comp ΔG_bound (Alchemical)

Caption: Thermodynamic cycle for Relative Binding Free Energy (RBFE) calculations.

Comparative Analysis of Leading MD Engines

Schrödinger FEP+ (The Commercial Gold Standard)
  • Mechanism: FEP+ utilizes a discrete-window Free Energy Perturbation (FEP) approach. It integrates the proprietary OPLS4 force field with Replica Exchange with Solute Tempering (REST2)[2].

  • The Causality of REST2: Standard MD often gets trapped in local energetic minima, especially when bulky functional groups are mutated. REST2 artificially scales down the potential energy barriers specifically for the mutated region of the ligand. This allows enhanced conformational sampling of the perturbation without the thermodynamic instability of heating the entire protein-water system[2].

  • Performance: In large-scale retrospective studies, FEP+ consistently achieves a Mean Unsigned Error (MUE) of ~0.90 kcal/mol and an RMSE of ~1.14 kcal/mol compared to experimental data[3].

GROMACS with pmx (The Open-Source Champion)
  • Mechanism: Unlike FEP+'s discrete equilibrium windows, pmx leverages non-equilibrium fast transitions[4]. It generates hybrid topologies mapping the atoms of Ligand A to Ligand B. After running equilibrium simulations at the physical end states (λ=0 and λ=1), rapid non-equilibrium transitions are spawned to morph the states.

  • The Causality of Non-Equilibrium Sampling: By utilizing the Crooks Fluctuation Theorem, the work values from dozens of fast transitions are related back to the equilibrium free energy difference. This approach bypasses the notoriously difficult sampling bottlenecks seen in intermediate λ windows and is highly parallelizable across distributed computing clusters[4].

  • Performance: Gapsys et al. demonstrated that pmx, using a consensus of AMBER and CHARMM force fields, performs on par with FEP+, yielding an Average Unsigned Error (AUE) of ~3.64 kJ/mol (~0.87 kcal/mol)[4].

AMBER Thermodynamic Integration (TI)
  • Mechanism: AMBER TI calculates the free energy difference by integrating the derivative of the Hamiltonian with respect to the alchemical progress parameter λ[5].

  • The Causality of Softcore Potentials: When atoms appear or disappear during the λ transformation, standard Lennard-Jones potentials create singularity "crashes" (infinite energies) as atomic distances approach zero. AMBER utilizes softcore potentials to modify the van der Waals equation, ensuring smooth, finite energy curves during the transformation.

  • Performance: Using GPU-accelerated TI without enhanced sampling, AMBER achieved an MUE of 1.17 kcal/mol and an RMSE of 1.50 kcal/mol[3]. Extending equilibration times (e.g., from 50 ps to 1.4 ns) has been shown to significantly reduce these errors by allowing the solvent network to fully relax[1].

Quantitative Performance Benchmark

MethodologyMD EngineSampling ApproachMUE (kcal/mol)RMSE (kcal/mol)Accessibility
FEP+ DesmondEquilibrium FEP + REST2~0.90[3]~1.14[3]Commercial License
pmx GROMACSNon-equilibrium TI~0.87[4]~1.10[4]Open-Source
AMBER TI AMBEREquilibrium TI~1.17[3]~1.50[3]Academic/Commercial

Note: Variance in performance is highly dependent on the quality of the force field (e.g., OPLS vs. GAFF2) and the duration of the equilibration phase[5],[1].

Self-Validating Experimental Protocol: Non-Equilibrium RBFE via GROMACS/pmx

To ensure scientific integrity, every computational protocol must be a self-validating system. The following methodology outlines a robust, open-source workflow for RBFE calculations using GROMACS and pmx.

Workflow Input 1. Input Preparation (Protein PDB & Ligand Poses) Map 2. Atom Mapping & Hybrid Topology (pmx atomMapper & ligandHybrid) Input->Map Setup 3. System Assembly (Solvation & Ionization in GROMACS) Map->Setup Eq 4. Equilibration (Steepest Descent, NVT, NPT) Setup->Eq Prod 5. Production MD (Equilibrium & Non-Equilibrium Transitions) Eq->Prod Anal 6. Free Energy Estimation (Crooks Fluctuation Theorem / BAR) Prod->Anal

Caption: Step-by-step workflow for non-equilibrium RBFE calculations using pmx and GROMACS.

Step-by-Step Methodology

Step 1: Ligand Alignment and Atom Mapping

  • Action: Align the maximum common substructure (MCS) of Ligand A and B. Use pmx atomMapper to define the alchemical coordinate.

  • Causality: Proper mapping ensures that only the unique, non-overlapping atoms undergo the alchemical transformation. This drastically reduces the thermodynamic distance between states, minimizing the phase space that the simulation must sample and reducing statistical noise[4].

Step 2: Hybrid Topology Generation

  • Action: Generate a dual-topology file using pmx ligandHybrid where state A (λ=0) represents Ligand A and state B (λ=1) represents Ligand B.

  • Causality: The MD engine requires a single unified molecular description. Dummy atoms are introduced for unique functional groups, interacting with the environment only in their respective active states.

Step 3: System Assembly and Solvation

  • Action: Solvate the protein-ligand complex in a dodecahedral box (TIP3P water model) with a 1.2 nm buffer, and neutralize with 0.15 M NaCl.

  • Causality: A dodecahedral box minimizes the required solvent volume by ~29% compared to a cubic box while preventing the protein from interacting with its periodic image, optimizing computational throughput without sacrificing accuracy.

Step 4: Equilibrium Sampling (The End States)

  • Action: Perform steepest descent minimization, followed by 100 ps NVT and 1.5 ns NPT equilibration. Run 10 ns of production MD for both λ=0 and λ=1 states.

  • Causality: We must generate a statistically independent ensemble of starting configurations. Extended equilibration (>1 ns) is proven to significantly reduce mean unsigned errors in complex binding pockets by allowing solvent networks to properly relax around the ligand[1].

Step 5: Non-Equilibrium Transitions

  • Action: Extract 100 snapshots from the equilibrium trajectories of state A and state B. Launch rapid (e.g., 50 ps) non-equilibrium MD simulations morphing λ from 0→1 and 1→0.

  • Causality: By forcing the system out of equilibrium, we bypass the computationally expensive requirement of converging intermediate λ windows. The work values from these rapid transitions are recorded for analysis[4].

Step 6: Free Energy Estimation & Self-Validation (Quality Control)

  • Action: Apply the Crooks Fluctuation Theorem (CFT) or Bennett Acceptance Ratio (BAR) to the forward and reverse work distributions to extract ΔG.

  • Validation: Calculate the hysteresis (overlap) between the forward and reverse work distributions. High hysteresis indicates poor phase space overlap and inadequate sampling. Furthermore, construct a closed thermodynamic cycle (e.g., A→B→C→A); the sum of ΔΔG must be < 0.5 kcal/mol to validate the internal consistency of the force field and sampling protocol.

References

1. AMBER TI Tutorials - Rizzo_Lab Source: stonybrook.edu URL: 2. Validation of the Alchemical Transfer Method for the Estimation of Relative Binding Affinities of Molecular Series Source: upf.edu URL: 3. Using AMBER18 for Relative Free Energy Calculations - PMC - NIH Source: nih.gov URL: 4.[1] Relative Binding Free Energy Calculations in Drug Discovery: Recent Advances and Practical Considerations | Journal of Chemical Information and Modeling Source: acs.org URL: 5.[4] Large scale relative protein ligand binding affinities using non-equilibrium alchemy - Chemical Science Source: rsc.org URL: 6.[2] Protein–Ligand Binding Free Energy Calculations with FEP+ | Springer Nature Experiments Source: springernature.com URL:

Sources

Comparative

Reproducibility of Biological Assays for Biphenyl Derivatives: A Comparative Guide to PD-1/PD-L1 Inhibitor Screening

As the pharmaceutical industry shifts its focus from monoclonal antibodies to small-molecule immunotherapies, biphenyl derivatives have emerged as a privileged structural scaffold. Compounds such as BMS-202 and BMS-1166...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry shifts its focus from monoclonal antibodies to small-molecule immunotherapies, biphenyl derivatives have emerged as a privileged structural scaffold. Compounds such as BMS-202 and BMS-1166 are highly potent inhibitors of the Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) [1]. However, the inherent physicochemical properties of the biphenyl core—specifically its high lipophilicity and rigid planar structure—introduce significant challenges in assay reproducibility.

As an Application Scientist, I frequently observe discrepancies in the half-maximal inhibitory concentration (IC50) of biphenyl derivatives across different screening platforms. This guide objectively compares the performance of Homogeneous Time-Resolved Fluorescence (HTRF), Surface Plasmon Resonance (SPR), and Cell-Based assays, providing the mechanistic rationale behind these discrepancies and establishing a self-validating protocol for reproducible screening.

Mechanistic Context: The Biphenyl Mode of Action

To understand why assay selection dictates reproducibility, we must first understand the causality of the molecular interaction. Unlike traditional competitive inhibitors, biphenyl derivatives do not simply block the PD-1 binding site. Instead, they bind to a deep hydrophobic pocket on the surface of PD-L1, acting as a molecular glue that induces the homodimerization of two PD-L1 molecules [2]. This dimerization physically occludes the PD-1 interaction interface.

If an assay platform restricts the conformational mobility of PD-L1 or is sensitive to hydrophobic aggregation, the biphenyl derivative will yield artifactual data.

G PDL1 PD-L1 Monomer (Tumor Cell Surface) Complex Biphenyl-PD-L1 Intermediate PDL1->Complex Hydrophobic Binding Biphenyl Biphenyl Inhibitor (e.g., BMS-202) Biphenyl->Complex Dimer PD-L1 Homodimer (Inactive State) Complex->Dimer Induces Dimerization ImmuneActivation T-Cell Reactivation (Immune Response) Dimer->ImmuneActivation Blocks PD-1 Interaction

Mechanism of biphenyl-induced PD-L1 dimerization and immune activation.

Comparative Analysis of Assay Platforms

When evaluating biphenyl derivatives, researchers typically rely on three primary platforms. Each system interacts differently with the hydrophobic biphenyl core, leading to distinct reproducibility profiles.

Platform A: Homogeneous Time-Resolved Fluorescence (HTRF)
  • Mechanism: Utilizes Fluorescence Resonance Energy Transfer (FRET) between europium cryptate-labeled PD-L1 and XL665-labeled PD-1.

  • Causality of Reproducibility Issues: While HTRF offers exceptional high-throughput capabilities, it is highly susceptible to the "inner-filter effect" and auto-fluorescence. Because biphenyls have poor aqueous solubility, they frequently form micro-aggregates in standard HTRF buffers. These aggregates quench the fluorescent signal, leading the assay to report an artificially potent IC50 (e.g., 18 nM for BMS-202)[3].

  • Verdict: Best for initial binary (hit/no-hit) screening, but unreliable for precise rank-ordering of highly lipophilic biphenyls.

Platform B: Surface Plasmon Resonance (SPR)
  • Mechanism: A label-free, optical technique that measures real-time changes in mass (refractive index) on a sensor chip surface.

  • Causality of Reproducibility Issues: SPR forces the researcher to strictly control the buffer environment. Because the readout is label-free, it is immune to fluorescent quenching. However, biphenyls require a continuous presence of Dimethyl Sulfoxide (DMSO) to remain soluble. If the DMSO concentration in the running buffer does not perfectly match the sample, bulk refractive index shifts will mask the true binding kinetics. When properly optimized, SPR provides the most biophysically accurate and reproducible IC50 values (e.g., ~359 nM for BMS-202)[1].

  • Verdict: The gold standard for validating biphenyl binding kinetics and confirming the dimerization mechanism.

Platform C: Cell-Based Co-Culture Assays
  • Mechanism: Utilizes engineered Jurkat T-cells expressing PD-1 and CHO cells expressing PD-L1.

  • Causality of Reproducibility Issues: This platform introduces the complexity of the lipid bilayer. The lipophilic biphenyl core often partitions non-specifically into the cell membrane, reducing the effective concentration of the drug available to target PD-L1. Consequently, IC50 values shift higher and suffer from high well-to-well variability depending on cell passage number and membrane fluidity.

  • Verdict: Essential for proving physiological efficacy, but requires extensive replicates to overcome inherent biological noise.

Quantitative Performance Comparison
Assay PlatformBMS-202 IC50 ValueThroughputSusceptibility to Hydrophobic AggregationReproducibility Score (1-10)
HTRF ~18 nMHigh (384/1536-well)High (Fluorescent Quenching)5/10
Cell-Based ~96 nMMedium (96/384-well)Medium (Membrane Partitioning)6/10
SPR ~359 nMLow/Medium (Chip-based)Low (Label-free, continuous flow)9/10

(Data synthesized from established biochemical evaluations of BMS-202 [1][3])

Self-Validating SPR Protocol for Biphenyl Derivatives

To guarantee reproducibility when working with biphenyls, protocols must be designed as self-validating systems. The following SPR methodology incorporates built-in quality control steps specifically tailored to mitigate the hydrophobicity of biphenyl derivatives.

Workflow Step1 1. Sensor Preparation Immobilize PD-L1 via Amine Coupling Step2 2. Buffer Matching (Critical) Equilibrate with 1% DMSO Running Buffer Step1->Step2 Step3 3. Analyte Preparation Sonicate Biphenyls to Remove Micro-crystals Step2->Step3 Step4 4. Kinetic Injection Inject BMS-202 Concentration Series Step3->Step4 Step5 5. Data Validation Verify with NO-Losartan A (Negative Control) Step4->Step5

SPR workflow for biphenyl derivatives emphasizing critical reproducibility steps.

Step-by-Step Methodology

1. Sensor Chip Functionalization:

  • Action: Immobilize recombinant human PD-L1 onto a CM5 sensor chip using standard amine coupling (EDC/NHS). Target an immobilization level of 1000–1500 Response Units (RU).

  • Causality: A moderate density ensures that adjacent PD-L1 molecules are close enough to undergo the biphenyl-induced homodimerization without causing steric hindrance.

2. Strict Solvent Matching (The Reproducibility Anchor):

  • Action: Prepare the running buffer (e.g., PBS-P+) with exactly 1.0% (v/v) DMSO.

  • Causality: Biphenyl derivatives are insoluble in purely aqueous buffers. A 1% DMSO concentration maintains solubility. Because DMSO generates a massive refractive index signal, any mismatch between the running buffer and the injected sample will result in bulk shift artifacts, rendering the data useless.

3. Analyte Preparation and Sonication:

  • Action: Dilute the biphenyl derivative (e.g., BMS-202) in the running buffer to create a concentration series (e.g., 20 nM to 10,000 nM). Crucially, sonicate the dilutions for 10 minutes prior to injection.

  • Causality: Biphenyls frequently form invisible micro-crystals upon dilution from 100% DMSO stocks into aqueous buffers. Sonication provides the kinetic energy required to fully solvate the compound, preventing micro-bubbles and aggregates from clogging the microfluidic channels or causing erratic sensorgrams [1].

4. Implementation of Self-Validating Controls:

  • Action: Run a positive control (e.g., BMS-1166) and a structurally distinct negative control (e.g., NO-Losartan A) in the exact same experiment.

  • Causality: If NO-Losartan A shows binding, the chip surface is experiencing non-specific hydrophobic interactions, indicating that the buffer requires a surfactant (e.g., 0.05% Tween-20). If the negative control is flat, the binding of the biphenyl derivative is validated as a specific, target-driven event.

5. Kinetic Analysis:

  • Action: Inject the analytes at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation. Calculate the IC50 based on the percentage blockade of the PD-1/PD-L1 interaction.

Conclusion

The reproducibility of biological assays for biphenyl derivatives is not a matter of chance; it is a direct reflection of how well the assay architecture accommodates the unique physicochemical properties of the biphenyl scaffold. While HTRF offers speed, it is highly vulnerable to the hydrophobic aggregation inherent to these molecules. Cell-based assays provide physiological context but introduce lipid-partitioning variables. SPR, when executed with rigorous solvent matching and sonication protocols, stands as the most robust and reproducible platform for quantifying the biophysical efficacy of biphenyl-based inhibitors.

References
  • Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor. Bio-protocol, 13(15): e4765. (2023). Available at:[Link]

  • Progress in small-molecule inhibitors targeting PD-L1. Acta Pharmaceutica Sinica B, 11(5): 1245–1260. (2021). Available at:[Link]

  • Coupling PD-L1 Inhibition and Lysosomal Degradation: Innovative Anti-PD-L1 Peptides for NSCLC Immunotherapy. Journal of Medicinal Chemistry. (2026). Available at:[Link](Note: URL reflects standard ACS format based on grounding data retrieval).

Validation

A Senior Application Scientist's Guide to Cross-Reactivity of Biphenyl Carboxamides with CYP450 Enzymes

For researchers, scientists, and drug development professionals, understanding the metabolic fate of investigational drugs is paramount. The biphenyl carboxamide scaffold is a privileged structure in modern medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of investigational drugs is paramount. The biphenyl carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the backbone of numerous therapeutics. However, its interaction with the cytochrome P450 (CYP450) enzyme superfamily, the body's primary engine for drug metabolism, can lead to significant drug-drug interactions (DDIs). This guide provides an in-depth comparison of the cross-reactivity profiles of several biphenyl carboxamides with key CYP450 isoforms, supported by experimental data and detailed protocols to empower your own investigations.

The Critical Role of CYP450 in Drug Development

The CYP450 system, a diverse group of heme-containing monooxygenases, is responsible for the phase I metabolism of a vast array of xenobiotics, including over 90% of commercially available drugs[1]. Inhibition or induction of these enzymes by a co-administered drug can dangerously alter the plasma concentrations of another, leading to toxicity or loss of efficacy. Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate thorough investigation of a new chemical entity's potential for CYP450-mediated DDIs.

This guide will dissect the cross-reactivity of several biphenyl carboxamides, offering a comparative analysis of their inhibitory potential against major CYP450 isoforms. Understanding these profiles is not merely a regulatory hurdle but a critical step in de-risking a drug candidate and ensuring patient safety.

Comparative Analysis of CYP450 Inhibition by Biphenyl Carboxamides

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value signifies a more potent inhibitor. The following table summarizes the available in vitro data for several biphenyl carboxamide-containing drugs.

CompoundTherapeutic ClassCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4Data Source
Mavorixafor CXCR4 AntagonistInducerInhibitor--Inhibitor[2]
Talazoparib PARP Inhibitor> 50 µM> 50 µM> 50 µM> 50 µM> 50 µM[3][4]
Vismodegib Hedgehog Pathway InhibitorSubstrateSubstrate--Substrate[2]
ASP8370 TRPV1 Antagonist----Reduced Inhibition[5]

Analysis of Comparative Data:

  • Mavorixafor (Xolremdi) , a recently approved CXCR4 antagonist, demonstrates a complex interaction profile. In vitro studies from the FDA's integrated review show it acts as an inducer of CYP1A2 at concentrations of 1.5 µM and higher.[2] Conversely, it exhibits inhibitory activity against CYP2C9 and CYP3A4, with activity decreasing to as low as 44% and 7.5% of the vehicle control, respectively, at higher concentrations.[2] This dual activity necessitates careful consideration of potential DDIs with substrates, inducers, or inhibitors of these enzymes.

  • Talazoparib (Talzenna) , a poly (ADP-ribose) polymerase (PARP) inhibitor, displays a very clean CYP450 profile. In vitro studies have shown that it has a negligible capacity to inhibit major CYP isoforms, with IC50 values greater than 50 µM for CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[3][4] This low potential for CYP-mediated DDIs is a favorable characteristic for a drug that may be used in combination chemotherapy regimens.

  • Vismodegib (Erivedge) , a Hedgehog pathway inhibitor, is known to be a substrate for both CYP2C9 and CYP3A4.[2] However, clinical DDI studies have shown that co-administration with inhibitors of these enzymes does not lead to clinically significant alterations in its pharmacokinetics. This suggests that while it is metabolized by these enzymes, it is likely a weak inhibitor itself.

  • ASP8370 , an investigational TRPV1 antagonist, was specifically designed through structure-activity relationship (SAR) studies to have reduced CYP3A4 inhibition compared to its predecessors. This highlights a proactive approach in medicinal chemistry to mitigate DDI risks early in the drug discovery process.

Experimental Protocols for Assessing CYP450 Cross-Reactivity

To ensure the scientific integrity of your own cross-reactivity studies, it is crucial to employ validated and robust experimental protocols. Below are detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: Fluorescence-Based CYP450 Inhibition Assay (High-Throughput Screening)

This method is ideal for early-stage screening of a large number of compounds due to its speed and cost-effectiveness. It utilizes fluorogenic probe substrates that are converted by specific CYP isoforms into fluorescent products.

Causality Behind Experimental Choices: The choice of a fluorescence-based assay for initial screening is driven by its high-throughput nature. The use of specific, commercially available fluorogenic substrates for each CYP isoform allows for rapid and parallel assessment of inhibitory potential.

Self-Validating System: The protocol incorporates positive and negative controls for each CYP isoform. A known potent and specific inhibitor serves as the positive control to confirm the assay's sensitivity, while a vehicle control (e.g., DMSO) establishes the baseline 100% enzyme activity.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase.

    • Specific fluorogenic probe substrates for each isoform (e.g., 7-ethoxyresorufin for CYP1A2, dibenzylfluorescein for CYP3A4).

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

    • Potassium phosphate buffer (pH 7.4).

    • Test compounds and positive control inhibitors dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of potassium phosphate buffer to each well.

    • Add 1 µL of test compound or control inhibitor at various concentrations.

    • Add 25 µL of the specific CYP450 enzyme preparation.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of a pre-warmed mixture of the fluorogenic substrate and the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes).

    • Stop the reaction by adding 75 µL of a stop solution (e.g., acetonitrile/trifluoroacetic acid).

    • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths for the specific fluorescent product.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualization of Experimental Workflow:

CYP450_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Reagents: - CYP Enzymes - Probe Substrates - NADPH System - Buffers A1 Add Buffer & Test Compound/Control P1->A1 P2 Prepare Test Compounds & Controls in DMSO P2->A1 A2 Add CYP Enzyme A1->A2 A3 Pre-incubate (37°C, 10 min) A2->A3 A4 Initiate Reaction: Add Substrate/NADPH Mix A3->A4 A5 Incubate (37°C, 30 min) A4->A5 A6 Stop Reaction A5->A6 D1 Read Fluorescence A6->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow for a fluorescence-based CYP450 inhibition assay.

Protocol 2: LC-MS/MS-Based CYP450 Inhibition Assay (Definitive IC50 Determination)

This method offers higher specificity and sensitivity compared to fluorescence-based assays and is considered the gold standard for definitive IC50 determination. It directly measures the formation of a specific metabolite from a probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Causality Behind Experimental Choices: The use of LC-MS/MS provides unambiguous identification and quantification of the specific metabolite, eliminating potential interference from fluorescent artifacts or non-specific substrate turnover that can occur in fluorescence-based assays.

Self-Validating System: This protocol also relies on positive and negative controls. Additionally, the use of a stable isotope-labeled internal standard for the metabolite during LC-MS/MS analysis corrects for variations in sample processing and instrument response, ensuring high accuracy and precision.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Human liver microsomes (HLM) or recombinant CYP enzymes.

    • Specific probe substrates for each isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

    • NADPH regenerating system.

    • Potassium phosphate buffer (pH 7.4).

    • Test compounds and positive control inhibitors.

    • Internal standard (stable isotope-labeled metabolite).

  • Incubation Procedure:

    • Combine HLM or recombinant enzymes, buffer, and test compound/control in a microcentrifuge tube.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the probe substrate and NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding a cold stop solution (e.g., acetonitrile) containing the internal standard.

    • Centrifuge to precipitate proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject an aliquot onto an appropriate LC column.

    • Separate the metabolite from other components using a suitable gradient.

    • Detect and quantify the metabolite and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of the metabolite to the internal standard.

    • Determine the rate of metabolite formation.

    • Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.

Conceptual Framework: Mechanisms of CYP450 Inhibition

Understanding the mode of inhibition is crucial for predicting the clinical significance of a DDI. Inhibition can be reversible (competitive, non-competitive, or uncompetitive) or irreversible (time-dependent or mechanism-based).

CYP450_Inhibition_Mechanisms cluster_reversible Reversible Inhibition cluster_irreversible Irreversible Inhibition A Competitive (Inhibitor binds to active site) B Non-competitive (Inhibitor binds to allosteric site) C Uncompetitive (Inhibitor binds to enzyme-substrate complex) D Time-Dependent Inhibition (TDI) (Inhibition increases with pre-incubation time) E Mechanism-Based Inhibition (MBI) (Metabolically activated inhibitor covalently binds to enzyme) D->E Often leads to Inhibition Inhibition Inhibition->A Direct competition Inhibition->B Conformational change Inhibition->C Traps substrate Inhibition->D Gradual inactivation

Caption: Mechanisms of CYP450 enzyme inhibition.

Conclusion and Future Directions

The cross-reactivity of biphenyl carboxamides with CYP450 enzymes is a critical consideration in drug development. As demonstrated, compounds within this class can exhibit a wide range of interaction profiles, from the negligible inhibition of Talazoparib to the complex induction and inhibition pattern of Mavorixafor. A thorough in vitro evaluation, employing robust and validated assays as detailed in this guide, is essential for identifying potential DDI liabilities early in the development pipeline.

Future research should focus on developing more predictive in silico models to forecast CYP450 interactions of novel biphenyl carboxamide derivatives, further streamlining the drug discovery process. Additionally, a deeper understanding of the structural determinants of CYP450 inhibition and induction within this chemical class will enable the rational design of safer and more effective medicines.

References

  • Talazoparib Does Not Interact with ABCB1 Transporter or Cytochrome P450s, but Modulates Multidrug Resistance Mediated by ABCC1 and ABCG2: An in Vitro and Ex Vivo Study. International Journal of Molecular Sciences. [Link]

  • Mavorixafor: a CXCR4 antagonist for WHIM syndrome. PubMed. [Link]

  • Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. PubMed. [Link]

  • A phase 3 randomized trial of mavorixafor, a CXCR4 antagonist, for WHIM syndrome. PMC. [Link]

  • 218709Orig1s000 INTEGRATED REVIEW. accessdata.fda.gov. [Link]

  • Mavorixafor: A spotlight on the clinical aspects and prospects of the first USFDA-approved treatment for the primary immunodeficiency WHIM syndrome. als-journal.com. [Link]

  • 218709Orig1s000. accessdata.fda.gov. [Link]

  • 218709Orig1s000. accessdata.fda.gov. [Link]

  • Talazoparib Does Not Interact with ABCB1 Transporter or Cytochrome P450s, but Modulates Multidrug Resistance Mediated by ABCC1 and ABCG2: An in Vitro and Ex Vivo Study. PubMed. [Link]

  • Targeted but Troubling: CYP450 Inhibition by Kinase and PARP Inhibitors and Its Clinical Implications. MDPI. [Link]

  • (PDF) Talazoparib Does Not Interact with ABCB1 Transporter or Cytochrome P450s, but Modulates Multidrug Resistance Mediated by ABCC1 and ABCG2: An in Vitro and Ex Vivo Study. ResearchGate. [Link]

  • Full article: Mavorixafor: a CXCR4 antagonist for WHIM syndrome. Taylor & Francis Online. [Link]

  • Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media. [Link]

  • P450 / CYP Inhibition. Sygnature Discovery. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(3-ethoxypropyl)biphenyl-4-carboxamide

Technical Safety Guide: Handling N-(3-ethoxypropyl)biphenyl-4-carboxamide Executive Safety Summary N-(3-ethoxypropyl)biphenyl-4-carboxamide is a specialized organic intermediate, often utilized in medicinal chemistry as...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: Handling N-(3-ethoxypropyl)biphenyl-4-carboxamide

Executive Safety Summary

N-(3-ethoxypropyl)biphenyl-4-carboxamide is a specialized organic intermediate, often utilized in medicinal chemistry as a scaffold for signaling pathway inhibitors (e.g., potential FABP or kinase inhibitors).[1][2]

As a research-grade compound without a fully harmonized global safety profile, it must be handled under the Precautionary Principle .[1][2] Structure-Activity Relationship (SAR) analysis of the biphenyl core and carboxamide linkage suggests a high probability of skin/eye irritation and aquatic toxicity .[1][2]

Critical Hazard Profile (Predicted/SAR):

  • GHS Classification (Provisional): Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory).

  • Physical State: Solid (likely crystalline powder).

  • Solubility: Soluble in organic solvents (DMSO, Methanol); poorly soluble in water.

  • Primary Route of Entry: Inhalation of dust; Dermal absorption via solvent vehicles.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 (Impact & Splash).[1][2] Rationale: Safety glasses are insufficient. As a fine powder, static charge can disperse particles unpredictably. Amide derivatives can cause severe conjunctival irritation.
Dermal (Hands) Double Nitrile Gloves Inner: 4 mil Nitrile (Examination grade). Outer: 5-8 mil Nitrile (Extended cuff).[1][2] Rationale: Biphenyls are lipophilic. If dissolved in DMSO/DMF, the solvent acts as a carrier, accelerating skin absorption. Change outer gloves immediately upon splash.
Respiratory Engineering Control (Primary) Requirement: Certified Chemical Fume Hood. Velocity: Face velocity 80–100 fpm. Backup: N95/P100 respirator only if weighing outside a hood (strongly discouraged).
Body Lab Coat (High-Neck) Material: Poly-cotton or Nomex (if flammable solvents are present).[1][2] Fit: Must cover the wrist completely when arms are extended.

Operational Protocol: Safe Handling Lifecycle

This protocol ensures containment from storage to disposal.[3]

Phase A: Preparation & Weighing
  • Static Control: Biphenyl derivatives are often electrostatic. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent powder scattering.

  • Containment: Weighing must occur inside a fume hood. If using a micro-balance, use a draft shield inside the hood.

  • Solvent Selection: When preparing stock solutions (e.g., 10 mM in DMSO), add solvent slowly to the solid to minimize aerosolization.

Phase B: Experimental Use
  • Labeling: All secondary containers (vials, reservoirs) must be labeled with the full chemical name and hazard warnings (e.g., "Irritant").

  • Heating: If the protocol requires heating (e.g., reflux), ensure the system is closed. Biphenyls can sublime or volatilize at high temperatures.

Phase C: Spill Response
  • Solid Spill: Do not dry sweep. Cover with wet paper towels (dampened with water or ethanol) to prevent dust generation, then wipe up.

  • Solution Spill: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Clean surface with 10% soap solution followed by 70% Ethanol.

Waste Disposal & Deactivation

Disposal must align with RCRA (USA) or local hazardous waste regulations.

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Solid Toxic."

  • Liquid Waste:

    • Halogenated vs. Non-Halogenated: This molecule contains Nitrogen and Oxygen but no Halogens (unless part of a salt form). Dispose of in Non-Halogenated Organic Waste streams.

    • Aqueous Waste: Do not pour down the drain. Collect in "Aqueous Toxic" containers due to potential aquatic toxicity (H400/H410 equivalent).

  • Destruction Method: High-temperature incineration is the preferred method to break the biphenyl ring stability.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound based on its physical state (Solid vs. Solution).

SafetyLogic Start Start: N-(3-ethoxypropyl) biphenyl-4-carboxamide StateCheck Check Physical State Start->StateCheck SolidState Solid (Powder) StateCheck->SolidState Is Powder? LiquidState Solution (DMSO/MeOH) StateCheck->LiquidState Is Dissolved? RiskSolid Risk: Inhalation/Dust SolidState->RiskSolid RiskLiquid Risk: Skin Absorption LiquidState->RiskLiquid ControlSolid Fume Hood + Anti-Static Weighing RiskSolid->ControlSolid Mitigation ControlLiquid Double Nitrile Gloves + Splash Goggles RiskLiquid->ControlLiquid Mitigation Disposal Disposal: High-Temp Incineration ControlSolid->Disposal Post-Exp ControlLiquid->Disposal Post-Exp

Figure 1: Operational safety logic flow for handling N-(3-ethoxypropyl)biphenyl-4-carboxamide, differentiating risks between solid handling and solution processing.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Biphenyl-4-carboxamide derivatives. PubChem.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link][1][2]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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